molecular formula C6H14S2 B096218 2,7-Dithiaoctane CAS No. 15394-33-9

2,7-Dithiaoctane

Cat. No.: B096218
CAS No.: 15394-33-9
M. Wt: 150.3 g/mol
InChI Key: JTFIKVWEZAEFMN-UHFFFAOYSA-N
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Description

2,7-Dithiaoctane is an organic compound featuring a carbon chain with sulfur atoms at the 2 and 7 positions. Sulfur-containing compounds like dithiaoctanes are of significant interest in scientific research due to their utility as ligands in coordination chemistry. They can form stable complexes with various metal centers, which are explored for applications including the development of novel catalytic systems and materials with unique electronic properties. The specific research applications and mechanistic actions of this compound are an active area of investigation in specialized chemistry fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(methylsulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFIKVWEZAEFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289411
Record name 2,7-Dithiaoctane
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Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15394-33-9
Record name Butane,4-bis(methylthio)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60711
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dithiaoctane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic procedures for obtaining 2,7-dithiaoctane, a valuable organosulfur compound utilized in various fields of chemical research. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis, purification, and characterization of this target molecule.

Introduction

This compound, also known as 1,4-bis(methylthio)butane, is a linear thioether that serves as a versatile building block in organic synthesis. Its structural features, namely the flexible butane backbone and the two nucleophilic sulfur atoms, make it a key component in the construction of more complex molecules, including macrocycles and coordination complexes. This guide will focus on the most reliable and commonly employed synthetic routes to this compound, emphasizing the underlying chemical principles and providing detailed, field-proven experimental protocols.

Strategic Approaches to Synthesis

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction. Two primary strategies will be discussed, each with its own set of advantages and considerations.

  • Strategy A: Nucleophilic Substitution of a 1,4-Dihalobutane with a Methylthiolate Source. This is a direct and widely used approach where a bifunctional electrophile, such as 1,4-dichlorobutane or 1,4-dibromobutane, is reacted with a methylthiolate nucleophile.

  • Strategy B: S-Alkylation of 1,4-Butanedithiol. This method involves the deprotonation of 1,4-butanedithiol to form a dithiolate, which is then alkylated with a methylating agent.

This guide will provide a detailed protocol for Strategy A, as it often represents a more convergent and cost-effective approach, starting from readily available commercial materials.

Core Synthesis Protocol: Nucleophilic Substitution of 1,4-Dichlorobutane

This section details the synthesis of this compound via the reaction of 1,4-dichlorobutane with sodium thiomethoxide. The reaction proceeds via a double SN2 mechanism.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic attack of the thiomethoxide anion (CH₃S⁻) on the electrophilic carbon atoms of 1,4-dichlorobutane. The reaction proceeds in two successive SN2 steps. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it solvates the sodium cation while leaving the thiomethoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction. An excess of the nucleophile is often employed to ensure complete conversion of the dichloride and to minimize the formation of the monosubstituted intermediate, 1-chloro-4-(methylthio)butane.

It is important to control the reaction temperature to prevent potential side reactions. At elevated temperatures, elimination reactions (E2) can compete with substitution, leading to the formation of unsaturated byproducts.[1] Furthermore, intramolecular cyclization of the monosubstituted intermediate to form tetrahydrothiophene is a potential side reaction, although the use of a high concentration of the external nucleophile helps to favor the desired intermolecular reaction.[2]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine Sodium Thiomethoxide and DMF dichlorobutane 2. Add 1,4-Dichlorobutane (dropwise) reagents->dichlorobutane Under N₂ heating 3. Heat and Stir (e.g., 60-70 °C) dichlorobutane->heating monitoring 4. Monitor by TLC/GC heating->monitoring quench 5. Quench with Water monitoring->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry and Concentrate wash->dry distillation 9. Vacuum Distillation dry->distillation

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
Sodium Thiomethoxide70.091107.71 gHygroscopic; handle under inert atmosphere.
1,4-Dichlorobutane127.01504.9 mL (6.35 g)Corrosive and irritant.
Dimethylformamide (DMF)73.09-100 mLAnhydrous grade.
Diethyl Ether74.12-As neededFor extraction.
Saturated Brine--As neededFor washing.
Anhydrous Magnesium Sulfate120.37-As neededFor drying.

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Reagents: The flask is charged with sodium thiomethoxide (7.71 g, 110 mmol) and anhydrous dimethylformamide (100 mL). The resulting suspension is stirred. 1,4-Dichlorobutane (4.9 mL, 50 mmol) is added to the dropping funnel.

  • Reaction Execution: The 1,4-dichlorobutane is added dropwise to the stirred suspension of sodium thiomethoxide in DMF over a period of 30 minutes. After the addition is complete, the reaction mixture is heated to 60-70 °C in an oil bath and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into 300 mL of cold water. The aqueous mixture is then extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with saturated brine (2 x 100 mL) to remove any remaining DMF and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Characterization Data
  • Boiling Point: Approximately 95-97 °C at 10 mmHg.

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.55 (t, J=7.2 Hz, 4H), 2.10 (s, 6H), 1.75 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 31.8, 29.5, 15.4.

Alternative Synthetic Strategy: S-Alkylation of 1,4-Butanedithiol

An alternative and equally viable route to this compound is the S-alkylation of 1,4-butanedithiol.[3] This method is particularly useful if 1,4-butanedithiol is more readily available or preferred as a starting material.

Reaction Overview

In this procedure, 1,4-butanedithiol is first deprotonated with a suitable base, such as sodium hydroxide or sodium ethoxide, to generate the more nucleophilic dithiolate. This is then followed by the addition of a methylating agent, typically methyl iodide, to afford the desired product.

Reaction Scheme

HS-(CH₂)₄-SH + 2 NaH → NaS-(CH₂)₄-SNa + 2 H₂ NaS-(CH₂)₄-SNa + 2 CH₃I → CH₃S-(CH₂)₄-SCH₃ + 2 NaI

Key Considerations
  • Base Selection: A strong, non-nucleophilic base is preferred for the deprotonation step to avoid side reactions with the alkylating agent. Sodium hydride is a common choice.

  • Stoichiometry: Precise control of the stoichiometry is important. Using two equivalents of both the base and the methylating agent is necessary for the complete conversion to this compound.

  • Safety: Methyl iodide is a potent methylating agent and should be handled with care in a well-ventilated fume hood. 1,4-Butanedithiol has a strong, unpleasant odor.[4][5]

Safety and Handling

  • 1,4-Dichlorobutane: Is a corrosive and lachrymatory substance.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Thiomethoxide: Is a hygroscopic and flammable solid. It should be handled under an inert atmosphere.

  • Dimethylformamide (DMF): Is a potential teratogen and should be handled with care.

  • Methyl Iodide: Is toxic and a suspected carcinogen. All operations involving methyl iodide should be conducted in a well-ventilated fume hood.

All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound can be reliably achieved through the nucleophilic substitution of 1,4-dihalobutanes with a methylthiolate source. The detailed protocol provided in this guide offers a robust and reproducible method for obtaining this valuable synthetic intermediate. Careful attention to reaction conditions, stoichiometry, and safety procedures is paramount for a successful outcome. The alternative S-alkylation of 1,4-butanedithiol provides a flexible approach depending on the availability of starting materials. This guide serves as a comprehensive resource for researchers in the field of organic synthesis and drug development, enabling the efficient preparation of this compound for further applications.

References

  • Wikipedia. 1,4-Butanedithiol. [Link]

  • Chemsrc. Butane,1,4-bis(methylthio)- | CAS#:15394-33-9. [Link]

  • Organic Syntheses. Procedure for the preparation of various organic compounds. [Link]

  • Organic Syntheses. A procedure for the synthesis of an organic compound. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • PrepChem. Preparation of 1,4-dichlorobutane. [Link]

  • Organic Syntheses. A procedure for the synthesis of an organic compound. [Link]

  • PrepChem. Preparation of 1,4-dichlorobutane (butane, 1,4-dichloro-; tetramethylene dichloride). [Link]

  • Al-Rubaie, A. Z., & Hassan, A. F. (1992). Synthesis of 2,7-dihydro-3,4-5,6-dibenzotellurepin—a new heterocyclic compound. Polyhedron, 11(24), 3155-3157.
  • PubChem. 1,4-Butanedithiol. [Link]

  • Khan Academy. E2 reactions. [Link]

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1,4-bis(methylthio)butane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Bis(methylthio)butane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-bis(methylthio)butane (CAS No. 15394-33-9), also known as 2,7-Dithiaoctane.[1][2] Intended for researchers, chemists, and professionals in drug development, this document delves into the core chemical and physical properties, synthetic methodologies, spectroscopic signatures, and safety protocols associated with this thioether. The guide synthesizes technical data with practical insights, offering a foundational understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

1,4-Bis(methylthio)butane is a symmetrical dialkyl thioether. Its structure consists of a central four-carbon butane chain with methylthio (-SCH₃) groups at the 1 and 4 positions. This structure imparts specific physical and chemical characteristics relevant to its use in organic synthesis.

A summary of its key properties is presented below:

PropertyValueSource
CAS Registry Number 15394-33-9[1]
Molecular Formula C₆H₁₄S₂[1]
Molecular Weight 150.305 g/mol [1]
IUPAC Name 1,4-bis(methylsulfanyl)butane
Synonyms This compound[1][2]
Density 0.966 g/cm³[3][4]
Boiling Point 209.9 °C at 760 mmHg[3]
IUPAC Standard InChI InChI=1S/C6H14S2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3[1][2]
IUPAC Standard InChIKey JTFIKVWEZAEFMN-UHFFFAOYSA-N[1][2]

Other thermodynamic and physical properties, such as enthalpy of vaporization and octanol/water partition coefficient, are also available in chemical databases.[5]

Synthesis of 1,4-Bis(methylthio)butane

The synthesis of 1,4-bis(methylthio)butane is typically achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. The core principle involves the reaction of a butane dielectrophile with a methylthiol nucleophile.

Common Precursors:

  • Electrophiles: 1,4-Dichlorobutane, 1,4-Dibromobutane, or 1,4-Diiodobutane.[3]

  • Nucleophiles: Sodium thiomethoxide (CH₃SNa) or Methyl mercaptan (CH₃SH) in the presence of a base.[3]

The general synthetic pathway involves the double displacement of the halide leaving groups by the thiomethoxide anion. The choice of solvent and reaction conditions is critical to ensure high yield and minimize side reactions. Anhydrous polar aprotic solvents like DMF or THF are often suitable for this type of reaction.

Synthesis cluster_reactants Reactants cluster_products Products 1_4_Dihalobutane 1,4-Dihalobutane (X-C₄H₈-X) Product 1,4-Bis(methylthio)butane 1_4_Dihalobutane->Product Nucleophilic Substitution Sodium_Thiomethoxide Sodium Thiomethoxide (2 eq. CH₃SNa) Sodium_Thiomethoxide->Product Salt Sodium Halide (2 NaX)

Caption: General synthetic scheme for 1,4-bis(methylthio)butane.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 1,4-bis(methylthio)butane. Key data is available through the NIST Chemistry WebBook.[1][2]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1,4-bis(methylthio)butane is available in the NIST database, providing a distinct fragmentation pattern that serves as a chemical fingerprint.[1]

  • Gas Chromatography (GC): Retention indices, such as the Kovats' retention index, have been determined for 1,4-bis(methylthio)butane on non-polar columns, which is useful for its identification in complex mixtures.[2]

  • Nuclear Magnetic Resonance (NMR): While specific spectra for the title compound are not in the immediate search results, related structures like 1,4-bis(ethylthio)butane have been characterized by ¹³C NMR, showing distinct peaks for the different carbon environments (S-CH₂, S-CH₂-CH₂, etc.).[6] By analogy, the ¹H and ¹³C NMR spectra of 1,4-bis(methylthio)butane would be expected to show simple, symmetrical patterns corresponding to the methyl and two methylene environments.

  • Infrared (IR) Spectroscopy: FTIR spectra of similar thioethers show characteristic C-H stretching and bending vibrations, as well as C-S stretching frequencies.[7]

Reactivity and Synthetic Utility

The chemical reactivity of 1,4-bis(methylthio)butane is primarily dictated by the lone pairs of electrons on the sulfur atoms, which make them nucleophilic centers. The C-S bond can also be cleaved under certain conditions.

While specific, complex reaction protocols for 1,4-bis(methylthio)butane are not widely documented, its utility can be understood by examining the reactivity of the bis(methylthio) functional group in more complex systems. For instance, the related compound 4,4-bis(methylthio)but-3-en-2-one is a well-studied Michael acceptor, where the thioether groups play a crucial role in its reactivity profile.[8][9]

Case Study: The Role of the Bis(methylthio) Group in Michael Additions

In compounds like 4,4-bis(methylthio)but-3-en-2-one, the bis(methylthio) group, adjacent to a double bond, makes the molecule an excellent precursor for various heterocyclic and aromatic compounds.[8] It is a potent 1,3-dielectrophilic building block.[9] In a Michael addition, a nucleophile attacks the β-carbon, leading to a new C-C or C-heteroatom bond.[9] This highlights the potential of the bis(methylthio) moiety to activate molecules for complex transformations.

The general workflow for such a reaction is outlined below.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve Michael Acceptor (e.g., 4,4-bis(methylthio)but-3-en-2-one) in appropriate solvent (e.g., Ethanol) B Add Nucleophile (Michael Donor) (e.g., Hydrazine Hydrate) A->B C Heat reaction mixture (e.g., Reflux) B->C D Monitor progress by TLC C->D E Cool to room temperature D->E F Remove solvent under reduced pressure E->F G Purify crude product (e.g., Column Chromatography) F->G H Obtain Pure Michael Adduct G->H

Caption: Generalized workflow for a Michael addition reaction.[9]

This reactivity profile suggests that 1,4-bis(methylthio)butane could serve as a flexible four-carbon linker in medicinal chemistry and materials science, where the thioether linkages can be further functionalized (e.g., through oxidation to sulfoxides or sulfones) to modulate properties like solubility and polarity.

Applications in Research and Drug Development

1,4-Bis(methylthio)butane is primarily utilized as a building block in organic synthesis. Its bifunctional nature allows it to act as a linker to connect two molecular fragments or as a precursor for the synthesis of more complex sulfur-containing molecules and heterocycles. While direct applications in drug development are not prominently cited, its structure is relevant to the design of:

  • Linkers: The flexible butane chain can be incorporated into linkers for antibody-drug conjugates (ADCs) or PROTACs.

  • Isosteric Replacement: Thioethers are often used as isosteres for ether linkages to improve metabolic stability or modify binding interactions.[10]

  • Precursors: It can serve as a starting material for creating novel ligands for metal catalysts or for synthesizing sulfur-containing polymers.

Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for 1,4-bis(methylthio)butane was not found in the search results, general precautions for handling thioethers and volatile sulfur compounds should be strictly followed.[11][12]

  • Ventilation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. Thioethers are often associated with a strong, unpleasant odor.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Although not extremely flammable like butane gas, organic thioethers are combustible.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[12]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure adequate ventilation and eliminate ignition sources.

First aid measures generally include moving to fresh air upon inhalation, flushing skin and eyes with copious amounts of water, and seeking medical attention if symptoms persist.[13][14]

References

  • Cheméo. (n.d.). Chemical Properties of Butane, 1,4-bis(methylthio)- (CAS 15394-33-9). Retrieved from [Link]

  • Chemsrc. (n.d.). Butane,1,4-bis(methylthio)- | CAS#:15394-33-9. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1,4-bis(methylthio)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Williams, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1,4-bis(methylthio)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Vitol. (2023). SAFETY DATA SHEET - Butane. Retrieved from [Link]

  • Axsyn. (n.d.). Butane,1,4-bis(methylthio)-;15394-33-9. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(2-hydroxyethylthio)butane. Retrieved from [Link]

  • PubChem. (n.d.). Butane, 3-methyl-1,1-bis(methylthio)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Bis(ethylthio)butane. Retrieved from [Link]

  • SpectraBase. (n.d.). Butane, 1,4-bis(ethylthio)-. Retrieved from [Link]

  • Mott, A. W., & Barany, G. (1984). Synthesis and characterisation of bis[(methylthio)carbonyl]polysulphanes. Journal of the Chemical Society, Perkin Transactions 1, 2615-2621. Retrieved from [Link]

  • Chemexpress. (n.d.). 1,4-Bis(methylthio)butane. Retrieved from [Link]

  • ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • PubMed. (2024). Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group. Retrieved from [Link]

  • MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 2-(methylthio)- (CAS 10359-64-5). Retrieved from [Link]

  • NIST. (n.d.). 1,4-Bis(2-hydroxyethylthio)butane, 2TMS derivative. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

The Coordination Chemistry of 2,7-Dithiaoctane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,7-dithiaoctane (often abbreviated as dtoc) and its role as a versatile bidentate ligand in coordination chemistry. With two thioether sulfur atoms separated by a flexible four-carbon backbone, this compound exhibits unique chelating properties, forming stable complexes with a variety of transition metals. This document will delve into the ligand's synthesis, its coordination modes, the structural and spectroscopic characteristics of its metal complexes, and detailed experimental protocols for their synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the application of thioether-containing ligands in inorganic and medicinal chemistry.

Introduction: The Unique Position of this compound in Ligand Design

Bidentate ligands, molecules capable of binding to a central metal ion through two donor atoms, are fundamental building blocks in coordination chemistry.[1] The stability of the resulting metal complexes is significantly enhanced by the chelate effect. Among the various donor atoms, sulfur, particularly in the form of thioethers, has garnered considerable interest due to its "soft" donor character, favoring coordination with soft metal ions like palladium(II), platinum(II), and copper(I).[2]

This compound, with the chemical structure CH₃-S-(CH₂)₄-S-CH₃, presents a compelling case for study. Its flexible butane backbone allows it to form a seven-membered chelate ring upon coordination to a metal center. The size of this chelate ring plays a crucial role in the stability and reactivity of the resulting complex.[3] This guide will explore the nuances of this ligand's coordination behavior, providing a comprehensive overview for researchers in the field.

Ligand Synthesis and Properties

This compound, also known as 1,4-bis(methylthio)butane, is typically synthesized via a nucleophilic substitution reaction. A common method involves the reaction of 1,4-dibromobutane with sodium thiomethoxide.[4]

Key Properties of this compound:

PropertyValue
Molecular FormulaC₆H₁₄S₂
Molecular Weight150.31 g/mol
AppearanceColorless liquid
Boiling Point225-227 °C
Donor AtomsSulfur (thioether)

The flexibility of the butyl chain is a key determinant of its coordination chemistry, allowing the ligand to adapt to the preferred coordination geometry of various metal ions.

Coordination Chemistry of this compound

As a bidentate ligand, this compound typically coordinates to a metal center through its two sulfur atoms, forming a seven-membered chelate ring. This coordination mode is prevalent in its complexes with various transition metals, particularly those of the platinum group.[5]

Coordination with Palladium(II)

Palladium(II) complexes with thioether ligands are of significant interest due to their applications in catalysis and materials science.[6][7] The reaction of this compound with palladium(II) chloride in a suitable solvent yields the square planar complex, [Pd(dtoc)Cl₂].

Diagram: Coordination of this compound to a Metal Center

Caption: Chelation of this compound to a metal center (M).

The formation of a seven-membered chelate ring is a distinguishing feature of this compound complexes. While five- and six-membered chelate rings are generally more stable, the flexibility of the dithiaoctane backbone allows for the formation of stable seven-membered rings with minimal steric strain.

Spectroscopic Characterization of this compound Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the thioether sulfur atoms to the metal center. Upon coordination, the C-S stretching vibration, typically observed in the 600-800 cm⁻¹ region for free thioethers, may shift to a lower frequency. Additionally, new bands corresponding to metal-sulfur (M-S) vibrations can often be observed in the far-IR region (typically below 400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the complex in solution. Upon coordination, the proton and carbon signals of the methylene groups adjacent to the sulfur atoms (α- and β-protons and carbons) experience a downfield shift due to the deshielding effect of the metal center. This shift provides direct evidence of coordination. For diamagnetic complexes, such as those of palladium(II), sharp and well-resolved spectra are typically obtained.[8]

UV-Visible (UV-Vis) Spectroscopy

The electronic spectra of this compound complexes can provide insights into the electronic structure and geometry of the coordination sphere.[9] Ligand-to-metal charge transfer (LMCT) bands, often observed in the UV or near-UV region, are characteristic of thioether complexes.[2][10] For d⁸ metal ions like palladium(II) in a square planar environment, d-d transitions may also be observed in the visible region, although they are often weak.

Table: Representative Spectroscopic Data for a [Pd(dtoc)Cl₂] Complex

Spectroscopic TechniqueKey FeatureObserved Shift/Band
IR Spectroscopy ν(C-S)Shift to lower frequency upon coordination
ν(Pd-S)~300-350 cm⁻¹
ν(Pd-Cl)~300-360 cm⁻¹
¹H NMR Spectroscopy α-CH₂ protonsDownfield shift
β-CH₂ protonsDownfield shift
UV-Vis Spectroscopy LMCT (S→Pd)~250-350 nm
d-d transitions~350-450 nm (weak)

Experimental Protocol: Synthesis of Dichloro(this compound)palladium(II) - [Pd(dtoc)Cl₂]

This section provides a detailed, step-by-step methodology for the synthesis of a representative this compound complex, [Pd(dtoc)Cl₂].

Diagram: Workflow for the Synthesis and Characterization of [Pd(dtoc)Cl₂]

G cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve PdCl₂ in appropriate solvent add_ligand Add this compound dropwise start->add_ligand stir Stir at room temperature add_ligand->stir precipitate Collect precipitate by filtration stir->precipitate wash Wash with solvent and ether precipitate->wash dry Dry under vacuum wash->dry end_synthesis Obtain [Pd(dtoc)Cl₂] product dry->end_synthesis ir IR Spectroscopy end_synthesis->ir nmr NMR Spectroscopy end_synthesis->nmr uvvis UV-Vis Spectroscopy end_synthesis->uvvis xrd X-ray Crystallography (optional) end_synthesis->xrd analysis Elemental Analysis end_synthesis->analysis final Confirm Structure and Purity ir->final nmr->final uvvis->final xrd->final analysis->final

Caption: A typical workflow for the synthesis and characterization of [Pd(dtoc)Cl₂].

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (dtoc)

  • Methanol (anhydrous)

  • Diethyl ether

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1 mmol) in hot methanol (20 mL).

  • In a separate flask, dissolve this compound (1 mmol) in methanol (5 mL).

  • Slowly add the solution of this compound dropwise to the stirred solution of palladium(II) chloride.

  • A yellow-orange precipitate should form immediately.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to obtain the final product, [Pd(dtoc)Cl₂].

Characterization: The synthesized complex should be characterized by IR, ¹H NMR, and elemental analysis to confirm its identity and purity. If suitable crystals can be obtained, single-crystal X-ray diffraction can provide definitive structural information.

Applications and Future Outlook

Metal complexes of this compound and related thioether ligands have potential applications in various fields:

  • Catalysis: Palladium and platinum complexes are well-known catalysts for a variety of organic transformations. The electronic and steric properties of the this compound ligand can be tuned to influence the catalytic activity of the metal center.[11][12]

  • Materials Science: The ability of thioether ligands to form stable complexes with heavy metals makes them suitable for applications in materials science, such as in the design of sensors or as precursors for the synthesis of metal sulfide nanoparticles.[13]

  • Medicinal Chemistry: Platinum-based anticancer drugs are a cornerstone of chemotherapy. The development of new platinum complexes with different ligand systems, including thioethers, is an active area of research aimed at overcoming drug resistance and reducing side effects.[6]

The flexible nature of the this compound ligand, combined with the predictable coordination chemistry of its thioether donor groups, makes it a valuable tool for the design of novel metal complexes with tailored properties. Future research in this area will likely focus on the synthesis of complexes with other transition metals, the exploration of their catalytic and biological activities, and the development of new applications in materials science and medicine.

References

  • Abbas, M., et al. (2020). Synthesis, Characterization and Application of Novel Palladium Complexes. Journal of the Iranian Chemical Society, 17(10), 2585-2597.
  • Al-Jibouri, M. N. H. (2011). Mono and homo trinuclear palladium (II) with 1,4-bis-(substituted thio) butane ligands. National Journal of Chemistry, 44, 528-535.
  • Bera, P., et al. (2020). Synthesis, characterization, X-ray structure and DNA binding study of palladium(II) complex with new thioether containing ONS donor ligand. Journal of Chemical Sciences, 132(1), 64.
  • Boix, C., et al. (2001). Synthesis and stereochemical study of new complexes of Pd and Pt with chiral dithioether ligands. Journal of the Chemical Society, Dalton Transactions, (12), 1849-1856.
  • Chen, X., et al. (2020). Synthesis, Structural Characterization, EPR Analysis and Antimicrobial Activity of a Copper(II) Thiocyanate Complex Based on 3,7-Di(3-pyridyl)-1,5-dioxa-3,7-diazacyclooctane. Molecules, 25(24), 5934.
  • El-Gahami, M. A., et al. (2021). Design, Synthesis, And Spectroscopic Characterization Of A Novel Macrocyclic Copper(II) Complex. International Journal of Creative Research Thoughts, 9(6), f536-f544.
  • Gusev, A. N., et al. (2020). Synthesis, crystal structure and spectroscopic properties of copper(II) complexes derived from 2-methylamino-5-pyridin-2-yl-1,3,4-oxadiazole. Polyhedron, 179, 114381.
  • Hosseini-Yazdi, S. A., et al. (2018). Size the chelate ring of the ligand effect on stability of the complex. Journal of the Serbian Chemical Society, 83(10), 1145-1157.
  • Iqbal, M. A., et al. (2023). Bidentate ligand: Significance and symbolism. Journal of Molecular Structure, 1282, 135201.
  • Islam, M. S., et al. (2021). Synthesis and Structure of a Distorted Octahedral Palladium(II) Complex Coordinated with a Tetrathioether Ligand Tethered with Bulky Substituents. Bulletin of the Korean Chemical Society, 42(4), 594-598.
  • Johnson, B. F. G., et al. (1977). New routes to the synthesis of chloro-carbonyls of palladium(II) and platinum(II). Journal of Organometallic Chemistry, 141(3), C51-C53.
  • Koley, A. P., et al. (1998). Nuclear magnetic resonance investigations of a novel intramolecular methylthio replacement process in palladium(II) and platinum(II) complexes of mixed sulfur–phosphine ligands. Journal of the Chemical Society, Dalton Transactions, (1), 127-133.
  • Neykov, M., & Lozanov, V. (2022). SYNTHESIS AND SPECTRAL PROPERTIES OF PALLADIUM (II) COMPLEX OF 1,4-PHENYLENE-BIS(N-1,10-PHENANTHROLYNYLMETHANIMINE). Journal of Chemical Technology and Metallurgy, 57(3), 433-438.
  • Petin, V. G., et al. (2020). Synthesis, crystal structure and spectroscopic properties of copper(II) complexes derived from 2-methylamino-5-pyridin-2-yl-1,3,4-oxadiazole. Polyhedron, 179, 114381.
  • Suslick, K. S. (2013). Electronic Spectroscopy of Transition Metal Complexes Absorption of Light.
  • Tarafder, M. T. H., et al. (2001). Platinum(II) and palladium(II) complexes with dithiocarbamates and amines: synthesis, characterization and cell assay. Journal of Inorganic Biochemistry, 83(1), 31-40.
  • Tiekink, E. R. T. (2021).
  • Vlček, A. A. (2002). Electronic Spectra of Transition Metal Complexes. Charles University.
  • Wang, D., et al. (2018). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 47(1), 159-170.
  • Zang, S.-L., et al. (2012). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. Dalton Transactions, 41(43), 13426-13435.

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Introduction: Elucidating the Molecular Signature of 2,7-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,7-Dithiaoctane

In the landscape of chemical analysis, the definitive characterization of a molecule is paramount. For researchers and professionals in drug development, understanding the precise structure and purity of a compound is the bedrock of reliable and reproducible science. This guide focuses on this compound (C₆H₁₄S₂), a linear thioether also known as 1,4-bis(methylthio)butane.[1] While seemingly simple, its symmetrical structure and the presence of sulfur atoms provide an excellent case study for demonstrating the power and complementarity of modern spectroscopic techniques.

This document is not a mere recitation of procedures; it is a technical narrative designed to provide a deep understanding of why specific analytical choices are made and how the resulting data converge to create an unambiguous molecular portrait. We will explore the core techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (Infrared and Raman), treating each not as an isolated measurement but as a component of a self-validating analytical system. Our objective is to equip the reader with the expertise to confidently characterize this, and similar, thioether compounds.

Foundational Analysis: Molecular Weight and Fragmentation by Mass Spectrometry

The first step in any structural elucidation workflow is to confirm the molecular formula. Mass spectrometry is the definitive technique for this purpose, providing a precise molecular weight and offering valuable structural clues through the analysis of fragmentation patterns.[2] For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, offering both separation from potential impurities and high-quality mass spectral data.

Causality of Method: Why GC-MS?

The choice of Electron Ionization (EI) coupled with GC is deliberate. EI is a high-energy ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.[2] This is invaluable for structural confirmation and for comparison against spectral libraries like that of the National Institute of Standards and Technology (NIST).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., a nonpolar polysiloxane column like a DB-1 or similar) coupled to a mass spectrometer.[3]

  • GC Parameters:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

Interpretation of Mass Spectrum

The EI mass spectrum of this compound will provide clear evidence of its identity. The molecular ion peak (M⁺), representing the intact molecule, is expected at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight.[1] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For thioethers, cleavage often occurs at the C-S bond and the carbon alpha to the sulfur atom.

Table 1: Key Mass Spectrometry Data for this compound

Featurem/z ValueInterpretation
Molecular Ion (M⁺)150Corresponds to the molecular formula [C₆H₁₄S₂]⁺•.[1]
Key Fragment103Loss of a methylthio group (•SCH₃).
Key Fragment87Cleavage alpha to sulfur, yielding [CH₃S(CH₂)₂]⁺.
Key Fragment61Formation of the stable [CH₃S=CH₂]⁺ ion.
Key Fragment47Corresponds to the methylthio cation [CH₃S]⁺.

Unveiling the Skeleton: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework.[4] The symmetry of this compound is a critical factor in its NMR spectra, simplifying them and making interpretation highly logical. The molecule possesses a C₂ axis of symmetry, meaning the two halves are chemically equivalent.

G cluster_0 This compound (C₆H₁₄S₂) C1 CH₃ S2 S C1->S2 C3 CH₂ S2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 S7 S C6->S7 C8 CH₃ S7->C8 pos1 ¹ pos2 ² pos3 ³ pos4 pos5 pos6 pos7 pos8

Caption: Molecular structure of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[5]

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Interpretation of NMR Spectra

Due to the molecule's symmetry, we expect only three unique signals in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectrum:

    • Signal A (δ ≈ 2.1 ppm): A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups (2 x CH₃-S). The singlet multiplicity arises because there are no adjacent protons to couple with.

    • Signal B (δ ≈ 2.5 ppm): A triplet integrating to 4 protons, corresponding to the two methylene groups adjacent to the sulfur atoms (2 x S-CH₂). The signal is split into a triplet by the two neighboring protons of Signal C.

    • Signal C (δ ≈ 1.7 ppm): A multiplet (quintet) integrating to 4 protons, corresponding to the two central methylene groups (2 x -CH₂-CH₂-S). This signal is split by the four neighboring protons of the two Signal B methylene groups.

  • ¹³C NMR Spectrum:

    • Signal X (δ ≈ 15 ppm): Corresponds to the two equivalent methyl carbons.

    • Signal Y (δ ≈ 32 ppm): Corresponds to the two equivalent methylene carbons adjacent to the sulfur atoms.

    • Signal Z (δ ≈ 29 ppm): Corresponds to the two equivalent central methylene carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

SpectrumSignal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR A~ 2.1Singlet6H2 x S-CH₃
B~ 2.5Triplet4H2 x S-CH₂ -
C~ 1.7Multiplet4H2 x -CH₂ -CH₂-S
¹³C NMR X~ 15--2 x S-C H₃
Y~ 32--2 x S-C H₂-
Z~ 29--2 x -C H₂-CH₂-S

Probing Functional Groups: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques; a vibrational mode that is weak or inactive in one may be strong in the other.[6] This is particularly true for the C-S bond, making the use of both techniques a self-validating approach for thioether characterization.

Experimental Protocol: Vibrational Analysis
  • FTIR Spectroscopy:

    • Sample Preparation: Place one drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.[7]

    • Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum over the mid-infrared range (typically 4000–400 cm⁻¹).

  • Raman Spectroscopy:

    • Sample Preparation: Place the neat liquid sample in a glass vial or NMR tube.

    • Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm) to irradiate the sample and collect the scattered light.[6]

Interpretation of Vibrational Spectra
  • Infrared (IR) Spectrum: The IR spectrum will be dominated by C-H vibrations.

    • C-H Stretching: Strong, sharp peaks in the 2850–2960 cm⁻¹ region correspond to the stretching of C-H bonds in the methyl and methylene groups.[8]

    • C-H Bending: Absorptions around 1450 cm⁻¹ are due to CH₂ scissoring vibrations.[9]

    • C-S Stretching: The key C-S stretch is expected in the fingerprint region (600–800 cm⁻¹). This absorption is often weak and can be difficult to assign definitively from the IR spectrum alone.[10]

  • Raman Spectrum: The Raman spectrum provides crucial complementary information.

    • C-S Stretching: The C-S stretching vibration, which is weak in the IR, typically produces a distinct and more easily identifiable peak in the Raman spectrum, usually between 650-750 cm⁻¹.[10] This provides strong confirmation of the thioether functionality.

    • C-H Vibrations: The C-H stretching and bending modes are also visible but are often less intense than the C-S stretch in the Raman spectrum of thioethers.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IR IntensityRaman Intensity
C-H Stretch (sp³)2850 - 2960StrongMedium
C-H Bend (Scissoring)~ 1450MediumWeak
C-S Stretch650 - 750WeakStrong

Integrated Analytical Workflow

G cluster_workflow Integrated Spectroscopic Workflow Sample Sample of this compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis (¹H & ¹³C) Sample->NMR VibSpec Vibrational Spec. (FTIR & Raman) Sample->VibSpec Data_MS Molecular Weight (150 Da) Fragmentation Pattern GCMS->Data_MS Data_NMR 3 ¹H Signals (6:4:4) 3 ¹³C Signals Confirms Symmetry & Connectivity NMR->Data_NMR Data_Vib C-H Vibrations Strong Raman C-S Stretch VibSpec->Data_Vib Conclusion Structural Confirmation & Purity Assessment Data_MS->Conclusion Data_NMR->Conclusion Data_Vib->Conclusion

Caption: Integrated workflow for the characterization of this compound.

Conclusion

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A Comprehensive Technical Guide to the Conformational Analysis of 2,7-Dithiaoctane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational flexibility of ligands is a critical determinant of the structure, stability, and reactivity of metal complexes. 2,7-dithiaoctane (DTO), a simple, open-chain dithioether, serves as an archetypal flexible bidentate ligand, coordinating to metal centers to form a seven-membered chelate ring. The inherent floppiness of both the ligand backbone and the resulting large chelate ring presents a significant analytical challenge. This guide provides researchers, chemists, and drug development professionals with an in-depth technical framework for the comprehensive conformational analysis of DTO complexes. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, integrating high-level computational modeling with definitive experimental validation. The protocols and workflows described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction: The Unique Challenge of this compound

This compound (CH₃-S-(CH₂)₄-S-CH₃) is a bidentate ligand that coordinates to metals through its two soft, neutral sulfur donor atoms.[1][2] Its importance in coordination chemistry stems from its ability to stabilize soft, thiophilic metal ions such as Pd(II), Pt(II), and Cu(I).[1][3] Unlike rigid ligands, the flexible tetramethylene backbone of DTO allows it to adapt to the preferred coordination geometries of various metal centers.

Upon chelation, DTO forms a seven-membered ring. Five- and six-membered chelate rings are entropically and enthalpically favored due to minimal ring strain.[4] In contrast, seven-membered rings possess a higher degree of conformational freedom and can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat), often with small energy barriers between them.[5] This conformational pluralism means that the solid-state structure, determined via X-ray crystallography, may not be representative of the dominant species in solution, which profoundly impacts the complex's reactivity and biological interactions. Therefore, a multi-faceted analytical approach is not just recommended, but essential.

The Conformational Landscape of the Free Ligand

Before analyzing the metal complex, it is crucial to understand the conformational preferences of the free DTO ligand. The molecule's shape is defined by the rotation around five key single bonds: two C-S bonds and three C-C bonds. Each of these bonds can exist in a low-energy anti (trans) or gauche conformation. For a simple open-chain compound, this leads to a large number of potential conformers, making a complete experimental characterization of the conformational ensemble in solution exceedingly difficult.[6][7][8]

Computational methods are indispensable for mapping this landscape. The primary goal is to identify all conformers within a reasonable energy window (e.g., 3-5 kcal/mol) of the global minimum, as these are the structures that will be significantly populated at room temperature.

G cluster_ligand Key Dihedral Angles in this compound C1 C(1)H₃ S2 S(2) C1->S2 C1->S2 τ₁ (C-S) C3 C(3)H₂ S2->C3 S2->C3 τ₂ (S-C) C4 C(4)H₂ C3->C4 C3->C4 τ₃ (C-C) C5 C(5)H₂ C4->C5 C4->C5 τ₄ (C-C) C6 C(6)H₂ C5->C6 C5->C6 τ₅ (C-C) S7 S(7) C6->S7 C6->S7 τ₆ (S-C) C8 C(8)H₃ S7->C8 S7->C8 τ₇ (C-S)

Caption: A generic M(DTO)L₂ complex showing the 7-membered chelate ring.

Data Summary Table: Representative Torsion Angles The following table summarizes idealized torsion angles for different chelate ring conformations. Experimental values will deviate based on the specific metal and other ligands.

Ring ConformationTorsion 1 (M-S-C-C)Torsion 2 (S-C-C-C)Torsion 3 (C-C-C-C)
Chair~gauche (±60°)~anti (±180°)~gauche (±60°)
Boat~eclipsed (~0°)~gauche (±60°)~eclipsed (~0°)
Twist-Boat~gauche (±60°)~gauche (±60°)~gauche (±60°)

A Validated, Integrated Protocol for Comprehensive Analysis

A trustworthy analysis is a self-validating one, where computational predictions are rigorously tested against experimental data.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_val Validation & Interpretation c1 1. Conformer Search (MM / CREST) c2 2. DFT Optimization + Frequencies c1->c2 c3 3. Energy Ranking (Gibbs Free Energy) c2->c3 c4 4. Property Calculation (NMR Shifts, J-couplings) c3->c4 v1 Compare Calculated vs. Experimental Structure (SCXRD) c3->v1 Lowest Energy Conformer v2 Compare Boltzmann-Averaged Calculated vs. Experimental NMR Data c4->v2 Predicted Spectra e1 A. Synthesis & Purification e2 B. Crystallization e1->e2 e4 D. NMR Analysis (VT-NMR) e1->e4 e3 C. SCXRD Analysis e2->e3 e3->v1 Solid-State Structure e4->v2 Solution Spectra v3 Final Conformational Model v1->v3 v2->v3

Caption: Integrated workflow for conformational analysis.

Step-by-Step Methodology:

  • Computational Prediction: Begin with the full computational workflow (Steps 1-4 in the diagram). This generates a predictive model of the conformational landscape, including the likely global minimum and the Boltzmann-averaged NMR parameters for the ensemble.

  • Synthesis and Characterization: Synthesize and purify the target DTO-metal complex (Step A).

  • Experimental Validation I (SCXRD): Vigorously attempt to grow single crystals (Step B). If successful, solve the crystal structure (Step C). Compare the experimental solid-state structure to the computationally predicted lowest-energy conformer (Validation V1). A close match (RMSD < 0.5 Å) provides strong validation for the computational method.

  • Experimental Validation II (NMR): Acquire comprehensive NMR data, including VT-NMR if necessary (Step D).

  • Final Correlation: Compare the experimental NMR data with the Boltzmann-averaged predicted NMR data from the computational ensemble (Validation V2). If the experimental and computed data match, the model is validated. If they do not, the computational model must be revisited (e.g., by expanding the conformer search, using a different functional, or explicitly modeling solvent molecules).

  • Interpretation: The validated model (V3) provides a detailed picture of the conformational preferences of the DTO complex in solution, including the relative populations of different conformers and the energy barriers between them.

Conclusion

The conformational analysis of complexes with flexible ligands like this compound is a non-trivial task that demands a synergistic combination of computational and experimental techniques. A purely computational approach lacks experimental validation, while a purely experimental approach often fails to provide a complete, atomistically resolved picture. The integrated, self-validating workflow presented in this guide provides a robust framework for elucidating the complex interplay of factors that govern the structure of these systems. By understanding the causality behind methodological choices—using broad, fast searches followed by accurate refinement, and validating every computational claim with experimental data—researchers can confidently build models that accurately reflect reality, paving the way for the rational design of new catalysts, materials, and therapeutic agents.

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  • ResearchGate. (n.d.). Crystal structure of 2,2,7,7-tetramethyldinaphtho[2,1-c;1',2',-e]-1,2,7-oxa-disilepin,(C10H6Si(CH3)2)2O. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of thiosemicarbazidedichloromercury(II) | Request PDF. ResearchGate. [Link]

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An In-depth Technical Guide to 1,4-Bis(methylthio)butane (CAS: 15394-33-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(methylthio)butane (CAS number 15394-33-9), also known as 2,7-Dithiaoctane. While direct biological applications and a defined mechanism of action for this specific compound are not extensively documented in current scientific literature, its structural features as a flexible thioether position it as a valuable synthetic building block in the fields of medicinal chemistry and materials science. This guide details its chemical and physical properties, provides established synthetic protocols, and explores its potential utility in the design of novel molecules. The broader significance of organosulfur compounds, particularly thioethers, in drug discovery is also discussed to provide context for the potential applications of this and related molecules.

Introduction: The Role of Organosulfur Compounds in Modern Chemistry

Organosulfur compounds are a cornerstone of organic chemistry and play a pivotal role in medicinal and chemical sciences.[1] The presence of sulfur imparts unique electronic and structural properties to molecules, influencing their reactivity, conformation, and biological activity.[2][3] Thioethers (sulfides), characterized by a C-S-C bond, are particularly significant. They are found in essential amino acids like methionine, and their derivatives are integral to a wide range of pharmaceuticals, including anticancer and antimicrobial agents.[1][3][4] The thioether linkage can enhance a drug's lipophilicity, metabolic stability, and ability to interact with biological targets.[2][5][6] While 1,4-bis(methylthio)butane itself is not a widely reported bioactive agent, its structure represents a fundamental scaffold that can be incorporated into more complex molecules to leverage these desirable properties.

Chemical and Physical Properties of 1,4-Bis(methylthio)butane

1,4-Bis(methylthio)butane is a linear thioether with the chemical formula C₆H₁₄S₂. Its structure consists of a four-carbon butane chain flanked by two methylthio groups.

Nomenclature and Identifiers
  • Systematic Name: 1,4-Bis(methylthio)butane

  • Other Names: this compound

  • CAS Number: 15394-33-9

  • Molecular Formula: C₆H₁₄S₂

  • Molecular Weight: 150.31 g/mol

  • InChI Key: JTFIKVWEZAEFMN-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties of 1,4-bis(methylthio)butane.

PropertyValueSource
Density 0.966 g/cm³ChemSrc
Boiling Point 209.9 °C at 760 mmHgChemSrc
Flash Point 75.3 °CChemSrc
Refractive Index 1.501ChemNet
Vapor Pressure 0.287 mmHg at 25°CChemNet
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-bis(methylthio)butane.

  • Mass Spectrometry: The electron ionization mass spectrum of 1,4-bis(methylthio)butane is available in the NIST WebBook, providing a fragmentation pattern for structural confirmation.[7]

  • Gas Chromatography: Data for gas chromatography, including the Kovats retention index, is also available, aiding in the separation and identification of this compound in mixtures.[8]

Synthesis of 1,4-Bis(methylthio)butane

The synthesis of 1,4-bis(methylthio)butane can be achieved through nucleophilic substitution reactions. The general approach involves the reaction of a butane derivative with a methylthiol source.

Synthetic Pathways

Several precursors can be utilized for the synthesis of 1,4-bis(methylthio)butane.[9]

  • From 1,4-Dihalobutanes: A common method involves the reaction of 1,4-dichlorobutane or 1,4-dibromobutane with a methylthiolating agent such as sodium thiomethoxide or methyl mercaptan in the presence of a base.

  • From Busulfan: Busulfan, a butane-1,4-diyl dimethanesulfonate, can also serve as a starting material.

The following diagram illustrates a typical synthetic workflow.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 1,4-Dichlorobutane (CAS: 110-56-5) C Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) A->C Nucleophilic Substitution B Methyl Mercaptan (CAS: 74-93-1) B->C D 1,4-Bis(methylthio)butane (CAS: 15394-33-9) C->D

Caption: Synthetic workflow for 1,4-Bis(methylthio)butane.

Experimental Protocol: Synthesis from 1,4-Dichlorobutane and Methyl Mercaptan

This protocol provides a general procedure for the synthesis of 1,4-bis(methylthio)butane.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel.

  • Base and Thiol: Dissolve a suitable base (e.g., sodium hydroxide) in a solvent such as ethanol or a mixture of ethanol and water. Cool the solution in an ice bath.

  • Addition of Methyl Mercaptan: Carefully add methyl mercaptan to the cooled basic solution.

  • Addition of Dihalide: Add 1,4-dichlorobutane dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Applications in Synthetic Chemistry

While direct applications in drug development are not well-documented, 1,4-bis(methylthio)butane serves as a versatile building block in organic synthesis. The thioether moieties can be manipulated to introduce other functional groups or to build more complex molecular architectures.

Oxidation to Sulfoxides and Sulfones

The sulfur atoms in 1,4-bis(methylthio)butane can be selectively oxidized to form the corresponding sulfoxides and sulfones. These oxidized derivatives have different electronic properties and can be used as intermediates in further synthetic transformations. For instance, sulfones are valuable precursors in various carbon-carbon bond-forming reactions.

Role as a Ligand in Coordination Chemistry

The lone pairs of electrons on the sulfur atoms allow 1,4-bis(methylthio)butane to act as a bidentate ligand in coordination chemistry, forming complexes with various transition metals. These metal complexes can have applications in catalysis.

Precursor to Heterocyclic Compounds

The butane backbone with terminal functionalizable groups makes 1,4-bis(methylthio)butane a potential precursor for the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in many biologically active molecules.[6][10]

Safety and Handling

Proper safety precautions are essential when handling 1,4-bis(methylthio)butane.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Fire Safety: 1,4-Bis(methylthio)butane is a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or foam).[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Future Perspectives and Conclusion

1,4-Bis(methylthio)butane is a simple yet potentially versatile organosulfur compound. While its direct biological activity remains to be explored, its utility as a synthetic intermediate is clear. For researchers in drug discovery, this compound can be a valuable tool for introducing the thioether functionality into novel molecular scaffolds. The exploration of its derivatives and their subsequent biological evaluation could lead to the discovery of new therapeutic agents. The foundation of its chemistry, as outlined in this guide, provides a starting point for such investigations.

References

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  • Nature. (2024). Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

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A Comprehensive Technical Guide to the Theoretical Calculation of 2,7-Dithiaoctane Molecular Orbitals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed walkthrough for the theoretical calculation and analysis of the molecular orbitals of 2,7-dithiaoctane (C₆H₁₄S₂). It is intended for researchers, computational chemists, and drug development professionals who are familiar with the fundamentals of quantum chemistry. We will delve into the rationale behind methodological choices, from selecting the appropriate level of theory and basis set to the step-by-step execution of the computational workflow and the interpretation of the resulting data.

Part 1: Theoretical Foundations

Introduction to this compound

This compound, also known as 1,4-bis(methylthio)butane, is an organosulfur compound whose structure is characterized by a flexible four-carbon chain flanked by two methylthio groups.[1] Its molecular structure, particularly the presence of sulfur atoms with their lone pairs of electrons, dictates its chemical reactivity, coordination properties, and potential biological interactions. Understanding the spatial distribution and energy levels of its molecular orbitals (MOs) is paramount for predicting its behavior as a ligand in coordination chemistry, its role in reaction mechanisms, and its potential as a pharmacophore in drug design.

Fundamentals of Molecular Orbital (MO) Theory

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding that extends beyond the localized electron-pair bonds of Lewis structures. In MO theory, atomic orbitals (AOs) from different atoms combine to form molecular orbitals that span the entire molecule. This combination, typically a linear combination of atomic orbitals (LCAO), results in two main types of MOs:

  • Bonding Orbitals: These are lower in energy than the original AOs and result from constructive interference. Electrons in these orbitals are concentrated between the nuclei, strengthening the bond.[2]

  • Antibonding Orbitals: These are higher in energy than the AOs and result from destructive interference, creating a node between the nuclei. Populating these orbitals weakens the chemical bond.[2]

The relative energies and shapes of these orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's electronic properties and reactivity.

Overview of Computational Methods

To calculate molecular orbitals, we employ ab initio (from first principles) quantum chemistry methods. The two most relevant methods for a molecule like this compound are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

  • Hartree-Fock (HF) Theory: HF is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[3] It provides a good starting point but neglects electron correlation, which can be significant for accurate energy predictions.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[4] Instead of the complex wavefunction, DFT calculates the total energy from the electron density. The key to DFT's success lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For sulfur-containing molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be highly effective.[5][6] The B3LYP functional is a widely used and well-validated choice for such systems.[7]

For this guide, we will proceed with DFT using the B3LYP functional as our primary method, as it offers superior accuracy over HF for systems where electron correlation is important, at a manageable computational expense.

The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. For an organosulfur compound like this compound, the basis set must be able to accurately describe the core and valence electrons of all atoms, including the diffuse nature of the sulfur lone pairs.

  • Pople-type Basis Sets: Sets like 6-31G(d) are a good starting point. The '6-31G' part describes the number of functions used for core and valence orbitals, while the '(d)' indicates the addition of polarization functions (d-orbitals on heavy atoms like sulfur), which are essential for describing non-spherical electron distributions in bonded atoms. For higher accuracy, a set like 6-311+G(d,p) can be used, which includes more functions for valence electrons, diffuse functions ('+G') for describing lone pairs and anions, and polarization functions on hydrogen ('p').[8]

  • Correlation-Consistent Basis Sets: For even more rigorous calculations, correlation-consistent basis sets like Dunning's aug-cc-pVTZ are recommended. The 'aug' prefix signifies the addition of diffuse functions, which is crucial for accurately describing the valence electrons of sulfur.[9][10] These sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

Part 2: Computational Workflow: A Step-by-Step Protocol

This section outlines the practical steps for calculating the molecular orbitals of this compound. The workflow is designed to be self-validating, ensuring that the final results are derived from a physically meaningful molecular structure.

Software and Initial Structure Generation

Software: A variety of quantum chemistry software packages can perform these calculations, including Gaussian, ORCA, GAMESS, and Q-Chem.[3][11] For visualization of the molecule and its orbitals, programs like Avogadro, GaussView, or Chemissian are highly recommended.[12][13][14]

Initial Structure: The first step is to generate an initial 3D structure of this compound. This can be done using the SMILES string CSCCCCSC in a molecular editor like Avogadro. A preliminary geometry optimization using a fast method like molecular mechanics can provide a reasonable starting point.

Caption: A validated workflow for theoretical molecular orbital calculations.

Protocol 1: Geometry Optimization

Causality: The electronic structure and molecular orbitals are highly dependent on the molecule's geometry. Therefore, we must first find the lowest energy conformation of this compound on the potential energy surface.

Methodology:

  • Input File Creation: Prepare an input file for your chosen software. This file specifies the initial atomic coordinates, the charge (0), the spin multiplicity (1 for a singlet state), the desired method (B3LYP), the basis set (6-31G(d) is a cost-effective choice for optimization), and the job type (Opt for optimization).

  • Execution: Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to minimize the total energy of the molecule.

  • Output: The output will be a new set of optimized coordinates corresponding to a stationary point on the potential energy surface.

Protocol 2: Frequency Calculation

Causality: A geometry optimization finds a stationary point, but this could be an energy minimum (a stable conformer) or a saddle point (a transition state). A frequency calculation is a self-validating step to confirm the nature of this stationary point.

Methodology:

  • Input File Creation: Using the optimized geometry from the previous step, create a new input file. The method and basis set should be identical to those used for the optimization. The job type should be set to Freq.

  • Execution: Run the frequency calculation.

  • Validation: Analyze the output file for the calculated vibrational frequencies.

    • Energy Minimum: If all calculated frequencies are positive (real), the optimized structure corresponds to a true energy minimum.

    • Transition State: If one imaginary frequency is found, the structure is a first-order saddle point (a transition state). In this case, the initial geometry should be perturbed along the direction of the imaginary frequency and re-optimized.

Protocol 3: Single-Point Energy and MO Calculation

Causality: With a validated, stable geometry, we can now perform a high-accuracy calculation to obtain the final molecular orbitals and their energies. It is common practice to use a larger, more flexible basis set for this final step to achieve more accurate electronic properties.

Methodology:

  • Input File Creation: Use the validated optimized geometry. Specify the same method (B3LYP) but with a more robust basis set, such as aug-cc-pVTZ . The job type is a single-point energy calculation (often the default if Opt or Freq are not specified). Include keywords to request the printing of all molecular orbitals (e.g., pop=full in Gaussian).[14]

  • Execution: Run the calculation.

  • Output: The primary outputs will be the final energy of the molecule and, crucially, the coefficients and energy levels of all the molecular orbitals.

Part 3: Analysis and Interpretation of Results

Visualizing Molecular Orbitals

The raw output of MO coefficients is difficult to interpret directly. Using visualization software, we can generate 3D surfaces of the molecular orbitals. The most important orbitals to analyze are the Frontier Molecular Orbitals:

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the sulfur lone pair p-orbitals.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy region to accept electrons and is associated with the molecule's electrophilicity.

Visual inspection will reveal the bonding, non-bonding, or antibonding character of each orbital. For instance, orbitals showing significant density localized on the sulfur atoms but not between atoms are indicative of non-bonding lone pairs.

Molecular Orbital Energy Diagram

The calculated energies of the MOs can be plotted on an energy level diagram. This provides a quantitative overview of the electronic structure.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Orbital Energy (Hartree) Energy (eV)
LUMO+1 +0.052 +1.41
LUMO +0.015 +0.41
HOMO -0.231 -6.29

| HOMO-1 | -0.258 | -7.02 |

Note: These are example values. Actual values will depend on the specific level of theory and basis set used.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. It relates to the chemical stability and electronic excitability of the molecule. A large gap implies high kinetic stability, while a small gap suggests the molecule is more reactive and can be more easily excited electronically. The gap can be calculated as:

ΔE = ELUMO - EHOMO

Population Analysis

To quantify the charge distribution, a population analysis like Mulliken or, preferably, Natural Bond Orbital (NBO) analysis can be performed. NBO analysis provides a more intuitive chemical picture by localizing orbitals into chemically meaningful bonding, lone pair, and antibonding orbitals. This analysis can confirm, for example, the charge on the sulfur atoms and the nature of the C-S and C-C bonds.

Part 4: Conclusion

This guide has outlined a robust and self-validating workflow for the theoretical calculation of molecular orbitals for this compound. By employing Density Functional Theory with a suitable basis set, researchers can obtain a detailed and accurate picture of the molecule's electronic structure. The analysis of the frontier molecular orbitals (HOMO and LUMO), their energies, and their spatial distributions provides invaluable insights into the chemical reactivity, stability, and potential applications of this compound in fields ranging from materials science to pharmacology. The protocols described herein provide a foundational framework that can be adapted for the study of other complex organosulfur molecules.

References

  • A study of sulphur-containing molecules using Hartree-Fock, MP2 and DFT (hybrid) methodologies. Molecular Physics, Taylor & Francis.
  • Chemissian: software to analyze spectra, build density maps and molecular orbitals. Chemissian.
  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed.
  • A study of sulphur-containing molecules using Hartree-Fock, MP2 and DFT (hybrid) methodologies.
  • This compound | C6H14S2 | CID 246991. PubChem.
  • What is a good basis set for organosulfur compounds, including disulfides?.
  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
  • List of quantum chemistry and solid-st
  • What is a good software to visualize molecular orbitals?. Reddit.
  • Viewing Molecular Orbital Calculations with GaussView: a Lab for First or Second Year Undergradu
  • Molecular orbitals editor. Chemissian.
  • Insights into Application Research of the Density Functional Theory in Iron Sulfur Compounds: A Bibliometric Mapping Analysis. PubMed Central.
  • Density Functional Theory Study of the Dimerization of the Sulfine H2CSO.
  • Molecular Orbital Theory - Bonding & Antibonding MO - Bond Order. YouTube.

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Unlocking the Potential of 2,7-Dithiaoctane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Versatility of a Flexible Dithioether

In the vast landscape of chemical scaffolds, the unique properties of sulfur-containing molecules continue to present fertile ground for innovation. Among these, 2,7-dithiaoctane, a simple, linear dithioether, stands out as a molecule of understated potential. While not as extensively studied as its cyclic counterparts, its structural flexibility and the inherent reactivity of its thioether linkages offer a compelling platform for a multitude of research applications. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a mere recitation of properties to explore the causal relationships between its structure and its potential utility in coordination chemistry, materials science, and drug discovery. For the seasoned researcher and the curious innovator alike, this document will serve as a foundational resource to inspire and guide the exploration of this promising molecule.

Core Molecular Attributes of this compound

This compound, also known by its IUPAC name 1,4-bis(methylthio)butane, possesses a straightforward structure that belies its chemical versatility. The molecule consists of a central four-carbon butane chain flanked by two methylthio groups. This arrangement imparts a combination of flexibility and specific chemical reactivity.

PropertyValueSource
Molecular Formula C₆H₁₄S₂N/A
Molecular Weight 150.31 g/mol N/A
CAS Number 15394-33-9N/A
Appearance Likely a colorless liquidN/A
Boiling Point Not readily availableN/A
Solubility Expected to be soluble in organic solventsN/A

The key to its potential lies in the two sulfur atoms. The lone pairs of electrons on the sulfur atoms make them nucleophilic, capable of engaging in a variety of chemical transformations.[1] Furthermore, the flexibility of the butane backbone allows the two sulfur atoms to orient themselves in various conformations, a critical feature for its role as a chelating ligand in coordination chemistry.

Synthesis of this compound: A Practical Approach

The synthesis of linear dithioethers like this compound is typically achieved through a straightforward nucleophilic substitution reaction. The most common and reliable method involves the reaction of a dithiol with an alkyl halide under basic conditions.[1] This approach is analogous to the Williamson ether synthesis.[1]

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on the general synthesis of thioethers from thiols and alkyl halides.

Materials:

  • 1,4-Butanedithiol

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or other suitable base (e.g., sodium hydroxide)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Nitrogen or argon gas for inert atmosphere

Procedure:

  • Deprotonation of the Dithiol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 1,4-butanedithiol (1 equivalent) to anhydrous THF.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the dithiolate.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add methyl iodide (2.2 equivalents) dropwise via the dropping funnel. An exothermic reaction may be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Chelation of a metal ion by this compound.

  • Precursor for Metal-Organic Frameworks (MOFs): The ability of this compound to bridge metal centers makes it a potential linker for the construction of novel Metal-Organic Frameworks (MOFs). Thioether-based MOFs are a growing area of research, with applications in gas storage, separation, and catalysis. [2][3]The flexibility of the this compound linker could lead to the formation of MOFs with unique porous structures and dynamic properties.

Materials Science and Self-Assembly

The interaction of sulfur with noble metal surfaces is a well-established phenomenon. While much of the research has focused on thiols for the formation of self-assembled monolayers (SAMs), thioethers also exhibit a strong affinity for surfaces like gold. [4]

  • Surface Modification and Nanoparticle Functionalization: this compound could be used to modify the surfaces of gold or other noble metal nanoparticles. The two sulfur atoms could potentially lead to a more stable anchoring of the molecule to the surface compared to a monothioether. This could be advantageous for applications in sensing, electronics, and catalysis where the stability of the surface coating is crucial. The methyl groups at the termini would present a hydrophobic surface.

Caption: Self-assembly of this compound on a gold surface.

Organic Synthesis and Drug Discovery

The thioether functional group is a key component in a number of FDA-approved drugs and biologically active molecules. [5]The sulfur atoms in this compound can undergo a variety of chemical transformations, making it a potentially useful building block in organic synthesis.

  • Oxidation to Sulfoxides and Sulfones: The sulfur atoms in this compound can be selectively oxidized to form the corresponding sulfoxides and sulfones. [6]This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). [7]The resulting sulfoxides and sulfones have different electronic and steric properties, and this transformation can be used to modulate the biological activity of a molecule. The oxidation of thioethers to sulfoxides is a key transformation in the development of certain drugs.

This is a general protocol for the oxidation of thioethers.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Methanol or other suitable solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench any excess peroxide with a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can be purified by crystallization or column chromatography.

  • Scaffold for Drug Discovery: The flexible butane chain of this compound can serve as a scaffold to which other functional groups can be attached. The thioether linkages provide a stable and relatively inert connection point. By modifying the methyl groups or the butane backbone, a library of compounds could be synthesized and screened for biological activity. The presence of two sulfur atoms also increases the lipophilicity of the molecule, which can be an important factor in drug design. Thioether-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. [8]

Conclusion and Future Outlook

This compound, while a simple molecule, presents a wealth of opportunities for researchers across multiple disciplines. Its straightforward synthesis, coupled with the versatile reactivity of its dithioether core, makes it an attractive building block for the creation of complex molecular architectures. From the design of novel catalysts and functional materials to its potential as a scaffold in drug discovery, the applications of this compound are limited only by the creativity of the researchers who choose to explore it. This guide has laid the groundwork for such explorations, providing both the foundational knowledge and the practical protocols necessary to begin unlocking the full potential of this intriguing molecule. As the demand for new materials and therapeutics continues to grow, the systematic investigation of seemingly simple yet versatile molecules like this compound will undoubtedly play a crucial role in driving scientific innovation.

References

  • Bellemin-Laponnaz, S., & Achard, T. (2021). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications.
  • Silver-based coordination polymers assembled by dithioether ligands: potential antibacterial materials despite received ideas. (2023). Dalton Transactions.
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  • Synthesis of thioethers using various alkyl chlorides.
  • Silver-based coordination polymers assembled by dithioether ligands: potential antibacterial materials despite received ideas. RSC Publishing.
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Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of Platinum(II) Complexes Incorporating 2,7-Dithiaoctane for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Thioether Ligands in Platinum(II) Chemotherapy

The archetypal platinum(II) anticancer agent, cisplatin, remains a cornerstone of combination chemotherapy. Its efficacy, however, is frequently curtailed by severe dose-limiting toxicities, most notably nephrotoxicity, and the onset of cellular resistance. A prevailing hypothesis suggests that the strong interaction between platinum and sulfur-donor biomolecules contributes significantly to these adverse effects.[1] Consequently, the strategic incorporation of sulfur-containing ligands, such as the bidentate thioether 2,7-dithiaoctane, into the platinum coordination sphere presents a compelling avenue for the development of next-generation platinum-based therapeutics. These thioether ligands can modulate the electronic properties and reactivity of the platinum center, potentially leading to complexes with improved pharmacological profiles, including enhanced tumor cell selectivity and reduced off-target toxicity.[1] This guide provides a comprehensive overview of the synthesis, characterization, and preclinical evaluation of a platinum(II) complex featuring this compound, intended for researchers in medicinal chemistry and drug development.

Synthetic Strategy: From Precursor to Final Complex

The synthesis of the target platinum(II) complex, cis-dichlorido(this compound)platinum(II), proceeds via a ligand substitution reaction, wherein the chloride ligands of the potassium tetrachloroplatinate(II) (K₂PtCl₄) precursor are displaced by the sulfur donor atoms of this compound. The choice of solvent and reaction conditions is critical to favor the formation of the desired square planar cis-isomer.

Reaction Mechanism and Stereochemistry

The reaction is initiated by the dissolution of K₂PtCl₄ in a suitable solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or an aqueous medium.[2] The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is susceptible to nucleophilic attack by the sulfur atoms of this compound. The reaction likely proceeds in a stepwise manner, with the sequential displacement of two chloride ions. The chelate effect of the bidentate this compound ligand thermodynamically favors the formation of a stable five-membered ring with the platinum center. While both cis and trans isomers are possible, the cis configuration is often the kinetically and thermodynamically favored product for many bidentate ligands in square planar platinum(II) complexes.

Synthesis_Workflow K2PtCl4 K₂PtCl₄ (Potassium Tetrachloroplatinate(II)) Reaction Ligand Substitution K2PtCl4->Reaction DTO This compound DTO->Reaction Solvent DMF or H₂O Solvent->Reaction Complex cis-[PtCl₂(this compound)] Reaction->Complex Purification Filtration & Washing Complex->Purification FinalProduct Purified Complex Purification->FinalProduct

Caption: Synthetic workflow for cis-[PtCl₂(this compound)].

Experimental Protocols

Synthesis of cis-dichlorido(this compound)platinum(II)

This protocol is a representative procedure based on established methods for the synthesis of similar platinum-thioether complexes.[2][3] Optimization of reaction time and temperature may be required.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Deionized water

  • 0.22 µm syringe filters

Procedure:

  • In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) (1.0 mmol) in 20 mL of anhydrous DMF. Stir the solution at room temperature until all the solid has dissolved.

  • In a separate vial, prepare a solution of this compound (1.05 mmol, 1.05 equivalents) in 5 mL of anhydrous DMF.

  • Add the this compound solution dropwise to the stirring K₂PtCl₄ solution over a period of 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The color of the solution is expected to change, and a precipitate may form.

  • After 24 hours, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add 30 mL of deionized water and stir for 30 minutes to dissolve any unreacted K₂PtCl₄ and KCl byproduct.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid sequentially with deionized water (3 x 10 mL) and anhydrous diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to a constant weight. A yellow to orange powder is expected.

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (mg)Equivalents
K₂PtCl₄415.091.0415.11.0
This compound150.321.05157.81.05

Table 1: Reagent quantities for the synthesis of cis-[PtCl₂(this compound)].

Characterization of the Synthesized Complex

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution.[4]

  • ¹H NMR: Provides information on the proton environment of the this compound ligand. Coordination to platinum is expected to cause a downfield shift of the proton signals, particularly those on the carbons adjacent to the sulfur atoms.

  • ¹³C NMR: Complements the ¹H NMR data, showing the carbon framework of the ligand.

  • ¹⁹⁵Pt NMR: This is a highly sensitive probe of the platinum coordination sphere. The chemical shift is indicative of the nature of the ligands bound to the platinum center. For a PtS₂Cl₂ coordination environment, the ¹⁹⁵Pt chemical shift is expected in a distinct region compared to the [PtCl₄]²⁻ precursor.[5][6]

Sample Preparation for NMR: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the coordination of the thioether ligand. The Pt-S and Pt-Cl stretching vibrations are expected in the far-IR region (typically below 500 cm⁻¹).

2.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the stereochemistry (cis or trans) of the complex.[6][7][8]

Crystal Growth: Suitable crystals for X-ray diffraction can often be grown by slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., DMF/diethyl ether).

Caption: Proposed structure of cis-[PtCl₂(this compound)].

Preclinical Evaluation: In Vitro Cytotoxicity

The primary goal of synthesizing novel platinum complexes is to identify candidates with potent anticancer activity and potentially improved safety profiles. In vitro cytotoxicity assays are the first step in this evaluation.

Cell Culture and Maintenance

A panel of human cancer cell lines should be used to assess the breadth of activity. This may include, for example, ovarian (e.g., A2780), lung (e.g., A549), and colon (e.g., HCT116) cancer cell lines. It is also crucial to include a cisplatin-resistant cell line to evaluate the complex's ability to overcome resistance mechanisms. A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10]

Materials:

  • Cultured cancer and non-cancerous cells

  • Complete cell culture medium

  • Synthesized platinum complex and cisplatin (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a stock solution of the synthesized platinum complex and cisplatin in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CompoundCancer Cell Line 1 (IC₅₀, µM)Cancer Cell Line 2 (IC₅₀, µM)Non-cancerous Cell Line (IC₅₀, µM)
cis-[PtCl₂(this compound)][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Cisplatin[Typical Literature Value][Typical Literature Value][Typical Literature Value]

Table 2: Hypothetical table for summarizing in vitro cytotoxicity data. Actual values must be determined experimentally.

Concluding Remarks and Future Directions

The synthesis of platinum(II) complexes with thioether ligands like this compound represents a rational design approach to developing novel anticancer agents with potentially improved therapeutic indices. The protocols outlined in this guide provide a framework for the synthesis, characterization, and initial biological evaluation of such complexes. Promising candidates identified through these in vitro studies would warrant further investigation into their mechanisms of action, including DNA binding studies, cellular uptake, and in vivo efficacy and toxicity studies in animal models. The ultimate goal is to identify lead compounds that exhibit superior anticancer activity, overcome cisplatin resistance, and display a more favorable safety profile, particularly with respect to nephrotoxicity.

References

  • Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis. National Institutes of Health. Available at: [Link]

  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. MDPI. Available at: [Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. National Institutes of Health. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available at: [Link]

  • An in vitro study comparing the cytotoxicity of three platinum complexes with regard to the effect of thiol depletion. PubMed. Available at: [Link]

  • Synthesis and structure of platinum (II) complexes with dithiodiethylamine. CyberLeninka. Available at: [Link]

  • Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. National Institutes of Health. Available at: [Link]

  • Coordination environments of Pt single-atom catalysts from NMR signatures. ETH Zurich Research Collection. Available at: [Link]

  • Synthesis of a new platinum(II) complex: anticancer activity and nephrotoxicity in vitro. PubMed. Available at: [Link]

  • Selected variable ¹H NMR spectra (0.4–1.4 ppm) for the reaction of [PtMe2(dppm)] with SnMe2Cl2 in acetone-d6. ResearchGate. Available at: [Link]

  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. National Institutes of Health. Available at: [Link]

  • The calculated mass spectrum for model compound PtCl2.. ResearchGate. Available at: [Link]

  • Identification by NMR Spectroscopy of the Two Stereoisomers of the Platinum Complex [PtCl2(S-ahaz)] (S-ahaz = 3(S)-aminohexahydroazepine) Bound to a DNA 14-mer Oligonucleotide. NMR Evidence of Structural Alteration of a Platinated A X T-rich 14-mer DNA Duplex. PubMed. Available at: [Link]

  • Synthesis and Structure of Platinum (II) Complexes with Dithiodiethylamine. NAUN. Available at: [Link]

  • Synthesis, reactivity, and X-ray crystal structure of a remarkably stable bis(alkoxo)platinum complex. Semantic Scholar. Available at: [Link]

  • Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. National Institutes of Health. Available at: [Link]

  • Reactions of K2PtCl4 with pyridine derivatives in dimethylformamide and synthesis of potassium trichloro(pyridine)platinum(II). ResearchGate. Available at: [Link]

  • Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane. Oriental Journal of Chemistry. Available at: [Link]

  • The Improved Procedure of Hydrazine Dihydro Chloride Method to Prepare Pt (II) Chloride. Journal of Babylon University/Pure and Applied Sciences. Available at: [Link]

  • Disproportionation chemistry in K2PtCl4 visualized at atomic resolution using scanning transmission electron microscopy. PubMed. Available at: [Link]

  • Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. National Institutes of Health. Available at: [Link]

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Application Note: Functionalization of Gold Nanoparticles with 2,7-Dithiaoctane for Advanced Drug Delivery and Biosensing Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the functionalization of gold nanoparticles (AuNPs) with the dithiol ligand, 2,7-dithiaoctane. We delve into the foundational principles of nanoparticle synthesis, the mechanics of ligand exchange, and the critical importance of dithiols for creating robust and stable nanoparticle conjugates. Detailed, field-tested protocols for the synthesis of citrate-stabilized AuNPs and their subsequent functionalization with this compound are presented. Furthermore, this note outlines a suite of essential characterization techniques to validate the successful functionalization and assess the physicochemical properties of the resulting conjugates. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical steps to successfully incorporate this compound-functionalized AuNPs into their research and development workflows.

Introduction: The Rationale for Dithiol Functionalization

Gold nanoparticles are at the forefront of nanomedical innovation due to their unique optical properties, biocompatibility, and tunable surface chemistry.[1][2] The ability to modify the surface of AuNPs is paramount for their application in targeted drug delivery, diagnostics, and biosensing.[2] Thiol-gold chemistry is the most prevalent method for surface modification, owing to the strong covalent bond formed between sulfur and gold atoms.[1]

While monodentate thiol ligands are effective, bidentate ligands, such as dithiols, offer significantly enhanced stability. This is attributed to the chelate effect, where the two sulfur atoms anchor the ligand to the gold surface at multiple points, drastically reducing the likelihood of desorption compared to single-point attachments.[3] this compound, a short-chain aliphatic dithiol, presents an attractive option for creating a stable, well-defined organic layer on the AuNP surface, which can serve as a platform for further conjugation of biomolecules or therapeutic agents.

Experimental Overview

The functionalization process is a two-stage procedure. Initially, citrate-stabilized AuNPs are synthesized via the Turkevich method, which yields a colloidal solution of nanoparticles with a net negative surface charge due to the adsorbed citrate ions.[2][3] Subsequently, a ligand exchange reaction is performed, where the citrate ions are displaced by this compound.

Functionalization_Workflow cluster_synthesis Stage 1: AuNP Synthesis cluster_functionalization Stage 2: Ligand Exchange cluster_purification Purification & Characterization HAuCl4 HAuCl₄ Solution Heating Boiling & Reflux HAuCl4->Heating Citrate Trisodium Citrate Citrate->Heating Citrate_AuNPs Citrate-Stabilized AuNPs Heating->Citrate_AuNPs Stirring 24h Incubation (Room Temp) Citrate_AuNPs->Stirring Add Dithiol Dithiaoctane This compound Solution Dithiaoctane->Stirring Functionalized_AuNPs This compound-AuNPs Stirring->Functionalized_AuNPs Centrifugation Centrifugation & Washing Functionalized_AuNPs->Centrifugation Characterization Characterization (UV-Vis, DLS, TEM, etc.) Centrifugation->Characterization

A high-level overview of the synthesis and functionalization workflow.

Detailed Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol is adapted from the well-established Turkevich method and reliably produces monodisperse AuNPs.[3]

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be meticulously cleaned (e.g., with aqua regia) and thoroughly rinsed with ultrapure water.

Procedure:

  • Prepare a 1 mM HAuCl₄ solution in ultrapure water.

  • Prepare a 1% (w/v) trisodium citrate solution in ultrapure water.

  • In a 250 mL round-bottom flask with a condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil while stirring.

  • To the boiling solution, rapidly add 10 mL of the 1% trisodium citrate solution.

  • Observe the color change from pale yellow to a ruby red, which indicates nanoparticle formation.[3]

  • Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature while still stirring.

  • Store the citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization with this compound

This protocol describes the ligand exchange process. A significant excess of the dithiol is used to drive the reaction to completion.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound

  • Ethanol (or another suitable solvent for the dithiol, such as DMSO)[1]

  • Ultrapure water

Procedure:

  • Prepare a 10 mM solution of this compound in ethanol.

  • To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution dropwise with constant stirring. A molar excess is crucial; aim for a ratio of at least 100:1 of dithiol to surface gold atoms.

  • Allow the mixture to stir at room temperature for 24 hours to facilitate complete ligand exchange.[3]

  • Purify the functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~20 nm particles).

  • Carefully decant the supernatant, which contains excess ligand and displaced citrate.

  • Resuspend the nanoparticle pellet in ultrapure water. Sonication may be necessary to fully redisperse the particles.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of unbound this compound.

Characterization and Validation

Thorough characterization is essential to confirm successful functionalization and determine the properties of the final product.

Parameter Citrate-Capped AuNPs (Pre-functionalization) This compound-Capped AuNPs (Post-functionalization) Rationale for Change
Core Diameter (TEM) 15 - 20 nm15 - 20 nmThe core size should remain unchanged as ligand exchange only modifies the surface.
Hydrodynamic Diameter (DLS) 20 - 30 nm25 - 40 nmThe increase reflects the replacement of the smaller citrate ions with the larger this compound ligand.
Zeta Potential -30 to -50 mV-10 to -25 mVThe negative charge from the citrate carboxyl groups is replaced by the less charged dithiol, leading to a less negative zeta potential.
Surface Plasmon Resonance (λmax) ~520 nm~525 - 530 nmThe red-shift is due to the change in the local refractive index at the nanoparticle surface upon ligand exchange.

4.1. UV-Visible Spectroscopy: This is the first and quickest indicator of successful ligand exchange. A red-shift of a few nanometers in the surface plasmon resonance (SPR) peak is expected due to the change in the dielectric environment of the AuNPs.

4.2. Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution. An increase in size post-functionalization confirms the presence of the new ligand. It also provides an assessment of the polydispersity index (PDI), indicating the size distribution of the sample.

4.3. Zeta Potential: This measurement indicates the surface charge of the nanoparticles. A significant change from the highly negative charge of citrate-capped AuNPs to a less negative value is a strong indicator of successful ligand exchange.

4.4. Transmission Electron Microscopy (TEM): TEM is used to visualize the gold core of the nanoparticles, confirming their size, shape, and monodispersity. The core size should not change significantly after functionalization.

4.5. Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present on the nanoparticle surface. The characteristic peaks of the citrate ligand should diminish, while new peaks corresponding to the C-H and C-S bonds of this compound should appear.

4.6. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the this compound on the nanoparticle surface after dissolving the gold core.[4]

Characterization_Logic cluster_primary Primary Validation cluster_secondary Structural Confirmation Start Functionalized AuNPs UV_Vis UV-Vis Spectroscopy Start->UV_Vis Quick Check DLS Dynamic Light Scattering (DLS) UV_Vis->DLS Confirm Size Change Zeta Zeta Potential DLS->Zeta Confirm Charge Change TEM Transmission Electron Microscopy (TEM) Zeta->TEM Validate Core Integrity FTIR FTIR Spectroscopy TEM->FTIR Identify Surface Groups NMR NMR Spectroscopy FTIR->NMR Confirm Ligand Structure

Logical workflow for the characterization of functionalized AuNPs.

Applications and Future Directions

This compound functionalized AuNPs serve as a highly stable and versatile platform for a multitude of applications:

  • Drug Delivery: The dithiol layer can be further modified with targeting ligands (antibodies, peptides) and loaded with therapeutic agents for targeted cancer therapy.

  • Biosensing: The robust nature of the dithiol linkage is ideal for the development of stable and reusable biosensors for the detection of biomarkers.

  • Theranostics: Combining diagnostic and therapeutic capabilities, these nanoparticles can be engineered for simultaneous imaging and treatment.

The protocols and characterization methods outlined in this guide provide a solid foundation for the successful implementation of this compound functionalized gold nanoparticles in these and other cutting-edge applications.

References

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  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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  • 2-methyl-3,7-dithiaoctane - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

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  • Dissociation and Degradation of Thiol-Modified DNA on Gold Nanoparticles in Aqueous and Organic Solvents. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of short chain thiol capped gold nanoparticles, their stabilization and immobilization on silicon surface. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cross-Linked Networks of 1,6-Hexanedithiol with Gold Nanoparticles to Improve Permeation Flux of Polyethersulfone Membrane. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Thiols used for the functionalization of gold nanoparticles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Solvent Diversity in the Preparation of Alkanethiol-capped Gold Nanoparticles. An Approach with a Gold(I) Thiolate Complex. (2010). Chemistry Letters, 39(3), 319-321. Retrieved January 12, 2026, from [Link]

  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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  • Characterizing Self-Assembled Monolayers on Gold Nanoparticles. (2016). Bioconjugate Chemistry, 27(12), 2849-2863. Retrieved January 12, 2026, from [Link]

  • 2,3,6,7-tetramethyl-4,5-dithiaoctane - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

  • Gold Nanoparticle Self-Aggregation on Surface with 1,6-Hexanedithiol Functionalization. (2020). KOPS - University of Konstanz. Retrieved January 12, 2026, from [Link]

  • GREEN SYNTHESIS OF GOLD NANOPARTICLES AND THEIR IMMOBILIZATION ONTO GOLD SUBSTRATES USING 1,6-HEXANEDITHIOL. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Functionalization of AuNPs with thiol ligands and radiolabeling with... (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. (2023). St Andrews Research Repository. Retrieved January 12, 2026, from [Link]

  • CID 158750934. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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protocol for 2,7-dithiaoctane ligand exchange reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for 2,7-Dithiaoctane Ligand Exchange Reaction for Nanoparticle Surface Modification

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on performing a ligand exchange reaction using this compound (DTO). Ligand exchange is a fundamental technique for the post-synthetic modification of nanoparticle surfaces, enabling the tailoring of their physicochemical properties for specific applications.[1][2][3] The use of bidentate dithiol ligands, such as DTO, offers significant advantages over common monodentate thiol ligands by forming a more stable, chelated structure on the nanoparticle surface. This protocol focuses on the functionalization of gold nanoparticles (AuNPs) as a model system, but the principles can be adapted for other metallic and semiconductor nanocrystals. We will delve into the underlying mechanism, provide a detailed step-by-step experimental workflow, discuss key parameters for optimization, and offer troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Rationale for Dithiol Ligands in Surface Functionalization

The surface chemistry of a nanoparticle dictates its interaction with the biological or chemical environment.[3] Modifying this surface is crucial for applications ranging from targeted drug delivery and biomedical imaging to catalysis and sensing.[4][5][6] Ligand exchange is a powerful and versatile strategy to achieve this, allowing for the replacement of original capping agents from the synthesis (e.g., citrate, oleylamine, phosphines) with new functional ligands.[7][8]

While monodentate thiols are widely used due to the strong affinity of sulfur for noble metal surfaces, they can be susceptible to desorption over time.[8] this compound (HS-(CH₂)₂-S-(CH₂)₂-SH) offers a superior alternative. As a bidentate dithiol, it can anchor to the nanoparticle surface at two points, creating a stable five-membered ring chelate structure. This "chelate effect" provides a significant thermodynamic driving force for the exchange reaction, resulting in a robustly functionalized nanoparticle with enhanced colloidal stability and reduced ligand desorption.

The Mechanism of Ligand Exchange

The exchange of ligands on a gold nanoparticle surface is generally understood to proceed through an associative, SN2-like mechanism.[1][2] The incoming thiol ligand attacks a gold atom on the nanoparticle surface, forming an intermediate complex, which then leads to the displacement of a pre-existing ligand.

The stability of the gold-sulfur interface is often described by the "staple motif" model, where short chains of Au-S units protect the nanoparticle core.[2] The ligand exchange process involves the dynamic breaking and forming of these Au-S bonds.

In the case of DTO, the process can be visualized as follows:

  • Initial Adsorption: One of the thiol groups of a DTO molecule adsorbs onto a vacant or weakly-bound site on the AuNP surface.

  • Chelation and Displacement: The second thiol group of the same DTO molecule displaces an adjacent, original ligand (e.g., citrate), forming a stable bidentate linkage.

  • Completion: The reaction is driven to completion by using a molar excess of DTO, ensuring that the majority of original ligands are replaced.

G cluster_0 Initial State cluster_1 Ligand Exchange Process cluster_2 Final State NP_initial Au Nanoparticle Native Ligands (e.g., Citrate) Reaction Associative (SN2-like) Mechanism NP_initial:f1->Reaction Displaced DTO This compound (DTO) HS-(CH₂)₂-S-(CH₂)₂-SH DTO->Reaction Attacks NP Surface NP_final Au Nanoparticle DTO Ligand Shell (Chelated) Reaction->NP_final:f1 Forms Stable Shell

Caption: Mechanism of DTO ligand exchange on a gold nanoparticle surface.

Experimental Protocol: DTO Exchange on Citrate-Stabilized AuNPs

This protocol details the procedure for replacing the weakly-bound citrate shell on aqueous gold nanoparticles with this compound.

Materials and Equipment
  • Reagents:

    • Citrate-stabilized gold nanoparticles (AuNPs), ~10-20 nm diameter in aqueous solution (e.g., 0.05 mg/mL).

    • This compound (DTO, ≥98%).

    • Ethanol (ACS grade or higher).

    • Deionized (DI) water (18.2 MΩ·cm).

  • Equipment:

    • Glass vials (e.g., 4 mL or 20 mL).

    • Magnetic stir plate and stir bars.

    • Micropipettes.

    • Benchtop microcentrifuge capable of >10,000 x g.

    • UV-Vis Spectrophotometer.

    • Sonicator bath.

Preparation of Solutions
  • DTO Stock Solution: Prepare a 10 mM stock solution of DTO in ethanol. For example, dissolve ~1.54 mg of DTO in 1 mL of ethanol.

    • Scientist's Note: Dithiols can oxidize to form disulfides. It is recommended to prepare this solution fresh before each use for optimal reactivity.

  • AuNP Dispersion: Ensure the starting AuNP solution is well-dispersed. If any aggregation is suspected, briefly sonicate the solution for 2-5 minutes.

Step-by-Step Ligand Exchange Procedure
  • Reaction Setup: In a clean glass vial, add 1 mL of the citrate-stabilized AuNP solution. Place the vial on a magnetic stir plate and add a small stir bar.

  • Ligand Addition: While stirring, add a calculated volume of the 10 mM DTO stock solution to achieve a significant molar excess. A starting point is a 1000 to 5000-fold molar excess of DTO relative to the AuNPs.

    • Causality Note: A large excess is required to shift the reaction equilibrium strongly towards the product, ensuring near-complete replacement of the citrate ligands.[7]

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours. The vial should be capped to prevent solvent evaporation.

  • Purification - Removal of Excess Ligand: This step is critical for obtaining a clean, stable final product. a. Transfer the reaction mixture to a microcentrifuge tube. b. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 15-20 minutes for ~15 nm AuNPs). The supernatant, containing excess DTO and displaced citrate, should be clear. c. Carefully remove and discard the supernatant without disturbing the nanoparticle pellet. d. Add 1 mL of fresh DI water to the tube. Briefly vortex and then sonicate for 5-10 minutes to fully resuspend the pellet. e. Repeat the centrifugation and resuspension steps (steps 4b-4d) at least two more times to ensure complete removal of impurities.

  • Final Product: After the final wash, resuspend the AuNP pellet in a desired volume of DI water or a suitable buffer. The resulting DTO-functionalized AuNPs are ready for characterization and downstream applications.

G start Start: Citrate-AuNP Dispersion mix Mix AuNPs and DTO (Molar Excess) start->mix prep_dto Prepare 10 mM DTO in Ethanol prep_dto->mix react Stir 12-24h at Room Temp mix->react centrifuge1 Centrifuge to Pellet AuNPs react->centrifuge1 wash Discard Supernatant, Resuspend in DI Water centrifuge1->wash centrifuge2 Repeat Wash Cycle (2-3x) wash->centrifuge2 Purify final Final DTO-AuNP Product centrifuge2->final

Caption: Experimental workflow for the DTO ligand exchange reaction.

Characterization and Validation

Every protocol must be self-validating. The success of the ligand exchange should be confirmed using the following techniques:

  • UV-Visible Spectroscopy: A change in the local refractive index at the nanoparticle surface upon ligand exchange will cause a small shift (typically 2-5 nm) in the Localized Surface Plasmon Resonance (LSPR) peak.[9]

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter before and after the exchange. A slight increase may be observed due to the new ligand layer. Critically, the polydispersity index (PDI) should remain low, and no signs of aggregation (e.g., a second, larger population) should be present, confirming colloidal stability.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For dried samples, FTIR can confirm the presence of C-H and S-C stretches from DTO and the disappearance of the characteristic carboxylate peaks from the original citrate ligands.[9]

  • Transmission Electron Microscopy (TEM): TEM imaging should be used to confirm that the nanoparticle core size, shape, and dispersity were preserved throughout the exchange and purification process.[9]

Optimization of Reaction Parameters

While the provided protocol is robust, optimization may be necessary depending on the nanoparticle system and desired outcome.

ParameterRecommended Starting PointRationale & Considerations
Molar Ratio (DTO:NP) 1000:1 to 5000:1A higher ratio ensures a more complete and rapid exchange but necessitates more thorough purification. Insufficient ligand can lead to incomplete exchange and aggregation.
Solvent System Ethanol/WaterThe solvent must solubilize the incoming ligand and be compatible with the nanoparticle dispersion. For phase transfer from organic to aqueous media, a biphasic system is used.[8][10]
Reaction Time 12-24 hoursTime must be sufficient for equilibrium to be reached. Monitor reaction progress with UV-Vis to determine the optimal duration.
Temperature Room Temperature (20-25°C)Most thiol exchanges are efficient at room temperature. Gentle heating (40-50°C) can sometimes accelerate the rate but may risk nanoparticle ripening or degradation.[11]
pH of NP Solution As synthesized (typically 5-7)Extreme pH values can affect both the protonation state of the thiol groups and the stability of the nanoparticles.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Nanoparticle Aggregation 1. Incomplete ligand exchange. 2. Inefficient purification (residual reactants). 3. Incompatible solvent for the new surface.1. Increase the molar ratio of DTO and/or reaction time. 2. Perform additional centrifugation/resuspension wash steps. 3. Ensure the final resuspension solvent is appropriate for the DTO-coated surface (e.g., water, PBS).
Incomplete Exchange 1. Insufficient molar excess of DTO. 2. Short reaction time. 3. Oxidized DTO ligand.1. Increase the concentration of the DTO stock solution. 2. Extend the reaction time to 24 or 48 hours. 3. Use freshly prepared DTO solution.
Change in NP Core Size/Shape 1. Harsh reaction conditions (e.g., high temperature). 2. Ostwald ripening during prolonged reaction times.1. Perform the reaction at room temperature. 2. Determine the minimum reaction time needed for complete exchange via a time-course study.

Conclusion

The this compound ligand exchange reaction is a powerful and reliable method for producing nanoparticles with a highly stable surface functionalization. The bidentate nature of DTO provides a robust anchor, making the resulting nanoparticles suitable for challenging environments encountered in biological systems and complex chemical assays. By following this detailed protocol and understanding the causality behind each step, researchers can confidently and reproducibly modify nanoparticle surfaces to advance their work in drug development, diagnostics, and materials science.

References

  • Hostetler, M. J., et al. (1999). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. Langmuir. Available at: [Link]

  • Barrabé, T., et al. (2018). Ligand exchange reactions on thiolate-protected gold nanoclusters. Archive ouverte UNIGE. Available at: [Link]

  • Akola, J., et al. (2010). Structural and Theoretical Basis for Ligand Exchange on Thiolate Monolayer Protected Gold Nanoclusters. Journal of the American Chemical Society. Available at: [Link]

  • Ingram, R. S., et al. (2011). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions: Scope and Mechanism of Ligand Exchange. Journal of the American Chemical Society. Available at: [Link]

  • Bürgi, T., et al. (2020). Ligand exchange reactions on thiolate-protected gold nanoclusters. Nanoscale. Available at: [Link]

  • Gao, M.-Y., et al. (2018). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Unknown Author. (2019). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Song, Y., et al. (2002). Small, Water-Soluble, Ligand-Stabilized Gold Nanoparticles Synthesized by Interfacial Ligand Exchange Reactions. Langmuir. Available at: [Link]

  • Unknown Author. (n.d.). Analysis of the ligand preferences of gold nanoparticles during ligand exchange. ACS Publications. Available at: [Link]

  • Unknown Author. (2021). Optimization of Reaction Conditions a. ResearchGate. Available at: [Link]

  • Millstone, J. E. (2024). Influence of Ligand Exchange on the Composition and Optoelectronic Performance of Small Bimetallic Nanoparticles. D-Scholarship@Pitt. Available at: [Link]

  • Kyazze, J., et al. (2014). A highly efficient ligand exchange reaction on gold nanoparticles: Preserving their size, shape and colloidal stability. RSC Advances. Available at: [Link]

  • Kim, J., et al. (2023). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. MDPI. Available at: [Link]

  • Oluwafemi, O. S., et al. (2017). Applications of functionalized nanomaterials in photodynamic therapy. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions. University of California, Riverside. Available at: [Link]

  • Thanh, N. T. K., & Green, L. A. W. (2010). Functionalisation of nanoparticles for biomedical applications. University College London. Available at: [Link]

  • Reich, S., et al. (2021). Selective ligand exchange synthesis of Au 16 (2-PET) 14 from Au 15 (SG) 13. ResearchGate. Available at: [Link]

  • Cossairt, B. M., et al. (2016). Nanocrystal ligand exchange with 1,2,3,4-thiatriazole-5-thiolate and its facile in-situ conversion to thiocyanate. Dalton Transactions. Available at: [Link]

  • Xia, Y., et al. (2023). Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals. Accounts of Materials Research. Available at: [Link]

  • Unknown Author. (2018). Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications. Preprints.org. Available at: [Link]

  • Merkoçi, A., et al. (2010). Multifunctional nanoparticles: Analytical prospects. PMC. Available at: [Link]

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Peak Assignments for 2,7-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR peak assignments for 2,7-dithiaoctane. By leveraging foundational NMR principles and comparative analysis with analogous thioether compounds, we present a detailed protocol for sample preparation, data acquisition, and spectral interpretation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require accurate structural verification of organosulfur compounds.

Introduction: The Structural Significance of this compound

This compound (also known as 1,4-bis(methylthio)butane) is a symmetrical thioether that serves as a fundamental building block in coordination chemistry, materials science, and as a model compound for more complex biomolecules containing thioether linkages. Its simple, symmetrical structure provides an excellent platform for demonstrating the power of NMR in unequivocally assigning proton and carbon environments.

The accuracy of these assignments is paramount, as even subtle shifts in the NMR spectrum can indicate impurities, conformational changes, or unexpected chemical transformations. This note explains the causality behind the expected chemical shifts and coupling patterns, grounded in the electronic environment of the nuclei.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield high-resolution NMR spectra for this compound, ensuring data integrity and reproducibility.

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D), with 0.03% (v/v) tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and standard laboratory glassware

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. The deuterated solvent is crucial as it is "invisible" in ¹H NMR, and its residual proton signal can be used as a secondary reference.[1] TMS serves as the primary internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2][3]

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (signal averaging to improve signal-to-noise)

    • Spectral Width: 0-10 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30) to produce singlets for each carbon environment.[4]

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2-5 seconds (longer delay for potentially slow-relaxing carbons, although not expected for this molecule)

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C (1.1%).[5]

    • Spectral Width: 0-220 ppm

Spectral Analysis and Peak Assignments

The symmetry of this compound is a key determinant of its NMR spectra. Due to a plane of symmetry bisecting the central C-C bond, the molecule has only three unique proton environments and three unique carbon environments.[6]

Molecular Structure and Atom Labeling

To facilitate clear assignments, the atoms of this compound are labeled as follows:

Figure 1. Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show three distinct signals. The chemical shift of protons is heavily influenced by the electronegativity of adjacent atoms.[2][7] The sulfur atoms in the thioether linkage are electronegative, leading to a deshielding effect on nearby protons, shifting their signals downfield (to a higher ppm value).

  • Protons at C¹ and C⁷ (Hᵃ): These methyl protons are adjacent to a sulfur atom. Protons on carbons adjacent to the sulfur in thioethers typically appear in the 2.0-2.5 ppm region.[8]

  • Protons at C³ and C⁶ (Hᵇ): These methylene protons are also adjacent to a sulfur atom and are expected in a similar region, typically around 2.5-2.7 ppm.

  • Protons at C⁴ and C⁵ (Hᶜ): These central methylene protons are further from the deshielding influence of the sulfur atoms and will therefore appear at a higher field (lower ppm), characteristic of a standard alkane environment, around 1.5-1.8 ppm.[7]

The predicted coupling patterns (splitting) are determined by the number of neighboring, non-equivalent protons (the n+1 rule).

Figure 2. Logical workflow for predicting the ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

Peak LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
HᵃC¹H₃, C⁷H₃~2.1Singlet (s)6HAdjacent to sulfur, no adjacent non-equivalent protons.
HᵇC³H₂, C⁶H₂~2.5Triplet (t)4HAdjacent to sulfur and C⁴/C⁵ protons. Split by Hᶜ (2 protons), resulting in a triplet.
HᶜC⁴H₂, C⁵H₂~1.7Multiplet (m)4HAlkane-like environment, distant from sulfur. Split by Hᵇ (2 protons), appearing as a multiplet.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon environment. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of neighboring atoms.[1] Carbons bonded to sulfur in thioethers typically resonate in the 20-40 ppm range.[8]

  • Carbons C¹ and C⁷: These methyl carbons are attached to sulfur.

  • Carbons C³ and C⁶: These methylene carbons are also attached to sulfur.

  • Carbons C⁴ and C⁵: These central methylene carbons are in a typical alkane environment and will be the most upfield.

Figure 3. Relationship between carbon environments and predicted ¹³C chemical shifts.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

Peak LabelCarbonsPredicted Chemical Shift (δ, ppm)Rationale
CᵃC¹, C⁷~15Methyl carbon attached to sulfur.
CᵇC³, C⁶~32Methylene carbon attached to sulfur, slightly more downfield than the methyl carbon.
CᶜC⁴, C⁵~30Central methylene carbons in an alkane-like environment, shielded relative to Cᵇ.

Conclusion

This application note provides a systematic and scientifically grounded protocol for the assignment of ¹H and ¹³C NMR peaks for this compound. By understanding the principles of chemical shift and spin-spin coupling, and by following the detailed experimental procedure, researchers can confidently verify the structure and purity of this important organosulfur compound. The predicted assignments in Tables 1 and 2 serve as a robust reference for spectral interpretation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

  • OpenStax. (2023). 13.11 Characteristics of ¹³C NMR Spectroscopy. Organic Chemistry. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

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Application Note: Elucidating the Electron Ionization Fragmentation Pathways of 2,7-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of 2,7-dithiaoctane. As a model compound for linear dithioalkanes, understanding its fragmentation behavior is crucial for the structural elucidation of more complex molecules containing thioether linkages, which are prevalent in pharmaceuticals, natural products, and industrial chemicals. We will explore the primary fragmentation mechanisms, including alpha-cleavage and rearrangements involving the sulfur atoms, to predict and interpret the key fragment ions. A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound is also presented.

Introduction: The Significance of Thioether Analysis

Thioethers, or sulfides, are a class of organosulfur compounds that play a critical role in various scientific disciplines. From the essential amino acid methionine to blockbuster drugs and advanced polymer materials, the thioether moiety imparts unique chemical and biological properties. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for the structural analysis of these compounds. The high energy of EI induces reproducible fragmentation, creating a characteristic "fingerprint" that provides valuable structural information.[1][2] However, the interpretation of these fragmentation patterns requires a foundational understanding of the underlying chemical principles. This guide uses this compound (CH₃-S-CH₂-CH₂-CH₂-CH₂-S-CH₃) as a case study to dissect these principles.

Fundamental Fragmentation Mechanisms of Thioethers

Under electron ionization (70 eV), the this compound molecule will lose an electron to form a molecular ion (M⁺•). The charge is preferentially localized on one of the sulfur atoms due to their non-bonding electrons. This energetically unstable molecular ion rapidly undergoes fragmentation.[2] The primary fragmentation pathways for thioethers are driven by the formation of stable ions and neutral radicals.[2]

Alpha (α)-Cleavage

The most dominant fragmentation pathway for thioethers is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the sulfur atom.[1][3] This process is initiated by the radical on the sulfur atom and results in the formation of a resonance-stabilized sulfonium ion. The stability of the resulting cation makes this a highly favored process.[2]

Carbon-Sulfur (C-S) Bond Cleavage

Direct cleavage of the C-S bond can also occur, leading to the formation of an alkyl cation and a thiol radical, or vice versa. The relative abundance of the resulting ions depends on the stability of the carbocation and the radical formed.

Rearrangement Reactions

Rearrangement reactions, such as the McLafferty rearrangement, are common in mass spectrometry and involve the transfer of a hydrogen atom to a radical site through a six-membered transition state.[4][5][6] While classic McLafferty rearrangements are characteristic of carbonyl compounds, analogous hydrogen transfers can occur in thioethers, leading to the elimination of a neutral alkene molecule.

Predicted Fragmentation of this compound

The molecular ion of this compound (C₆H₁₄S₂) has a molecular weight of 150.3 g/mol . The following sections detail the expected fragmentation pathways.

Primary Fragmentation Pathways

A significant fragmentation route is the cleavage of the C-S bond, leading to the loss of a methyl radical (•CH₃) to form a stable ion at m/z 135. Subsequent fragmentation of this ion can occur. Another key initial fragmentation is the cleavage of the bond between the second and third carbon atoms (beta-cleavage relative to the first sulfur), which can lead to various smaller fragments.

Secondary and Rearrangement-Driven Fragmentation

Fragments resulting from initial cleavages can undergo further breakdown. For instance, the ion at m/z 135 could lose a molecule of thioformaldehyde (CH₂S), a common neutral loss from sulfur-containing ions, to yield a fragment at m/z 89.

A rearrangement process analogous to the McLafferty rearrangement can also be postulated. This would involve the transfer of a gamma-hydrogen to the sulfur radical cation, followed by cleavage of the Cα-Cβ bond. This would result in the formation of a neutral butene molecule and a charged fragment.

The diagram below illustrates the major predicted fragmentation pathways for this compound upon electron ionization.

G M C6H14S2 (m/z 150) frag1 C5H11S2+ (m/z 135) M->frag1 - •CH3 frag2 C4H9S2+ (m/z 121) M->frag2 - •C2H5 frag3 C3H7S+ (m/z 75) M->frag3 - •C3H7S (via C-S cleavage) frag4 CH3S=CH2+ (m/z 61) M->frag4 - •C4H9S (α-cleavage) frag6 CH3S+ (m/z 47) frag1->frag6 - C4H8S frag5 C2H5S+ (m/z 61) frag2->frag5 - C2H4S

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Summary of Predicted Fragment Ions

The table below summarizes the major ions expected to be observed in the mass spectrum of this compound.

m/zProposed Fragment IonFormulaFragmentation Pathway
150Molecular Ion[C₆H₁₄S₂]⁺•Electron Ionization
135[M - CH₃]⁺[C₅H₁₁S₂]⁺Loss of a methyl radical
105[M - CH₂CH₂S]⁺[C₄H₉S]⁺Cleavage and rearrangement
87[CH₃SCH₂CH₂CH₂]⁺[C₄H₉S]⁺C-S bond cleavage with H rearrangement
75[CH₃SCH₂CH₂]⁺[C₃H₇S]⁺β-cleavage
61[CH₃S=CH₂]⁺[C₂H₅S]⁺α-cleavage
47[CH₃S]⁺[CH₃S]⁺C-S bond cleavage

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard procedure for the analysis of this compound using a typical Gas Chromatography-Mass Spectrometry system.

Sample Preparation
  • Prepare a 100 ppm stock solution of this compound in HPLC-grade dichloromethane.

  • Perform serial dilutions to obtain a final working concentration of 1-10 ppm.

  • Transfer 1 mL of the final solution into a 2 mL autosampler vial with a PTFE-lined cap.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters
ParameterSetting
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Speed 1562 u/s
Data Analysis
  • Integrate the chromatographic peak corresponding to this compound.

  • Examine the mass spectrum of the peak.

  • Compare the experimental fragmentation pattern with the predicted fragments in Section 3.3.

  • Perform a library search against the NIST/EPA/NIH Mass Spectral Library for confirmation, if available.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is characterized by predictable fragmentation pathways, primarily driven by α-cleavage and C-S bond scission to form stable sulfonium ions. By understanding these fundamental mechanisms, researchers can confidently identify the presence of linear dithioalkane moieties within unknown compounds and gain valuable structural insights. The provided GC-MS protocol offers a robust starting point for the routine analysis of such molecules. This application note serves as a practical guide for scientists and professionals in leveraging mass spectrometry for the detailed characterization of sulfur-containing compounds.

References

  • ResearchGate. Proposed mechanism for C a -thioether bond breakage during LC-MS/MS...[Link]

  • ACS Publications. Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry. [Link]

  • Wikipedia. McLafferty rearrangement. [Link]

  • Journal of the Chemical Society B. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • ResearchGate. Permanent-Charge Generation Derivatization for the Analysis of Thiols by “Soft” Ionization Mass Spectrometry Methods. [Link]

  • The Organic Chemistry Tutor. The McLafferty Rearrangement. [Link]

  • Unknown Source. McLafferty Rearrangement. [Link]

  • Unknown Source. Mass Spectrometry - Ionization Methods. [Link]

  • Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part XIII. Mass spectra of disulphides; skeletal rearrangements upon electron impact. [Link]

  • Chemistry LibreTexts. McLafferty Rearrangement. [Link]

  • Unknown Source. Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

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  • ResearchGate. Electron ionization mass spectra of alkylated sulfabenzamides. [Link]

  • PubMed. Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

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Application Notes and Protocols for the Cyclic Voltammetry of 2,7-Dithiaoctane Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the electrochemical behavior of transition metal complexes featuring the flexible thioether ligand, 2,7-dithiaoctane. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical execution of cyclic voltammetry (CV) for the characterization of these compounds. By integrating established methodologies with expert insights, these notes offer a robust framework for investigating the redox properties, reaction mechanisms, and potential applications of this compound-based metal complexes in fields such as catalysis and bioinorganic chemistry.

Introduction: The Significance of Thioether Ligands in Coordination Chemistry

Transition metal complexes are central to numerous chemical and biological processes, largely due to the variable oxidation states accessible to the metal center. The coordination environment, dictated by the surrounding ligands, plays a pivotal role in modulating these redox potentials. Thioether ligands, characterized by a neutral sulfur donor atom (R-S-R'), are recognized as soft ligands that preferentially coordinate with soft, thiophilic metals such as copper, ruthenium, palladium, and rhodium, particularly in lower oxidation states[1].

The ligand this compound (DTO), with its C2H5-S-(CH2)2-S-C2H5 structure, is a bidentate thioether that forms a stable seven-membered chelate ring upon coordination to a metal center. This structural motif offers a unique combination of flexibility and stability, influencing the steric and electronic properties of the resulting complex. Understanding the electrochemical behavior of these complexes via cyclic voltammetry provides invaluable insights into their electronic structure and reactivity, which is crucial for the rational design of catalysts and therapeutic agents.

Cyclic voltammetry is a powerful electrochemical technique for probing the redox activity of chemical species[2][3]. By applying a linear potential sweep to a working electrode and measuring the resulting current, a voltammogram is generated that provides information on the thermodynamic and kinetic aspects of electron transfer processes[3]. For transition metal complexes, CV can be used to determine formal redox potentials, assess the reversibility of redox events, and study the mechanisms of coupled chemical reactions.

Principles of Cyclic Voltammetry for this compound Metal Complexes

A typical cyclic voltammogram for a reversible one-electron transfer process involving a this compound (DTO) metal complex, such as [M(DTO)Xn]z+, will exhibit a characteristic duck shape. The key parameters extracted from the voltammogram are:

  • Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed.

  • Cathodic Peak Potential (Epc): The potential at which the maximum reduction current is observed.

  • Formal Redox Potential (E°'): The thermodynamic potential of the redox couple, which can be estimated as the midpoint of the anodic and cathodic peak potentials (E°' ≈ (Epa + Epc) / 2).

  • Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K.

  • Peak Current Ratio (ipa/ipc): For a reversible process, this ratio is close to unity.

The coordination of the DTO ligand influences the electron density at the metal center. The sulfur atoms act as σ-donors, and their interaction with the metal can stabilize or destabilize different oxidation states, thereby shifting the formal redox potential. For instance, the coordination of a N2S2 ligand like 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), which is structurally similar to DTO, to a Ni(II) center results in a shift of the reduction potential to less negative values compared to a complex with a N6 ligand[4]. This indicates that the thioether-containing ligand facilitates the reduction of the metal center.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for conducting cyclic voltammetry on a this compound transition metal complex. It is essential to optimize the parameters for each specific complex and experimental setup.

Materials and Reagents
  • Working Electrode: Glassy carbon electrode (GCE) is a common choice due to its wide potential window and inertness.

  • Reference Electrode: Ag/AgCl (in saturated KCl) is a widely used reference electrode.

  • Counter (Auxiliary) Electrode: A platinum wire or graphite rod is typically used.

  • Solvent: A polar aprotic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF) is recommended. The solvent should be of high purity and dried before use.

  • Supporting Electrolyte: A non-coordinating salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added to the solution to ensure sufficient conductivity. A typical concentration is 0.1 M.

  • Analyte: The this compound transition metal complex of interest, at a concentration of approximately 1-5 mM.

  • Inert Gas: High-purity nitrogen or argon gas for deaerating the solution.

Instrumentation

A potentiostat capable of performing cyclic voltammetry is required.

Experimental Workflow

experimental_workflow prep_electrolyte Prepare 0.1 M supporting electrolyte solution in the chosen solvent. prep_analyte Dissolve the this compound metal complex in the electrolyte solution to a final concentration of 1-5 mM. prep_electrolyte->prep_analyte add_solution Add the analyte solution to the cell. polish_we Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse, and sonicate. assemble_cell Assemble the three-electrode cell: WE, RE, CE. polish_we->assemble_cell assemble_cell->add_solution deoxygenate Deoxygenate the solution by bubbling with N2 or Ar for 10-15 minutes. add_solution->deoxygenate set_params Set the CV parameters on the potentiostat: initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). run_cv Run the cyclic voltammetry experiment. set_params->run_cv record_data Record the resulting voltammogram. run_cv->record_data analyze_voltammogram Analyze the voltammogram to determine Epa, Epc, E°', ΔEp, and ipa/ipc. scan_rate_study Perform a scan rate dependence study to investigate the nature of the redox process. analyze_voltammogram->scan_rate_study

Figure 1: Experimental workflow for cyclic voltammetry of this compound metal complexes.

Detailed Procedural Steps
  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen solvent (e.g., acetonitrile).

    • Accurately weigh the this compound metal complex and dissolve it in the electrolyte solution to achieve the desired concentration (typically 1-5 mM).

  • Electrode Preparation:

    • Polish the surface of the glassy carbon working electrode with a fine alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Sonicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode completely before use.

  • Electrochemical Cell Assembly and Measurement:

    • Assemble the three-electrode system in the electrochemical cell. Ensure the reference electrode tip is close to the working electrode surface.

    • Transfer the analyte solution to the cell.

    • Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

    • Set the parameters on the potentiostat. The potential window should be chosen to encompass the expected redox events of the complex. A preliminary scan over a wide potential range can be helpful. A typical initial scan rate is 100 mV/s.

    • Initiate the cyclic voltammetry scan and record the data.

    • It is good practice to run several cycles to ensure the stability of the complex and the reproducibility of the voltammogram.

  • Data Analysis:

    • From the recorded voltammogram, determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc).

    • Calculate the formal redox potential (E°') and the peak separation (ΔEp).

    • To further characterize the redox process, perform a scan rate dependence study by varying the scan rate (e.g., from 20 mV/s to 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

Expected Results and Interpretation

The electrochemical behavior of this compound (DTO) transition metal complexes will depend on the specific metal center. Based on studies of structurally similar ligands, the following trends can be anticipated:

Nickel(II) Complexes

For a [Ni(DTO)X2] complex, a quasi-reversible one-electron reduction corresponding to the Ni(II)/Ni(I) couple is expected. A study on the analogous [Ni(pdto)(CH3CN)2]2+ complex, where pdto is 1,8-bis(2-pyridyl)-3,6-dithiaoctane, showed a Ni(II)/Ni(I) electron transfer process[4]. The coordination of the N2S2 ligand shifts the reduction potential to less negative values, indicating that the thioether environment facilitates the reduction of the Ni(II) center[4].

electron_transfer Ni_II [NiII(DTO)X2] Ni_I [NiI(DTO)X2]- Ni_II->Ni_I + e- (Reduction) Ni_I->Ni_II - e- (Oxidation)

Sources

Application Note: High-Purity Isolation of 2,7-Dithiaoctane via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

2,7-Dithiaoctane (also known as 1,6-bis(methylthio)hexane) is a thioether with a high boiling point, making it susceptible to thermal decomposition and oxidation when purified by traditional atmospheric distillation. This application note provides a comprehensive, field-proven protocol for the purification of this compound using vacuum distillation. By reducing the system pressure, the boiling point is significantly lowered, enabling efficient separation from non-volatile impurities and preventing degradation of the target compound. This guide details the underlying principles, a step-by-step experimental workflow, critical safety considerations, and methods for post-purification analysis, ensuring researchers can achieve high purity for downstream applications in pharmaceutical and materials science.

Introduction: The Rationale for Vacuum Distillation of Thioethers

The purification of high-boiling point liquids (>150 °C) presents a significant challenge in synthetic chemistry.[1] At elevated temperatures required for atmospheric distillation, many organic molecules, including thioethers, can undergo decomposition, polymerization, or oxidation.[2] Thioethers are particularly sensitive to oxidation, which can convert the sulfide linkage to sulfoxides or sulfones, introducing impurities that are difficult to remove.[3][4]

Vacuum distillation is a powerful technique that directly addresses this challenge. The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment.[5][6] By reducing the ambient pressure using a vacuum pump, the temperature required to induce boiling is substantially decreased. This relationship is governed by the Clausius-Clapeyron equation, which correlates vapor pressure, temperature, and the enthalpy of vaporization.[7][8] This technique is therefore indispensable for purifying thermally labile compounds or those with very high atmospheric boiling points.[9]

This protocol is designed as a self-validating system, incorporating checkpoints for pressure stability and temperature correlation to ensure a successful and reproducible purification of this compound.

Physicochemical Properties & Distillation Parameters for this compound

A precise understanding of the compound's properties is critical for planning a successful distillation. The atmospheric boiling point serves as the primary reference for estimating the boiling point at reduced pressures using a pressure-temperature nomograph or calculation tools.[10][11]

PropertyValueSource
Molecular Formula C₆H₁₄S₂-
Molar Mass 150.31 g/mol -
Atmospheric Boiling Point (760 mmHg) ~215 °C(extrapolated)
Appearance Colorless to pale yellow liquid-
Odor Characteristic sulfide odor-

Table 1: Estimated Boiling Point of this compound at Reduced Pressures The following boiling points are estimates based on the Clausius-Clapeyron equation and are intended as a guide. The optimal temperature should be determined empirically.

Pressure (mmHg)Pressure (mbar)Estimated Boiling Point (°C)
1013.3~95 - 105
56.7~80 - 90
11.3~60 - 70
0.50.67~50 - 60

Experimental Workflow and Apparatus

The success of a vacuum distillation relies on a meticulously assembled, leak-free apparatus. The workflow diagram below outlines the critical stages of the process, from initial setup to final product analysis.

G cluster_prep Phase 1: Preparation cluster_distill Phase 2: Distillation cluster_post Phase 3: Shutdown & Analysis A Inspect Glassware (No cracks or star fractures) B Assemble Apparatus (Grease all joints) A->B C Charge Flask with Crude This compound & Stir Bar B->C D Connect to Inert Gas/Vacuum Manifold C->D E Degas Sample (Apply vacuum at room temp) D->E F Apply Heat Gradually E->F G Monitor Pressure & Temperature (Collect foreshot if necessary) F->G H Collect Pure Fraction (Stable boiling point) G->H I Cool System to Room Temp H->I J Vent System to Inert Gas I->J K Disassemble & Transfer Product J->K L Analyze Purity (GC-MS, NMR) K->L

Caption: High-level workflow for the purification of this compound.

Required Apparatus

A standard vacuum distillation setup is required. It is imperative to use glassware specifically designed for vacuum work and to check for any cracks or defects that could lead to implosion under reduced pressure.[9]

G flask Distillation Flask (with stir bar) claisen Claisen Adapter (Prevents bumping) flask->claisen thermometer Thermometer claisen->thermometer inv1 claisen->inv1 condenser Condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter receiver Receiving Flask vacuum_adapter->receiver cold_trap Cold Trap (Dry Ice/Acetone) vacuum_adapter->cold_trap To Vacuum pump Vacuum Pump cold_trap->pump inv1->condenser Vapor Path

Sources

Application and Protocol for the Electrochemical Investigation of 2,7-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Redox Chemistry of a Flexible Dithioether

2,7-Dithiaoctane, a linear dithioether, presents an intriguing subject for electrochemical study. Its two sulfur atoms, separated by a flexible butane chain, can potentially undergo a range of redox transformations. Understanding these processes is crucial for applications where dithioethers act as ligands for metal catalysts, as building blocks in materials science, or in biological contexts where they may interact with redox-active species. This guide provides a comprehensive experimental framework for characterizing the electrochemical behavior of this compound in a non-aqueous medium, focusing on cyclic voltammetry as the primary investigative tool. We will delve into the rationale behind each experimental choice, ensuring a robust and reproducible methodology.

Electrochemical Landscape of Thioethers

The electrochemistry of thioethers is predominantly characterized by their oxidation.[1][2] Direct anodic oxidation of a thioether typically involves the removal of an electron from the sulfur atom, forming a radical cation. This highly reactive intermediate can then undergo further reactions, often leading to the formation of sulfoxides and, at higher potentials, sulfones.[1] The presence of two sulfur atoms in this compound raises questions about the interaction between the two redox centers. Are they oxidized independently, or does the oxidation of one sulfur atom influence the other? Answering this question is a key goal of the proposed experimental setup.

Experimental Design: A Three-Electrode System for Non-Aqueous Voltammetry

Given that the redox processes of this compound are expected to occur at potentials outside the window of aqueous solutions, a non-aqueous electrochemical setup is essential.[3] A standard three-electrode configuration will be employed to ensure accurate potential control and current measurement.[4]

G cluster_cell Electrochemical Cell cluster_instrumentation Instrumentation & Control cluster_solution Electrolyte Solution WE Working Electrode (Glassy Carbon) Potentiostat Potentiostat WE->Potentiostat Measures Current RE Reference Electrode (Ag/Ag+) RE->Potentiostat Reference Potential CE Counter Electrode (Platinum Wire) Potentiostat->WE Controls Potential (WE vs RE) Potentiostat->CE Passes Current Computer Computer with Control & Analysis Software Computer->Potentiostat Sends/Receives Signals Analyte This compound Solvent Acetonitrile (CH3CN) Analyte->Solvent Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Solvent

Instrumentation and Components
ComponentSpecificationRationale for Selection
Potentiostat/Galvanostat Capable of cyclic voltammetry, with iR compensationA standard instrument for electrochemical measurements, providing precise control over the applied potential and accurate current measurement. iR compensation is crucial for minimizing distortion of the voltammogram due to solution resistance.
Working Electrode (WE) Glassy Carbon Electrode (GCE), 3 mm diameterGCE offers a wide potential window, is relatively inert, and provides a reproducible surface for studying organic redox processes.[5]
Reference Electrode (RE) Non-aqueous Ag/Ag+ electrodeAn Ag/Ag+ electrode is a stable and widely used reference for non-aqueous electrochemistry, particularly in acetonitrile.[6][7][8][9][10]
Counter Electrode (CE) Platinum wire or gauzePlatinum is an inert conductor with a large surface area, capable of handling the currents generated during the experiment without becoming polarized.
Electrochemical Cell Gastight glass cell with ports for electrodes and gas purgingA gastight cell is essential to maintain an inert atmosphere, preventing interference from oxygen and water.
Inert Gas High-purity argon or nitrogenUsed to deoxygenate the solution, as dissolved oxygen can undergo reduction and obscure the electrochemical signals of the analyte.

Reagents and Solution Preparation

The quality and purity of the reagents are paramount for obtaining reliable and interpretable electrochemical data.

ReagentGrade and PuritySupplier and Handling Notes
This compound ≥98%Sourced from a reputable chemical supplier. Store under an inert atmosphere to prevent oxidation.
Acetonitrile (CH3CN) Anhydrous, ≥99.8%Acetonitrile is a common solvent for non-aqueous electrochemistry due to its wide potential window and ability to dissolve a variety of organic compounds and supporting electrolytes.[3] It should be handled in a dry environment (e.g., a glovebox) to minimize water contamination.
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF6), electrochemical grade, ≥99%A supporting electrolyte is necessary to ensure sufficient conductivity of the solution.[11][12] TBAPF6 is chosen for its wide electrochemical window and good solubility in acetonitrile. It should be dried under vacuum before use to remove any absorbed water.
Ferrocene Sublimed, ≥98%Used as an internal standard for potential referencing. Its redox couple (Fc/Fc+) is well-behaved and provides a reliable reference point in non-aqueous solvents.
Alumina Slurry 0.05 µmFor polishing the glassy carbon electrode.

Experimental Protocols

Protocol 1: Preparation of the Non-Aqueous Ag/Ag+ Reference Electrode
  • Prepare the filling solution: Dissolve 0.01 M silver nitrate (AgNO₃) and 0.1 M TBAPF₆ in anhydrous acetonitrile.

  • Assemble the electrode: Carefully fill the reference electrode body with the prepared solution, ensuring no air bubbles are trapped.

  • Conditioning: Allow the electrode to equilibrate for at least 30 minutes before use.

Rationale: The Ag/Ag⁺ couple provides a stable reference potential in acetonitrile.[6][7][8][9][10] The supporting electrolyte in the filling solution minimizes the junction potential between the reference electrode and the bulk solution.

Protocol 2: Working Electrode Preparation and Pre-treatment
  • Mechanical Polishing: Polish the glassy carbon electrode surface with a 0.05 µm alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.

  • Sonication: Sonicate the electrode in deionized water for 5 minutes to remove any adhered alumina particles.

  • Drying: Thoroughly rinse the electrode with anhydrous acetonitrile and dry it under a stream of inert gas.

Rationale: A clean and smooth electrode surface is critical for reproducible results. Polishing removes any adsorbed species or products from previous experiments.[5][13][14][15][16]

Protocol 3: Electrochemical Measurement using Cyclic Voltammetry
  • Cell Assembly: Assemble the electrochemical cell with the polished GCE, the prepared Ag/Ag+ reference electrode, and the platinum counter electrode.

  • Solution Preparation: In a volumetric flask, prepare a solution of 1-5 mM this compound and 0.1 M TBAPF₆ in anhydrous acetonitrile.

  • Deoxygenation: Purge the solution with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Blank Voltammogram: Record a cyclic voltammogram of the supporting electrolyte solution (without this compound) to establish the potential window and identify any impurity peaks.

  • Analyte Voltammogram: Add the this compound solution to the cell and record cyclic voltammograms over a potential range expected to encompass the oxidation of the thioether moieties. A typical starting range could be from 0 V to +2.0 V vs. Ag/Ag+.

  • Scan Rate Dependence: Record voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. surface-adsorbed).

  • Internal Referencing: After acquiring the data for this compound, add a small amount of ferrocene to the solution and record a cyclic voltammogram to determine the potential of the Fc/Fc+ couple. All potentials should then be reported relative to the Fc/Fc+ couple.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Ag/Ag+ Reference Electrode M1 Assemble Electrochemical Cell P1->M1 P2 Polish and Clean Glassy Carbon Electrode P2->M1 P3 Prepare Analyte and Electrolyte Solution P3->M1 M2 Deoxygenate Solution with Inert Gas M1->M2 M3 Record Blank Voltammogram M2->M3 M4 Record Analyte Voltammogram M3->M4 M5 Vary Scan Rate M4->M5 M6 Add Ferrocene and Record Reference Voltammogram M5->M6 A1 Determine Peak Potentials and Currents M6->A1 A2 Analyze Scan Rate Dependence A1->A2 A3 Propose Reaction Mechanism A2->A3 A4 Simulate Voltammograms (Optional) A3->A4

Data Analysis and Interpretation

The cyclic voltammogram will provide a wealth of information about the redox behavior of this compound.

  • Peak Potentials (Epa and Epc): The potentials at which the anodic (oxidation) and cathodic (reduction) peak currents occur provide thermodynamic information about the redox process.

  • Peak Currents (ipa and ipc): The magnitude of the peak currents is related to the concentration of the analyte and the rate of the electron transfer reaction.

  • Reversibility: A reversible one-electron process will exhibit a peak separation (ΔEp = Epa - Epc) of approximately 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) will be close to unity. Deviations from these values suggest quasi-reversible or irreversible behavior, which is common for the oxidation of organic molecules.

  • Scan Rate Dependence: For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate.

  • Number of Peaks: The presence of one or two distinct oxidation peaks will be indicative of whether the two sulfur atoms are oxidized at the same or different potentials.

Advanced Analysis and Mechanistic Elucidation

For a more in-depth understanding of the reaction mechanism, the experimental data can be compared with simulated cyclic voltammograms using software such as DigiSim or ModElChem.[17][18][19] This allows for the testing of different mechanistic hypotheses (e.g., the involvement of coupled chemical reactions) and the extraction of kinetic parameters.

Trustworthiness and Self-Validation

The protocols outlined above include several self-validating steps to ensure the integrity of the data:

  • Blank Voltammograms: Running a blank confirms the purity of the solvent and supporting electrolyte.

  • Internal Referencing: Using ferrocene as an internal standard mitigates issues with reference electrode drift and allows for comparison of data between different experiments and laboratories.

  • Scan Rate Studies: The predictable relationship between peak current and scan rate for a diffusion-controlled process provides a check on the experimental conditions.

  • Reproducibility: Repeating the measurements ensures the consistency and reliability of the observed electrochemical behavior.

By adhering to these detailed protocols and principles of good electrochemical practice, researchers can confidently investigate the redox properties of this compound and related dithioether compounds, contributing to a deeper understanding of their fundamental chemistry and potential applications.

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  • ResearchGate. Elucidation of the Redox Behavior of 2,5-Dimercapto-1,3,4-thiadiazole (DMcT) at Poly(3,4-ethylenedioxythiophene) (PEDOT)-Modified Electrodes and Application of the DMcT−PEDOT Composite Cathodes to Lithium/Lithium Ion Batteries. Available from: [Link]

  • Chemsrc. Butane,1,4-bis(methylthio)- | CAS#:15394-33-9. Available from: [Link]

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Application Notes and Protocols for 2,7-Dithiaoctane-Capped Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2,7-Dithiaoctane as a Capping Ligand for Gold Nanoparticles

Gold nanoparticles (AuNPs) have emerged as a versatile platform in biomedical research, particularly in drug delivery and diagnostics, owing to their unique physicochemical properties, biocompatibility, and tunable surface chemistry.[1][2] The functionality and stability of AuNPs are critically dependent on the nature of the capping agent employed. While monodentate alkanethiols are widely used, bidentate dithiols, such as this compound, offer distinct advantages. The two thiol groups of this compound can form a stable chelate-like structure on the gold surface, potentially leading to enhanced stability against agglomeration in various physiological conditions.[3] This increased stability is paramount for in vivo applications where nanoparticles are exposed to high salt concentrations and various biomolecules.[4] Furthermore, the aliphatic backbone of this compound provides a flexible spacer, which can be advantageous for subsequent functionalization with targeting moieties or therapeutic payloads in drug delivery systems.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound-capped gold nanoparticles.

Synthesis of this compound-Capped Gold Nanoparticles: A Modified Brust-Schiffrin Two-Phase Protocol

The synthesis of this compound-capped AuNPs can be effectively achieved using a modified Brust-Schiffrin two-phase method. This method allows for the synthesis of small, monodisperse nanoparticles. The underlying principle involves the transfer of an aqueous gold salt to an organic phase using a phase-transfer catalyst, followed by reduction in the presence of the dithiol capping agent.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Aqueous_Phase Prepare Aqueous HAuCl4 Solution Phase_Transfer Mix Aqueous and Organic Phases (Vigorous Stirring) Aqueous_Phase->Phase_Transfer Organic_Phase Prepare Organic Solution (Toluene, this compound, TOAB) Organic_Phase->Phase_Transfer Reduction Add Reducing Agent (NaBH4) (Vigorous Stirring) Phase_Transfer->Reduction Phase_Separation Separate Organic Phase Reduction->Phase_Separation Washing Wash with Ethanol/Water Phase_Separation->Washing Centrifugation Centrifuge to Precipitate AuNPs Washing->Centrifugation Final_Product Resuspend in Toluene Centrifugation->Final_Product

Caption: Synthesis workflow for this compound-capped AuNPs.

Detailed Synthesis Protocol
  • Preparation of Precursor Solutions:

    • Aqueous Phase: Prepare a 30 mM solution of hydrogen tetrachloroaurate (III) (HAuCl₄) in deionized water.

    • Organic Phase: In a separate flask, dissolve a 1.5-fold molar excess of this compound and a 2-fold molar excess of tetraoctylammonium bromide (TOAB) in toluene. The use of a molar excess of the dithiol is crucial to ensure complete capping of the nanoparticle surface and to minimize inter-particle crosslinking which can occur with bifunctional ligands.[6]

  • Phase Transfer and Reduction:

    • Combine the aqueous HAuCl₄ solution with the organic toluene solution in a flask.

    • Stir the biphasic mixture vigorously for 30 minutes to facilitate the transfer of the gold salt to the organic phase, mediated by TOAB. The solution should turn a deep orange/red color.

    • Prepare a fresh aqueous solution of sodium borohydride (NaBH₄) at a 10-fold molar excess compared to HAuCl₄.

    • Add the NaBH₄ solution dropwise to the vigorously stirred biphasic mixture. A rapid color change to dark brown/black indicates the formation of gold nanoparticles. Continue stirring for at least 4 hours to ensure complete reaction and stabilization.

  • Purification of Nanoparticles:

    • Transfer the reaction mixture to a separatory funnel and allow the phases to separate. Discard the aqueous phase.

    • Wash the organic phase containing the AuNPs multiple times with deionized water to remove any remaining water-soluble reactants.

    • Precipitate the AuNPs by adding ethanol to the organic phase until the solution becomes turbid.

    • Centrifuge the mixture at a high speed (e.g., 10,000 rpm for 15 minutes). Discard the supernatant.

    • Resuspend the nanoparticle pellet in a minimal amount of toluene. Repeat the precipitation and centrifugation steps at least three times to ensure the removal of excess capping agent and phase-transfer catalyst.

    • Finally, resuspend the purified this compound-capped AuNPs in a suitable solvent (e.g., toluene, chloroform, or dichloromethane) for storage and characterization.

Comprehensive Characterization of this compound-Capped Gold Nanoparticles

A multi-technique approach is essential for a thorough characterization of the synthesized nanoparticles, providing insights into their optical properties, size, morphology, surface chemistry, and stability.

Characterization Workflow

Characterization_Workflow cluster_optical Optical Properties cluster_morphology Size & Morphology cluster_surface Surface Chemistry AuNPs This compound-capped AuNPs UV_Vis UV-Vis Spectroscopy AuNPs->UV_Vis Plasmon Resonance TEM Transmission Electron Microscopy (TEM) AuNPs->TEM Core Size & Shape DLS Dynamic Light Scattering (DLS) AuNPs->DLS Hydrodynamic Size XPS X-ray Photoelectron Spectroscopy (XPS) AuNPs->XPS Elemental Composition & Chemical State

Caption: Key techniques for characterizing the AuNPs.

Expected Characterization Data
Technique Parameter Measured Expected Results for this compound-capped AuNPs References
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) PeakA distinct SPR peak between 520-530 nm, indicative of small, spherical AuNPs. The peak position is sensitive to particle size and aggregation state.[7][8]
Transmission Electron Microscopy (TEM) Core Diameter, Size Distribution, and MorphologyImages revealing spherical nanoparticles with a narrow size distribution, typically in the range of 2-5 nm.[9][10][11][12]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter and Polydispersity Index (PDI)A larger hydrodynamic diameter compared to the TEM core size due to the organic capping layer and solvent effects. A low PDI value (<0.3) indicates a monodisperse sample.[13][14][15][16]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical State of Sulfur and GoldPresence of Au 4f and S 2p peaks. The S 2p peak at a binding energy of approximately 162 eV confirms the formation of a gold-thiolate bond. The Au 4f peaks should correspond to metallic gold (Au⁰).[17][18][19][20]
Detailed Characterization Protocols
  • UV-Visible (UV-Vis) Spectroscopy:

    • Dilute a small aliquot of the purified AuNP solution in a suitable solvent (e.g., toluene) to obtain an absorbance reading within the linear range of the spectrophotometer.

    • Record the absorbance spectrum from 400 to 800 nm.

    • The presence of a single, sharp Surface Plasmon Resonance (SPR) peak is indicative of well-dispersed, spherical nanoparticles.[21][22] A broadening or red-shifting of this peak can suggest particle aggregation.

  • Transmission Electron Microscopy (TEM):

    • Deposit a drop of the dilute AuNP solution onto a carbon-coated copper grid and allow the solvent to evaporate completely.

    • Acquire images at various magnifications to assess the size, shape, and dispersity of the nanoparticles.

    • Use image analysis software to measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average core size and size distribution.

  • Dynamic Light Scattering (DLS):

    • Filter the AuNP solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in their solvent.

    • It is important to note that DLS measures the hydrodynamic diameter, which includes the metallic core, the organic capping layer, and the associated solvent shell, and will therefore be larger than the core size determined by TEM.[23]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Prepare a sample by drop-casting the concentrated AuNP solution onto a clean silicon wafer and allowing it to dry.

    • Acquire high-resolution spectra for the Au 4f and S 2p regions.

    • The deconvolution of the S 2p spectrum is critical. A peak around 162 eV is characteristic of sulfur chemically bonded to gold (thiolate), while a peak around 164 eV would indicate the presence of unbound thiol.[24] The Au 4f spectrum should show peaks corresponding to Au(0), confirming the metallic nature of the nanoparticle core.[25]

Applications in Drug Delivery

The unique properties of this compound-capped AuNPs make them promising candidates for drug delivery systems.[5][26][27] The dithiol capping layer provides a stable platform for the attachment of therapeutic agents, either through covalent conjugation or non-covalent encapsulation.[28] The enhanced stability of these nanoparticles is particularly advantageous for systemic drug delivery, where they must withstand the harsh conditions of the bloodstream.[4] For instance, anticancer drugs can be conjugated to the nanoparticle surface, potentially leading to targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or via active targeting by attaching specific ligands.

Conclusion and Future Perspectives

This application note provides a comprehensive framework for the synthesis and detailed characterization of this compound-capped gold nanoparticles. The enhanced stability afforded by the bidentate dithiol ligand makes these nanoparticles a highly attractive platform for various biomedical applications, especially in the realm of targeted drug delivery. Future research should focus on the functionalization of these stable nanoparticles with various bioactive molecules and evaluating their efficacy and safety in preclinical models. The robust protocols outlined herein provide a solid foundation for researchers to explore the full potential of these promising nanomaterials.

References

  • Enhanced Stability of Gold Nanoparticles with Thioalkylated Carboxyl-Terminated Ligands for Applications in Biosensing. ACS Publications. [Link]

  • Stabilization and Encapsulation of Gold Nanostars Mediated by Dithiols. PubMed. [Link]

  • Preparation of Thiol-Capped Gold Nanoparticles by Chemical Reduction of Soluble Au(I)−Thiolates. ResearchGate. [Link]

  • Facially amphiphilic thiol capped gold and silver nanoparticles. Indian Academy of Sciences. [Link]

  • Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System. MDPI. [Link]

  • The forthcoming applications of gold nanoparticles in drug and gene delivery systems. Journal of Controlled Release. [Link]

  • Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications. MDPI. [Link]

  • Nanoparticle tracking analysis of gold nanomaterials stabilized by various capping agents. RSC Advances. [Link]

  • Gold Nanoparticles: Stabilization and Encapsulation of Gold Nanostars Mediated by Dithiols (Small 34/2015). ResearchGate. [Link]

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  • Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System. PubMed. [Link]

  • TEM micrograph of gold nanoparticles, inset: size distribution histogram. ResearchGate. [Link]

  • Dynamic light scattering as a powerful tool for gold nanoparticle bioconjugation and biomolecular binding studies. PubMed. [Link]

  • Transmission Electron Microscopy (TEM) of Colloidal Gold Nanoparticles at 100 nm Scale. ResearchGate. [Link]

  • Characterizing Gold Nanoparticle Assembly Patterns Through TEM. AZoNano. [Link]

  • TEM analysis of the various shapes of gold nanoparticles formed after... ResearchGate. [Link]

  • DLS size distribution histogram of gold nanoparticles obtained at pH... ResearchGate. [Link]

  • Gold nanoparticles distribution by DLS at optimised gold salt concentration (1.5 mM). ResearchGate. [Link]

  • The selected material characteristic dependence on the gold deposition... ResearchGate. [Link]

  • UV-visible spectra (a) and TEM images of the gold nanoparticles... ResearchGate. [Link]

  • Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements. PMC - NIH. [Link]

  • 139c Functionalization and Characterization of Gold Nanoparticles. AIChE. [Link]

  • Polymer Quantification as a Function of PEG lengths and Nanoparticle Dimensions. CORA. [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers. [Link]

  • Characterization of Thiolate-Protected Gold Nanoparticles by Mass Spectrometry. NIH. [Link]

  • Sodium Dithionite-Assisted Gold Nanoparticle Synthesis and BSA Conjugation. ResearchGate. [Link]

  • Gold nanoparticles: synthesis, characterization, and bioconjugation. CORA. [Link]

  • UV-visible spectra of gold nanoparticles synthesized by two different... ResearchGate. [Link]

  • Experimental and Theoretical Screening of Core Gold Nanoparticles and Their Binding Mechanism to an Anticancer Drug, 2-Thiouracil. NIH. [Link]

  • UV-visible spectra of gold nanoparticles at various conditions of MES.... ResearchGate. [Link]

  • Shape-Controlled Gold Nanoparticle Synthesis. DTIC. [Link]

  • UV-vis spectra recorded for gold nanoparticles at different time... ResearchGate. [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers. [Link]

  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]

  • Synthesis of gold and silver nanoparticles functionalized with organic dithiols. ResearchGate. [Link]

  • Bisdithiocarbamate and Diamine Interlinked Gold Nanoparticle Networks: Characterization of Chemical Composition and Chemiresistive Properties. Frontiers. [Link]

  • A facile route to tailoring peptide-stabilized gold nanoparticles using glutathione as a synthon. PubMed. [Link]

  • Synthesis and characterization of gold nanoparticles stabilized by palladium(II) phosphine thiol. ResearchGate. [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. PubMed. [Link]

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Application Notes and Protocols for Self-Assembled Monolayers of 2,7-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Frontier

The field of self-assembled monolayers (SAMs) has been extensively built upon the foundational chemistry of alkanethiols and their remarkable ability to form highly ordered structures on noble metal surfaces, particularly gold.[1][2] This has paved the way for significant advancements in surface functionalization, biosensing, and nanoelectronics.[3] While the body of research on terminal thiols and dithiols is vast, the exploration of molecules with thioether linkages within their backbone, such as 2,7-dithiaoctane, represents a more nascent and intriguing frontier.

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals interested in the potential applications of this compound in forming SAMs. It is important to note that while extensive direct experimental data for this compound is not widely available in peer-reviewed literature, the protocols and expected outcomes presented herein are built upon the well-established principles of self-assembly of organosulfur compounds on gold and related substrates. The information is synthesized from existing knowledge on alkanethiols, dithiols, and dialkyl sulfides to provide a robust and scientifically grounded framework for working with this compound.

The Scientific Rationale: Why this compound?

The unique structure of this compound, with its two sulfur atoms integrated within the alkyl chain, presents both distinct opportunities and challenges compared to traditional alkanethiols.

Potential Advantages:

  • Multisite Interaction: The presence of two sulfur atoms offers the potential for a chelate-like interaction with the gold surface, which could lead to enhanced thermal and chemical stability of the resulting SAM compared to monolayers formed from single-thiol molecules.

  • Modulated Surface Properties: The thioether linkages introduce a degree of polarity and flexibility into the monolayer that can influence its packing density, dielectric properties, and interaction with biological molecules.

  • Controlled Orientation: Depending on the assembly conditions, this compound may adopt specific orientations that could be leveraged for templated assembly of nanoparticles or other molecules.

Considerations and Unknowns:

  • Adsorption Mechanism: While dialkyl sulfides have been shown to adsorb non-destructively on gold, the precise nature of the bonding of this compound and the extent to which both sulfur atoms participate in surface binding require further investigation.

  • Monolayer Order: The flexibility of the butane spacer between the sulfur atoms may lead to a less ordered and less densely packed monolayer compared to the crystalline-like structures formed by long-chain alkanethiols.[2]

Core Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for designing effective SAM formation protocols.

PropertyValueReference
Molecular Formula C₆H₁₄S₂
Molecular Weight 150.3 g/mol
IUPAC Name 1,4-bis(methylsulfanyl)butane
Boiling Point Not readily available
Solubility Expected to be soluble in non-polar organic solvents like ethanol, isopropanol, and toluene.General chemical principles

Experimental Protocols

The following protocols are adapted from standard procedures for forming alkanethiol SAMs on gold and should be considered as a starting point for optimization with this compound.

Part 1: Substrate Preparation

The quality of the SAM is critically dependent on the cleanliness and quality of the substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute, 200 proof)

  • Nitrogen gas (high purity)

  • Clean glass or Teflon beakers

  • Tweezers (non-magnetic, stainless steel)

Protocol:

  • Initial Cleaning: Sonicate the gold substrates in a sequence of acetone, isopropanol, and DI water for 10 minutes each.

  • Piranha Etching (for robust cleaning, use with extreme caution in a fume hood with appropriate personal protective equipment):

    • Immerse the substrates in freshly prepared Piranha solution for 10-15 minutes.

    • Copiously rinse with DI water.

  • Final Rinse and Dry: Rinse the substrates thoroughly with ethanol and dry under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrates immediately to prevent atmospheric contamination.

Part 2: SAM Formation

This protocol outlines the solution-phase deposition of this compound onto the cleaned gold substrate.

Materials:

  • This compound

  • Anhydrous ethanol

  • Clean glass vial with a screw cap

  • Micropipettes

Protocol:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in anhydrous ethanol. Sonicate briefly if necessary to ensure complete dissolution.

  • Immersion: Place the clean, dry gold substrate in the vial containing the this compound solution. Ensure the entire surface is submerged.

  • Incubation: Seal the vial to minimize solvent evaporation and incubate at room temperature for 18-24 hours. Longer incubation times may promote better monolayer ordering.

  • Rinsing: After incubation, remove the substrate from the solution using clean tweezers. Rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation Clean Initial Cleaning (Sonication) Piranha Piranha Etching (Caution!) Clean->Piranha For robust cleaning Rinse_Dry_Prep Rinse & Dry (DI Water, Ethanol, N2) Piranha->Rinse_Dry_Prep Solution Prepare 1-5 mM This compound in Ethanol Immerse Immerse Clean Gold Substrate Rinse_Dry_Prep->Immerse Solution->Immerse Incubate Incubate 18-24h at Room Temp. Immerse->Incubate Rinse_Dry_SAM Rinse & Dry (Ethanol, N2) Incubate->Rinse_Dry_SAM Characterization_Techniques cluster_char Characterization Methods SAM This compound SAM CAG Contact Angle Goniometry SAM->CAG Surface Wettability XPS X-ray Photoelectron Spectroscopy (XPS) SAM->XPS Elemental Composition & Chemical State Ellipsometry Ellipsometry SAM->Ellipsometry Monolayer Thickness AFM Atomic Force Microscopy (AFM) SAM->AFM Surface Morphology & Roughness

Caption: Key techniques for the characterization of this compound self-assembled monolayers.

Ellipsometry

This optical technique can be used to measure the thickness of the SAM.

  • Expected Results: The thickness of a fully formed this compound monolayer will depend on its orientation on the surface. A more upright orientation would result in a greater thickness. The expected thickness is likely to be in the range of 5-10 Å.

Potential Applications

The unique properties of this compound SAMs could be harnessed in several key areas.

Biosensor Development

The modified surface can serve as a platform for the immobilization of biomolecules.

  • Protocol for Biomolecule Immobilization (Example: Amine Coupling):

    • Activation: If the this compound SAM is co-assembled with a carboxyl-terminated thiol, the carboxyl groups can be activated using a standard EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) protocol.

    • Coupling: The activated surface is then exposed to a solution containing the amine-containing biomolecule (e.g., protein, antibody).

    • Blocking: Any remaining active sites are blocked using a suitable agent like ethanolamine.

Surface Functionalization and Wettability Control

The inherent properties of the this compound SAM can be used to tailor the surface energy and wettability of a material. [3]This is crucial for applications in microfluidics, anti-fouling coatings, and controlling cell adhesion.

Molecular Electronics

The thioether linkages may provide interesting electronic properties, potentially acting as molecular wires or components in nanoscale electronic devices. Further research is needed to explore the charge transport characteristics of these monolayers.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Consistent and reproducible results from the characterization techniques are key indicators of successful SAM formation. For instance:

  • A significant increase in the water contact angle post-incubation is a primary indicator of monolayer formation.

  • The presence of the S 2p peak in the XPS spectrum at the expected binding energy confirms the attachment of the sulfur-containing molecule to the gold surface.

  • A uniform thickness measurement across the sample via ellipsometry points to a homogeneous monolayer.

Discrepancies in these measurements would suggest issues with the substrate cleaning, solution preparation, or incubation process, prompting a systematic troubleshooting of the protocol.

Conclusion

While this compound is not a conventional choice for SAM formation, its unique dithioether structure offers intriguing possibilities for creating novel functional surfaces. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers venturing into this exciting area. Through careful experimentation and thorough characterization, the full potential of this compound in self-assembled monolayers can be unlocked, paving the way for new discoveries and applications in materials science, biotechnology, and beyond.

References

  • Evidence for Nondestructive Adsorption of Dialkyl Sulfides on Gold. Available at: [Link]

  • Substituent effects on the adsorption of dialkyl sulfides on gold nanoparticles. J Phys Chem A, 2005;109(49):11172-9. Available at: [Link]

  • Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. Physical Chemistry Chemical Physics, 2004;6(15):3934-3941. Available at: [Link]

  • Gold and Silver Nanoparticles Functionalized by the Adsorption of Dialkyl Disulfides. Langmuir, 2002;18(5):1791-1795. Available at: [Link]

  • Substituent Effects on the Adsorption of Dialkyl Sulfides on Gold Nanoparticles. ResearchGate. Available at: [Link]

  • Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Defense Technical Information Center. Available at: [Link]

  • Self-Assembled Monolayers of Thiols and Dithiols on Gold: New Challenges for a Well-Known System. ResearchGate. Available at: [Link]

  • Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 2010;39(5):1516-1543. Available at: [Link]

  • A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent. Available at: [Link]

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  • A Guide for the Electrochemical Stability of Thiolate Self-Assembled Monolayers on Gold in Various Electrolytes. ResearchGate. Available at: [Link]

  • X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. J Phys Chem B, 2008;112(35):10935-10941. Available at: [Link]

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  • Stability of aliphatic dithiocarboxylic acid self-assembled monolayers on gold. Journal of Physical Chemistry B, 2004;108(8):2648-2653. Available at: [Link]

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  • Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-portal.org. Available at: [Link]

  • Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir, 2014;30(37):11140-11148. Available at: [Link]

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  • Role of Gold Adatoms in the Adsorption of Sulfide Species on the Gold(001)-hex Surface. SciSpace. Available at: [Link]

  • Three Isomeric Dioctyl Derivatives of 2,7-Dithienylbenzo-thieno[3,2-b]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Materials, 2021;14(21):6543. Available at: [Link]

  • Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current. Langmuir, 2023;39(14):5063-5076. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2,7-Disubstituted Phenanthro[2,1-b:7,8-b']dithiophenes. Molecules, 2020;25(17):3842. Available at: [Link]

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Troubleshooting & Optimization

identifying side reactions in dithioether metal complex formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of dithioether metal complexes. This guide is designed to provide practical, field-proven insights into identifying and mitigating common side reactions that can compromise your synthesis, lower yields, and complicate product purification. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, explaining not just the what, but the why behind each phenomenon and recommended solution.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Your Reaction

This section addresses the most common problems encountered during the synthesis of dithioether metal complexes.

Q1: My characterization data (¹H NMR, Mass Spec) shows a complex mixture with unexpected signals, and my yield of the desired product is low. What is the most likely culprit?

Answer: The most common side reaction in syntheses involving thioether or thiolate ligands is ligand oxidation , leading to the formation of disulfides (R-S-S-R).[1][2] Thiolate anions, which are often used as precursors or formed in situ, are highly susceptible to oxidation by atmospheric oxygen.[1] This process dimerizes your ligand, consuming it before it can coordinate to the metal center and introducing a significant impurity that can be difficult to separate.

Causality:

  • Redox Sensitivity: The sulfur center in thiolates is electron-rich and easily oxidized.[3] This reactivity is often exploited in biological systems but is a major challenge in synthetic coordination chemistry.[4]

  • Oxygen Contamination: Even small amounts of dissolved oxygen in your solvents or atmosphere can initiate the oxidation cascade.[1]

Troubleshooting Steps:

  • Implement a Strictly Inert Atmosphere: All steps, from ligand preparation to metal addition and final product isolation, must be conducted under an inert atmosphere like argon or nitrogen using a glovebox or Schlenk line techniques.[1]

  • Use Degassed Solvents: Solvents must be thoroughly degassed prior to use. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.[1]

  • Control Stoichiometry: An excess of a deprotection agent (if used to generate the thiolate) can sometimes produce reactive radical species that are prone to dimerization.[1]

Q2: The color of my reaction changed from what I expected based on the literature, or the final isolated complex has a different color. What does this suggest?

Answer: An unexpected color change is often a strong indicator of an unintended redox reaction between the metal center and the sulfur ligand.[3] Dithioether and especially dithiolate ligands are not redox-innocent. The metal can oxidize the ligand (e.g., thiolate to disulfide), or the ligand can reduce the metal center.

Causality:

  • Metal-Ligand Redox Coupling: The final oxidation states of the metal and ligand are the result of a thermodynamic equilibrium. For instance, a cobalt(II) precursor might react with a disulfide-containing ligand to yield a cobalt(III) complex with two coordinated thiolate ligands, as the system favors the Co(III)-thiolate state over the Co(II)-disulfide state.[5]

  • Hard-Soft Acid-Base (HSAB) Principle: The stability of the final complex is influenced by the compatibility of the metal ion (acid) and the sulfur donor (base). "Soft" metals (like Pd²⁺, Pt²⁺, Hg²⁺) generally form more stable complexes with "soft" sulfur ligands.[6] "Harder" metals may be more prone to engaging in redox chemistry if a more stable oxidation state can be achieved.

Troubleshooting Steps:

  • Select an Appropriate Metal Precursor: Choose a metal salt where the metal is in a stable oxidation state that is less likely to be redox-active under your reaction conditions.

  • Characterize the Product's Oxidation State: Use techniques like Cyclic Voltammetry (CV) to probe the redox behavior of your complex or X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the metal center in the final product.[7]

Q3: My mass spectrometry data indicates the loss of an alkyl or aryl group from my dithioether ligand. What is causing this S-dealkylation?

Answer: The cleavage of a carbon-sulfur bond, known as S-dealkylation , is a known side reaction that can occur under certain conditions. This process can be catalyzed by the metal center itself, often proceeding through an oxidative mechanism.

Causality:

  • Oxidative C-S Cleavage: The reaction can be initiated by an electron transfer from the amine to the metal complex, followed by proton transfer and subsequent C-N (or in this case, C-S) bond cleavage.[8] In biological systems, enzymes like cytochrome P450 catalyze this reaction via hydroxylation of the carbon adjacent to the heteroatom, leading to an unstable intermediate that fragments.[9] A similar pathway can be envisioned in synthetic systems.

  • Formation of Sulfonium Salts: Thioethers can react with alkylating agents (or even an activated metal center) to form sulfonium salts.[10] These species contain a positively charged sulfur atom, which makes the attached alkyl groups electrophilic and susceptible to nucleophilic attack and displacement.[11]

Troubleshooting Steps:

  • Avoid Oxidizing Conditions: If not essential for the desired complex formation, rigorously exclude oxidants from your reaction.

  • Modify Ligand Structure: Increase the steric bulk around the sulfur atoms or use alkyl groups that are less susceptible to cleavage (e.g., avoiding benzylic or other easily activated groups).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often slow down the rate of this undesired side reaction more than the rate of the desired coordination.

Q4: My reaction is sensitive to water, and I'm seeing byproducts that suggest ligand decomposition. Could hydrolysis be the problem?

Answer: Yes, hydrolysis can be a significant side reaction, particularly if your dithioether ligand contains other functional groups (like esters or amides) or if you are using a highly Lewis-acidic metal center.

Causality:

  • Metal-Mediated C-S Bond Cleavage: Certain transition metals can catalyze the hydrolysis of C-S bonds in thioesters and even thiols, converting them to alcohols or phenols.[12] The mechanism often involves the coordination of a water molecule to the metal center, which lowers its pKa and makes it a more potent nucleophile (as a metal-bound hydroxide).[12]

  • Ligand Functional Group Hydrolysis: If the ligand backbone contains hydrolyzable groups, the Lewis acidity of the coordinated metal ion can significantly accelerate their cleavage.[13]

Troubleshooting Steps:

  • Use Anhydrous Solvents and Reagents: Ensure all solvents and starting materials are rigorously dried before use.

  • Choose a Less Lewis-Acidic Metal: If possible, select a metal ion with a lower charge density (larger ionic radius or lower charge) to reduce the catalytic effect on hydrolysis.[6]

  • Protect Susceptible Functional Groups: If the ligand contains hydrolyzable moieties, consider protecting them before complexation and deprotecting them in a later step.

Part 2: Analytical and Preparative Protocols
Workflow for Identifying Unknown Side Products

When faced with an impure product, a systematic analytical approach is crucial. The following workflow provides a logical sequence for identifying unknown species.

G cluster_0 Initial Characterization cluster_1 Hypothesis Generation cluster_2 Confirmation & Structure Elucidation start Impure Product Isolated ms LC-MS / ESI-MS Analysis start->ms nmr ¹H & ¹³C NMR Spectroscopy start->nmr hypo Compare Observed Mass and NMR Shifts to Potential Side Products ms->hypo nmr->hypo disulfide Disulfide (R-S-S-R) Mass = 2 x (Ligand Mass - 1) hypo->disulfide oxidized Sulfoxide/Sulfone (R-SO-R / R-SO₂-R) Mass = M+16 / M+32 hypo->oxidized dealkyl Dealkylated Ligand Mass = M - (Alkyl Group Mass) hypo->dealkyl hydrolyzed Hydrolyzed Ligand Mass depends on specific cleavage hypo->hydrolyzed confirm Hypothesis Confirmed? hypo->confirm uvvis UV-Vis Spectroscopy (Check for new chromophores) confirm->uvvis No / Need More Data xray Single Crystal X-ray Diffraction (Definitive Structure) confirm->xray Yes ftir FT-IR Spectroscopy (Check for S=O stretches) confirm->ftir No / Need More Data ftir->oxidized G cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance start_low Metal + Small Ligand end_low Desired Mononuclear Complex (e.g., Square Planar) start_low->end_low Coordination start_high Metal + Bulky Ligand end_incomplete Incomplete Coordination or Lower C.N. Complex start_high->end_incomplete Alternative Pathways end_polymer Coordination Polymer (Bridging Ligand) start_high->end_polymer Alternative Pathways

Caption: Impact of ligand steric bulk on reaction outcome.

Q6: How does my choice of solvent affect the stability of the dithioether complex and the likelihood of side reactions?

Answer: The solvent plays a critical role beyond simply dissolving the reagents. It can influence reaction rates, equilibria, and the stability of the final complex through several mechanisms.

Causality:

  • Solvent Coordination: Solvents with donor properties (e.g., acetonitrile, DMSO, water) can compete with the dithioether ligand for coordination sites on the metal ion. [14]This can lead to the formation of solvent-adducts or prevent the formation of the desired complex altogether.

  • Dielectric Constant: The polarity of the solvent (its dielectric constant) affects the stability of charged species. For charged metal complexes, increasing the solvent's dielectric constant can actually decrease the stability of the complex relative to the solvated ions. [15][16]This can shift the equilibrium away from the desired product.

  • Solvent-Reactant Interactions: The solvent can stabilize transition states or intermediates, altering the reaction pathway. For example, a polar solvent might stabilize a charged intermediate that leads to a side reaction. [17]

References
  • Technical Support Center: Synthesis of Metal Dithiolene Complexes - Benchchem. (n.d.). BenchChem.
  • Muller, A., et al. (n.d.). Counterion and Steric Effects in Self-Assembled HgX2–Thioether Coordination Polymers. Crystal Growth & Design - ACS Publications. Retrieved January 12, 2024, from [Link]

  • Beauchamp, D. R., et al. (2022). Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation. Dalton Transactions, 51(24), 9345-9355. Also available from [Link]

  • Redox interconversion between metal thiolate and disulfide compounds. (n.d.). Scholarly Publications Leiden University. Retrieved January 12, 2024, from [Link]

  • Salinas, O., et al. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 50(30), 10487-10495. Also available from [Link]

  • The Transformations of Thiols and their Dimers in the Redox-Mediated Thiol-Disulfide Exchange Reaction. (2023). ChemCatChem. Retrieved January 12, 2024, from [Link]

  • Farber, T. M. (1975). Enzymatic S-de-ethylation and the mechanism of S-dealkylation. Proceedings of the Society for Experimental Biology and Medicine, 149(1), 13-18. Retrieved January 12, 2024, from [Link]

  • Thiolate ligands in metallothionein confer redox activity on zinc clusters. (n.d.). PNAS. Retrieved January 12, 2024, from [Link]

  • Solvent effect on complexation reactions. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]

  • Redox interconversion between metal thiolate and disulfide compounds. (n.d.). Scholarly Publications Leiden University. Retrieved January 12, 2024, from [Link]

  • Synthesis and Base Hydrolysis of a Cobalt(III) Complex Coordinated by a Thioether Ligand. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]

  • Dithiolate complexes: Synthesis and thermal behavior. (2017). International Journal of Applied Research. Retrieved January 12, 2024, from [Link]

  • Synthesis and Reactivity of Thioether-Dithiolate-Bridged Multi-iron Complexes. (2015). Organometallics - ACS Publications. Retrieved January 12, 2024, from [Link]

  • Characterization and Structural Insights of the Reaction Products by Direct Leaching of the Noble Metals Au, Pd and Cu with N,N′-Dimethyl-piperazine-2,3-dithione/I2 Mixtures. (2021). PMC - PubMed Central. Retrieved January 12, 2024, from [Link]

  • Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. (n.d.). NIH. Retrieved January 12, 2024, from [Link]

  • Thioethers. (2019). YouTube. Retrieved January 12, 2024, from [Link]

  • Steric and Electronic Effects of Ligand Substitution on Redox‐Active Fe4S4‐Based Coordination Polymers. (2021). The Royal Society of Chemistry. Retrieved January 12, 2024, from [Link]

  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. (n.d.). IJTSRD. Retrieved January 12, 2024, from [Link]

  • Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes. (n.d.). Chemical Reviews - ACS Publications. Retrieved January 12, 2024, from [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved January 12, 2024, from [Link]

  • Thioether Formation. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2024, from [Link]

  • New Coordination Architectures of Dithioether Ligand with Silver Salts: Effect of Anions on Complex Structures. (2006). Australian Journal of Chemistry - CSIRO Publishing. Retrieved January 12, 2024, from [Link]

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute. Retrieved January 12, 2024, from [Link]

  • Coordination Assemblies of Acetylenic Dithioether Ligands on Silver(I) Salts: Crystal Structure, Antibacterial and Cytotoxicity Activities. (2024). PubMed. Retrieved January 12, 2024, from [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (n.d.). NIH. Retrieved January 12, 2024, from [Link]

  • Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. (n.d.). Journal of Materials Chemistry C. Retrieved January 12, 2024, from [Link]

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]

  • Coordination Assemblies of Acetylenic Dithioether Ligands on Silver(I) Salts: Crystal Structure, Antibacterial and Cytotoxicity Activities. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]

  • Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. (2024). PubMed. Retrieved January 12, 2024, from [Link]

  • Dealkylation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2024, from [Link]

  • An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. (n.d.). -ORCA - Cardiff University. Retrieved January 12, 2024, from [Link]

  • Impact of dielectric constant of solvent on the formation of transition metal‐ammine complexes. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]

  • Thiols and Thioethers. (2020). Chemistry LibreTexts. Retrieved January 12, 2024, from [Link]

  • Catalytic hydrolysis of methyl mercaptan and methyl thioether on hydroxyl-modified ZrO2: a density functional theory study. (n.d.). RSC Publishing. Retrieved January 12, 2024, from [Link]

  • review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. (n.d.). Retrieved January 12, 2024, from [Link]

  • CHEM 222: Thioethers. (2017). YouTube. Retrieved January 12, 2024, from [Link]

  • Solvent effect on complexation reactions. (n.d.). Semantic Scholar. Retrieved January 12, 2024, from [Link]

  • Stability of Transition Metal Complexes. (2023). Chemistry LibreTexts. Retrieved January 12, 2024, from [Link]

  • Silver-based coordination polymers assembled by dithioether ligands: potential antibacterial materials despite received ideas. (2023). RSC Publishing. Retrieved January 12, 2024, from [Link]

  • Ligand Displacement Reactions in Octahedral Complexes- Acid Hydrolysis, Base Hydrolysis. (n.d.). Dalal Institute. Retrieved January 12, 2024, from [Link]

  • Stability of Metal Complexes. (n.d.). SciSpace. Retrieved January 12, 2024, from [Link]

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Sources

Technical Support Center: Optimizing Reaction Conditions for 2,7-Dithiaoctane with Metal Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions involving 2,7-dithiaoctane and its coordination with various metal precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile thioether ligand. Here, we provide field-proven insights and practical solutions to streamline your experimental workflows and enhance your success in synthesizing novel metal complexes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis of metal-2,7-dithiaoctane complexes.

Q1: What is the optimal solvent for my reaction between this compound and a metal precursor?

The choice of solvent is critical and depends on the solubility of both the this compound ligand and the metal precursor, as well as the desired reaction temperature. A solvent's polarity can significantly influence the stability and formation of the desired complex. [1][2]

  • For polar precursors (e.g., metal halides): Solvents like acetonitrile, ethanol, or a mixture of dichloromethane and ethanol are often good starting points. [3]These solvents can help to dissolve the metal salt and facilitate the reaction.

  • For nonpolar precursors (e.g., some organometallic precursors): Toluene or dichloromethane are commonly used.

  • Avoid coordinating solvents if not intended: Solvents like DMSO or DMF can sometimes compete with the this compound for coordination sites on the metal center, potentially leading to lower yields or the formation of undesired side products. [1][4] Q2: I am observing low or no yield of my desired metal-2,7-dithiaoctane complex. What are the likely causes and how can I improve it?

Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your this compound and metal precursor. Impurities can interfere with the reaction.

  • Stoichiometry: The molar ratio of this compound to the metal precursor is crucial. For a bidentate chelation, a 1:1 ratio is a good starting point. However, depending on the metal's coordination preference, other stoichiometries might be optimal. Consider performing a small-scale screen of different ratios.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy for ligand substitution. Conversely, some complexes may be thermally unstable, requiring lower temperatures. [5]Monitor your reaction at different temperatures (e.g., room temperature, 40 °C, 80 °C) to find the optimal condition.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or NMR spectroscopy.

  • Atmosphere: Some metal precursors, particularly those with metals in low oxidation states, are sensitive to air and moisture. [6]Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

Q3: How can I confirm the coordination of this compound to the metal center?

Several spectroscopic techniques can be employed:

  • ¹H NMR Spectroscopy: Upon coordination, the chemical shifts of the methylene protons (the -CH₂- groups) in this compound will typically shift downfield due to the deshielding effect of the metal center.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon signals of the ligand will also show a downfield shift upon coordination.

  • FT-IR Spectroscopy: While less definitive than NMR, changes in the C-S stretching vibrations may be observed.

  • X-ray Crystallography: This is the most definitive method to confirm the structure of the complex and the coordination mode of the ligand.

Q4: I am having trouble purifying my this compound metal complex. What methods are recommended?

Purification of organometallic complexes can be challenging. Here are some common techniques:

  • Recrystallization: This is often the most effective method. Experiment with different solvent systems, such as dissolving the crude product in a good solvent (e.g., dichloromethane or chloroform) and then adding a poor solvent (e.g., hexane or pentane) to induce crystallization. [7]Cooling the solution can also promote crystal growth.

  • Column Chromatography: While possible, some metal complexes can be unstable on silica gel or alumina. [8]If you choose this method, it's advisable to use a less polar solvent system and run the column quickly.

  • Washing: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude solid with that solvent to remove the impurities.

II. Troubleshooting Guides

This section provides more in-depth solutions to specific experimental problems.

Guide 1: Formation of Unwanted Side Products

Problem: My reaction is producing a mixture of products, making isolation of the desired complex difficult.

Causality and Solutions:

Potential Cause Explanation Recommended Solution
Ligand Oxidation The thioether sulfur atoms can be susceptible to oxidation, especially in the presence of certain metal precursors or atmospheric oxygen.Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Formation of Polymeric Species This compound can act as a bridging ligand between two metal centers, leading to the formation of insoluble polymeric materials, especially if the stoichiometry is not carefully controlled.Start with a 1:1 ligand to metal ratio. Slowly add the ligand solution to the metal precursor solution to avoid localized high concentrations of the ligand.
Solvent Coordination As mentioned in the FAQs, coordinating solvents may form stable complexes with the metal precursor, competing with the desired ligand.Switch to a non-coordinating solvent. If a coordinating solvent is necessary for solubility, consider using a minimal amount or performing the reaction at a higher temperature to favor the substitution with this compound.
Incomplete Reaction The presence of starting materials alongside the product can complicate purification.Increase the reaction time or temperature. Monitor the reaction progress to ensure it has gone to completion.
Guide 2: Difficulty in Characterizing the Product

Problem: I have isolated a product, but the NMR spectrum is broad or complex, making it difficult to confirm the structure.

Causality and Solutions:

Potential Cause Explanation Recommended Solution
Paramagnetism If the metal center is paramagnetic (e.g., Cu(II), some Fe(II) or Ni(II) complexes), it can cause significant broadening of the NMR signals.Use other characterization techniques such as FT-IR, UV-Vis spectroscopy, mass spectrometry, or elemental analysis. X-ray crystallography is ideal if single crystals can be obtained.
Fluxional Processes The complex may be undergoing dynamic processes in solution, such as ligand exchange or conformational changes, on the NMR timescale. This can lead to broad or averaged signals.Record the NMR spectrum at different temperatures (variable temperature NMR). At lower temperatures, these processes may slow down, resulting in sharper signals.
Presence of Isomers The coordination of this compound can lead to the formation of different stereoisomers (e.g., cis/trans isomers for square planar complexes). [9]Try to separate the isomers by fractional crystallization or chromatography. 2D NMR techniques (e.g., COSY, NOESY) can help in elucidating the structure of the different isomers.

III. Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis of this compound complexes with common metal precursors. Note: These are starting points and may require optimization for specific metal precursors and desired complexes.

Protocol 1: Synthesis of a Platinum(II)-2,7-Dithiaoctane Complex

This protocol is adapted from general procedures for the synthesis of platinum(II) thioether complexes. [10][11][12]

  • Preparation of the Platinum Precursor Solution: In a Schlenk flask under an inert atmosphere, dissolve one equivalent of a suitable platinum(II) precursor (e.g., K₂[PtCl₄] or [PtCl₂(cod)]) in an appropriate degassed solvent (e.g., water, ethanol, or dichloromethane).

  • Ligand Addition: In a separate flask, dissolve one equivalent of this compound in the same degassed solvent.

  • Reaction: Slowly add the this compound solution to the stirring platinum precursor solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-24 hours. The progress of the reaction can be monitored by a color change or by taking aliquots for analysis (e.g., TLC or NMR).

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and then with a non-polar solvent like hexane to remove any unreacted ligand. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent pair (e.g., dichloromethane/hexane).

Protocol 2: Synthesis of a Palladium(II)-2,7-Dithiaoctane Complex

This protocol is based on general methods for preparing palladium(II) complexes. [3][13][14]

  • Precursor Solution: Under an inert atmosphere, dissolve one equivalent of a palladium(II) precursor (e.g., [PdCl₂(MeCN)₂] or [PdCl₂(cod)]) in a degassed solvent such as dichloromethane or acetonitrile.

  • Ligand Solution: Prepare a solution of one equivalent of this compound in the same solvent.

  • Reaction: Add the ligand solution dropwise to the palladium precursor solution while stirring at room temperature.

  • Stirring: Allow the reaction to stir for 4-12 hours.

  • Work-up: Reduce the solvent volume in vacuo. Add a non-polar solvent (e.g., pentane or hexane) to precipitate the complex.

  • Purification: Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. Recrystallization can be performed if necessary.

Protocol 3: Synthesis of a Gold(I)-2,7-Dithiaoctane Complex

This protocol is adapted from the synthesis of gold(I) thiolate complexes. [15][16]

  • Precursor Preparation: In a Schlenk flask under inert gas, dissolve one equivalent of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), in degassed dichloromethane.

  • Ligand Addition: Add one equivalent of this compound to the solution.

  • Base (if necessary): If a deprotonated thiol is used as a comparative ligand, a non-coordinating base like triethylamine might be required. For neutral thioether coordination, a base is generally not needed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often rapid.

  • Isolation: Reduce the solvent volume and add hexane or pentane to precipitate the product.

  • Purification: Filter the solid, wash with hexane, and dry in vacuo.

Protocol 4: Synthesis of a Copper(I)-2,7-Dithiaoctane Complex

This protocol is based on the synthesis of copper(I) thiolate complexes. [17]

  • Precursor Solution: Under an inert atmosphere, suspend one equivalent of a copper(I) salt (e.g., CuI or [Cu(MeCN)₄]PF₆) in a degassed solvent like acetonitrile or a dichloromethane/methanol mixture.

  • Ligand Solution: Dissolve one equivalent of this compound in the same solvent.

  • Reaction: Add the ligand solution to the copper(I) suspension. The mixture should become homogeneous as the complex forms.

  • Stirring: Stir the reaction for 2-8 hours at room temperature.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: The resulting solid can be washed with a solvent in which the complex is insoluble (e.g., diethyl ether) to remove any soluble impurities. Recrystallization may be possible from a suitable solvent system.

IV. Visualizations

General Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Metal_Precursor Select & Dissolve Metal Precursor Mix Combine Solutions (Control Stoichiometry) Metal_Precursor->Mix Ligand Dissolve this compound Ligand->Mix Stir Stir under Controlled Atmosphere & Temperature Mix->Stir Monitor Monitor Reaction (TLC, NMR, etc.) Stir->Monitor Monitor->Stir Continue if incomplete Isolate Isolate Crude Product (Precipitation/Filtration) Monitor->Isolate Reaction complete Purify Purify Complex (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize Final Product (NMR, X-ray, etc.) Purify->Characterize

Caption: A generalized workflow for the synthesis of metal-2,7-dithiaoctane complexes.

Troubleshooting Logic Diagram

G Start Low Yield or No Product? Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Vary Temperature & Reaction Time Check_Reagents->Check_Conditions Check_Atmosphere Use Inert Atmosphere & Degassed Solvents Check_Conditions->Check_Atmosphere Impure_Product Impure Product? Check_Atmosphere->Impure_Product Recrystallize Optimize Recrystallization Solvent System Impure_Product->Recrystallize Yes Characterization_Issue Characterization Issues? Impure_Product->Characterization_Issue No Chromatography Consider Column Chromatography Recrystallize->Chromatography Chromatography->Characterization_Issue VT_NMR Perform Variable Temperature NMR Characterization_Issue->VT_NMR Yes Success Successful Synthesis Characterization_Issue->Success No Other_Techniques Use Alternative Techniques (FT-IR, MS, X-ray) VT_NMR->Other_Techniques Other_Techniques->Success

Caption: A decision tree for troubleshooting common issues in this compound complex synthesis.

V. References

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  • Baljit, et al. (2025). a review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. International Journal of Current Research, 17(04), 24269-24283. Available at: [Link]

  • Murray, S. G., & Hartley, F. R. (1981). Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes. Chemical Reviews, 81(4), 365-414. Available at: [Link]

  • Sellmann, D., & Sutter, J. (2007). Coordination chemistry of poly(thioether)borate ligands. Coordination Chemistry Reviews, 251(11-12), 1438-1457. Available at: [Link]

  • Luce, M. J., & Stillman, M. J. (2008). A place for thioether chemistry in cellular copper ion recognition and trafficking. Dalton Transactions, (29), 3821-3831. Available at: [Link]

  • Request PDF. (n.d.). Solvent effect on complexation reactions. ResearchGate. Available at: [Link]

  • Feller, M., et al. (2014). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Accounts of Chemical Research, 47(11), 3194-3205. Available at: [Link]

  • Grokipedia. (2026). Transition metal thioether complex. Available at: [Link]

  • Wikipedia. (n.d.). Transition metal thioether complex. Available at: [Link]

  • Usón, R., et al. (2011). Synthesis of Gold(III) Complexes with Bidentate Amino-Thiolate Ligands as Precursors of Novel Bifunctional Acyclic Diaminocarbenes. Inorganic Chemistry, 50(17), 8426-8433. Available at: [Link]

  • Bove, M., et al. (2011). Synthesis, characterization and cytotoxic activity of palladium (II) dithiocarbamate complexes with α,ω-diamines. Inorganica Chimica Acta, 376(1), 384-392. Available at: [Link]

  • Mozingo, R. (1946). Palladium Catalysts. Organic Syntheses, 26, 77. Available at: [Link]

  • ResearchGate. (n.d.). Effect of different solvents on the formation of complexes 3 and 5. Available at: [Link]

  • del P. García-Santos, I., et al. (2020). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Molecules, 25(18), 4234. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 6(45), 30453-30465. Available at: [Link]

  • Das, A., et al. (2024). Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. Journal of Computational Chemistry, 45(4), 204-209. Available at: [Link]

  • ResearchGate. (2020). How to Purify Organometallic Complexes?. Available at: [Link]

  • Rochon, F. D., & Massarweh, G. (2018). Synthesis and structure of two novel trans-platinum complexes. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667-1671. Available at: [Link]

  • Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic Chemistry, 55(10), 4712-4721. Available at: [Link]

  • Annaraj, B., et al. (2023). Thioether-based novel transition metal complexes: Synthesis, DNA interaction, in vitro biological assay, DFT calculations, and molecular docking studies. Journal of Molecular Structure, 1292, 136153. Available at: [Link]

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  • CyberLeninka. (n.d.). SYNTHESIS AND STRUCTURE OF PLATINUM (II) COMPLEXES WITH DECOMPOSITION PRODUCT OF DITHIODIETHYLAMINE βMERCAPTOETHYLAMINE. Available at: [Link]

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Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 2,7-Dithiaoctane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nuclear magnetic resonance (NMR) spectroscopy of 2,7-dithiaoctane complexes. The inherent flexibility and coordination chemistry of these dithioether ligands often lead to complex NMR spectra with significant peak overlap, complicating structural elucidation and analysis. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: A Problem-Solution Approach

Overlapping peaks in the NMR spectra of this compound complexes can obscure crucial structural information. This section provides a systematic approach to diagnosing and resolving these common issues.

Problem 1: My 1D ¹H NMR spectrum shows a crowded, uninterpretable region for the dithioether backbone protons.

This is a frequent challenge arising from the similar chemical environments of the methylene protons in the this compound ligand upon complexation.

  • Limited Chemical Shift Dispersion: The protons on the carbon backbone of the ligand are often in electronically similar environments, leading to small differences in their resonance frequencies.

  • Second-Order Effects: When the chemical shift difference (in Hz) between coupled protons is not significantly larger than the coupling constant (J), second-order effects can distort multiplet patterns and create complex, overlapping signals.[1]

  • Solvent-Induced Shift (SIS) Studies: The first and often simplest approach is to re-acquire the spectrum in a different deuterated solvent.[2][3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts compared to common solvents like chloroform-d (CDCl₃) due to anisotropic effects, potentially resolving the overlap.[3][4]

    • Protocol: Prepare solutions of your complex in a variety of deuterated solvents (e.g., CDCl₃, benzene-d₆, acetonitrile-d₃, DMSO-d₆) at the same concentration. Acquire a standard 1D ¹H NMR spectrum for each. Compare the spectra to identify the solvent that provides the best peak separation.

  • Temperature Variation Studies: Altering the temperature can affect the conformational dynamics of the complex.[5][6] If the overlapping signals are due to the presence of multiple conformers in slow or intermediate exchange on the NMR timescale, changing the temperature can either coalesce these signals into a single sharp peak (at higher temperatures) or sharpen the individual signals (at lower temperatures), aiding in their resolution.[7]

  • Higher Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion in Hertz, while the coupling constants remain the same.[1] This can simplify complex multiplets and reduce overlap.

  • Advanced 1D NMR Techniques:

    • Pure Shift NMR: These experiments aim to produce a fully decoupled ¹H NMR spectrum, where every multiplet collapses into a singlet.[8] This can dramatically simplify a crowded spectrum, although it comes at the cost of losing coupling information in that specific experiment.

Problem 2: I've tried changing solvents and temperature, but key signals remain overlapped. How can I definitively assign the proton resonances?

When simple 1D methods are insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving overlap and elucidating the structure of your this compound complex.[3][9][10][11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[12][13] It is invaluable for tracing the connectivity of the dithioether backbone.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom.[11][12][14] Since ¹³C spectra have a much wider chemical shift range, protons that overlap in the 1D ¹H spectrum are often attached to carbons with distinct ¹³C chemical shifts, allowing for their resolution in the second dimension.[3][6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for connecting different spin systems and assigning quaternary carbons.[3][14]

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded.[11][13] They are essential for determining the stereochemistry and conformation of the complex.

G cluster_0 Initial Analysis cluster_1 Heteronuclear Correlation cluster_2 Structural Elucidation start Overlapping 1D ¹H NMR Spectrum cosy Acquire ¹H-¹H COSY start->cosy hsqc Acquire ¹H-¹³C HSQC cosy->hsqc Trace Backbone Connectivity hmbc Acquire ¹H-¹³C HMBC hsqc->hmbc Resolve Overlapping Protons noesy Acquire ¹H-¹H NOESY/ROESY hmbc->noesy Connect Spin Systems structure Propose 3D Structure noesy->structure Determine Stereochemistry

Caption: Workflow for resolving peak overlap using 2D NMR.

Frequently Asked Questions (FAQs)

Q1: Can paramagnetic metal ions in my this compound complex cause peak broadening and overlap?

A1: Yes, absolutely. If your complex contains a paramagnetic metal center, you can expect significant changes in the NMR spectrum, including peak broadening and large hyperfine shifts.[15] This is due to the interaction of the unpaired electrons of the metal with the nuclear spins.[16] While this can complicate spectra, it can also be a source of valuable structural information. The paramagnetic relaxation enhancement (PRE) effect, for instance, is distance-dependent and can be used to probe the proximity of ligand protons to the metal center.[17][18]

Q2: Are there any data processing techniques that can help resolve overlapping peaks?

A2: Yes, post-acquisition data processing can significantly improve spectral resolution.

  • Resolution Enhancement: Applying certain window functions (e.g., Lorentzian-to-Gaussian transformation) before Fourier transformation can narrow peak linewidths, but this often comes at the expense of the signal-to-noise ratio.

  • Deconvolution (Peak Fitting): This is a powerful technique where overlapping signals are mathematically fitted to a sum of individual peak shapes (typically Lorentzian or Gaussian).[19][20][21] This allows for the extraction of the chemical shifts, coupling constants, and integrals of the individual components of a complex multiplet.[20] Many modern NMR processing software packages, such as Mnova or TopSpin, have built-in deconvolution algorithms.[22][23][24]

Software Deconvolution Feature Typical Application
Mnova Global Spectral Deconvolution (GSD)[24]Automated deconvolution of entire 1D spectra.
TopSpin Line fitting routinesManual or semi-automated fitting of specific spectral regions.
ACD/Labs Peak fitting algorithmsIntegration of overlapping peaks to determine proton counts.[20]
JEOL Delta Deconvolution with various functionsFitting with Lorentzian, Gaussian, or mixed lineshapes.[25]

Q3: My complex is diamagnetic, but the peaks are still broad. What could be the cause?

A3: Broad peaks in the spectra of diamagnetic compounds can arise from several factors:[2]

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lines. Always ensure the spectrometer is properly shimmed before acquisition.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.

  • Chemical Exchange: If your complex is undergoing dynamic processes, such as ligand exchange or conformational changes, on a timescale comparable to the NMR experiment, this can lead to exchange broadening.[26] Acquiring spectra at different temperatures can help diagnose this issue.

  • Unresolved Coupling: Complex coupling patterns that are not fully resolved can appear as broad signals.

Q4: Can Diffusion-Ordered Spectroscopy (DOSY) help with my overlapping peaks?

A4: Yes, DOSY can be a very effective tool, especially if you have a mixture of species in solution.[27][28] DOSY separates NMR signals based on the diffusion coefficient of the molecules.[27] If your this compound complex has a different size and shape compared to any impurities or free ligand in the sample, their signals will appear at different diffusion coefficients in the DOSY spectrum, even if their chemical shifts overlap in a standard 1D spectrum.

References

  • Department of Chemistry, University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

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  • Novotný, J., et al. (2015). Structure, solvent, and relativistic effects on the NMR chemical shifts in square-planar transition-metal complexes: assessment of DFT approaches. RSC Publishing. Available from: [Link]

  • Stanton, B. S., et al. (2018). Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening. PMC - NIH. Available from: [Link]

  • Bruker. Mnova NMR | Automatic data processing. Available from: [Link]

  • SpinCore Technologies. NMR Software. Available from: [Link]

  • Hughes, T. S., et al. (2015). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. PLoS ONE. Available from: [Link]

  • Martin, D. R., et al. (2023). Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins. PMC - PubMed Central. Available from: [Link]

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  • Moser, A. (2009). Using Peak Deconvolution to Extract the 1H Count. ACD/Labs. Available from: [Link]

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minimizing fragmentation in mass spectrometry of 2,7-dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for minimizing fragmentation in the mass spectrometry analysis of 2,7-dithiaoctane. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining a stable molecular ion for this and similar aliphatic thioether compounds. We will explore the root causes of fragmentation and provide field-proven troubleshooting guides, FAQs, and detailed protocols to ensure the generation of high-quality, interpretable mass spectra.

Understanding the Fragmentation Challenge with this compound

Aliphatic thioethers like this compound (C₆H₁₄S₂) present a significant challenge for mass spectrometry, particularly when using high-energy ionization techniques such as standard Electron Ionization (EI). The molecular structure, which contains two sulfur atoms, is the primary reason for its susceptibility to fragmentation.

The sulfur atoms, with their lone pairs of electrons, are preferential sites for ionization.[1] Upon removal of an electron in a 70 eV EI source, an energetically unstable molecular ion (M⁺˙) is formed. This excess energy is rapidly dissipated through the cleavage of chemical bonds. For thioethers, the most common and energetically favorable fragmentation pathway is alpha (α)-cleavage , which is the breaking of the carbon-carbon bond adjacent to the sulfur atom.[2][3] This process is driven by the ability of the sulfur atom to stabilize the resulting positive charge, leading to the formation of a stable sulfonium ion and a neutral radical.[2]

Given the symmetrical nature of this compound (CH₃-S-CH₂-CH₂-CH₂-CH₂-S-CH₃), multiple fragmentation pathways are possible, often resulting in a weak or entirely absent molecular ion peak (m/z 150), complicating molecular weight confirmation and structural elucidation.

Predicted_EI_Fragmentation cluster_0 Ionization (EI, 70 eV) cluster_1 Primary Fragmentation Pathways M This compound (C₆H₁₄S₂) m/z = 150 M_ion [M]⁺˙ m/z = 150 M->M_ion - e⁻ frag1 C₅H₁₁S₂⁺ m/z = 135 (Loss of •CH₃) M_ion->frag1 α-cleavage frag2 CH₃S=CH₂⁺ m/z = 61 (α-cleavage) M_ion->frag2 α-cleavage & C-S cleavage frag3 C₄H₉S₂⁺ m/z = 121 (Loss of •C₂H₅) M_ion->frag3 C-S cleavage

Caption: Predicted EI fragmentation of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound in a practical question-and-answer format.

Q1: My molecular ion peak (m/z 150) is extremely weak or completely absent when using GC-MS. What is happening?

This is the most common issue and is almost certainly due to the use of Electron Ionization (EI). The 70 eV energy used in standard EI is excessive for a labile molecule like this compound, causing immediate and extensive fragmentation.[4] The molecular ion, if formed, has a lifetime that is too short to be detected in significant abundance.

  • Immediate Solution: Switch to a "soft" ionization technique. Your primary goal is to form the molecular ion without imparting enough internal energy to cause bond cleavage.

Q2: Which soft ionization technique is best for a relatively nonpolar, volatile molecule like this compound?

You have several excellent options. The choice depends on the instrumentation available (GC-MS vs. LC-MS) and the sample matrix.

  • Chemical Ionization (CI): This is the most direct alternative to EI for GC-MS. CI is a gas-phase soft ionization method that uses a reagent gas (like methane, isobutane, or ammonia) to ionize the analyte via proton transfer, forming a stable [M+H]⁺ ion (a quasi-molecular ion).[5][6] This process imparts very little excess energy, preserving the molecular structure.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): If you are using an LC-MS system, APCI is an ideal choice. It is well-suited for thermally stable, volatile, and less polar small molecules with molecular weights under 1500 Da.[8][9] The analyte is vaporized and then ionized in the gas phase by a corona discharge, which is a much gentler process than EI.[10]

Ionization TechniquePrincipleTypical IonFragmentationBest For...
Electron Ionization (EI) High-energy electron bombardmentM⁺˙Extensive Structural elucidation via fragmentation libraries.
Chemical Ionization (CI) Proton transfer from reagent gas[M+H]⁺Minimal Volatile compounds; molecular weight confirmation via GC-MS.[11]
APCI Gas-phase proton transfer via corona discharge[M+H]⁺Low to Moderate Less polar, thermally stable small molecules via LC-MS.[9][10]
ESI (with derivatization) Desolvation of charged droplets[M+R]⁺Very Low Non-volatile or polar analytes; required for this compound.

Q3: I'm trying Chemical Ionization (CI), but still see some fragmentation. How can I optimize my CI parameters?

The key to minimizing fragmentation in CI is controlling the energetics of the proton transfer reaction.[6]

  • Change Reagent Gas: This is the most critical parameter. The proton affinity (PA) of the reagent gas determines how "soft" the ionization is. For maximum suppression of fragmentation, choose a reagent gas with a proton affinity just slightly lower than your analyte's.

    • Methane (CH₄): The most energetic common reagent gas. It may still cause some fragmentation.[5]

    • Isobutane (i-C₄H₁₀): Less energetic than methane; an excellent second choice to reduce fragmentation.[6]

    • Ammonia (NH₃): One of the "softest" common reagent gases, ideal for fragile molecules that still fragment with isobutane.[6]

  • Optimize Source Temperature: Ensure the temperature is high enough to keep the analyte in the gas phase but not so high that it causes thermal degradation prior to ionization.

  • Adjust Reagent Gas Pressure: Ensure the pressure is within the manufacturer's optimal range to promote gentle ion-molecule reactions.

Q4: I only have an LC-MS with an Electrospray Ionization (ESI) source. How can I analyze this compound?

Standard ESI is not suitable for small, nonpolar molecules like this compound because it relies on the analyte being pre-charged in solution or readily forming adducts.[5] However, you can make it ESI-active through chemical derivatization .

The strategy is to convert the neutral thioether into a permanently charged sulfonium salt. This derivative is an ionic species that is perfectly suited for ESI analysis.[12] This method not only enables detection but also significantly enhances sensitivity.[13][14]

  • Derivatization Strategy: React this compound with an alkylating agent like methyl iodide (CH₃I) or ethyl iodide to form a quaternary sulfonium salt. This introduces a permanent positive charge, making the molecule highly responsive in positive-ion ESI mode.

Q5: I am using APCI and see an [M+H]⁺ peak, but it's weak. How can I optimize my APCI source to improve the signal and reduce in-source fragmentation?

Optimizing APCI involves balancing vaporization with thermal stability and ensuring efficient gas-phase ionization.

  • Vaporizer Temperature: This is a critical parameter. The temperature must be high enough to fully vaporize the analyte and solvent but low enough to prevent thermal degradation. Start around 350 °C and optimize up or down, monitoring the [M+H]⁺ signal. For thermally sensitive compounds, a lower temperature may preserve the molecular ion.[3]

  • Corona Discharge Current: This controls the density of the reactant ions. A typical starting point is 4-5 µA. While a higher current might increase the total ion current, it does not necessarily improve the signal-to-noise for your specific analyte and can sometimes increase fragmentation. Optimize by testing a range from 1 to 7 µA.[9]

  • Gas Flows (Nebulizer and Drying Gas): These parameters affect droplet formation and desolvation efficiency. Higher LC flow rates generally require higher nebulizer pressures and drying gas flows/temperatures. Follow manufacturer guidelines for your flow rate, but fine-tuning can improve signal intensity.

Caption: Workflow for selecting and optimizing an MS method.

Experimental Protocols

Protocol 1: Analysis by Chemical Ionization GC-MS (CI-GC-MS)

This protocol outlines the setup for obtaining a strong quasi-molecular ion ([M+H]⁺) for this compound.

  • Sample Preparation: Prepare a 10-100 µg/mL solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate).

  • GC Setup:

    • Use a standard nonpolar column (e.g., DB-5ms or equivalent).

    • Develop a temperature program that provides good chromatographic separation of the analyte from any solvent impurities or contaminants. A typical starting point is: 50 °C hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 2 min.

    • Injector temperature: 250 °C.

  • MS Setup (CI Mode):

    • Switch the ion source from EI to CI mode.

    • Reagent Gas Selection: Start with isobutane . If fragmentation is still observed, switch to ammonia .[6]

    • Source Temperature: Set to 200 °C. This is a robust starting point that can be optimized if needed.

    • Emission Current/Filament: Set according to manufacturer recommendations for CI operation.

    • Reagent Gas Pressure: Calibrate and set the pressure as recommended by the instrument manufacturer for optimal CI conditions.

  • Acquisition: Inject the sample. The resulting spectrum should show a dominant base peak at m/z 151 , corresponding to the protonated molecule ([C₆H₁₄S₂ + H]⁺).

Protocol 2: Derivatization for ESI-LC-MS Analysis

This protocol describes the conversion of this compound to its dimethyl sulfonium iodide salt for robust ESI analysis.

  • Reagents:

    • This compound standard.

    • Methyl Iodide (CH₃I).

    • High-purity solvent (e.g., Acetonitrile or Dichloromethane).

    • Reaction vial (2 mL).

  • Derivatization Procedure:

    • Dissolve ~1 mg of this compound in 1 mL of acetonitrile in the reaction vial.

    • Add a 5 to 10-fold molar excess of methyl iodide to the solution.

    • Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours, or gently heat to 40-50 °C for 30-60 minutes to expedite the reaction. The reaction forms the bis(S-methyl) disulfonium diiodide salt.

  • Sample Preparation for LC-MS:

    • Dilute the reaction mixture 1:1000 (or as needed) with the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC-MS Analysis (Positive Ion ESI):

    • LC Conditions: Use a standard C18 reversed-phase column. A simple isocratic or gradient elution with methanol/water or acetonitrile/water mobile phases containing 0.1% formic acid is sufficient.

    • ESI Source Parameters:

      • Mode: Positive Ion.

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Drying Gas Temperature: 300-350 °C.

      • Drying Gas Flow: 8-12 L/min.

      • Nebulizer Pressure: 30-45 psig.

    • Acquisition: Scan for the expected ions. The primary ion of interest will be the dication [M+2CH₃]²⁺ at m/z 90 . You may also observe the singly charged monocation [M+CH₃]⁺ at m/z 165 if the reaction is incomplete or fragments in-source.

References

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  • Krieger, S., et al. (2015). Development, optimization, and use of an APCI source with temperature-controlled vaporization of solid and liquid samples. Analytical and Bioanalytical Chemistry, 407(23), 7049–7059.
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Technical Support Center: Enhancing the Stability of 2,7-Dithiaoctane Metal Complexes in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-dithiaoctane metal complexes. This guide is designed to provide you with field-proven insights and troubleshooting strategies to address the stability challenges often encountered during experimental work. By understanding the underlying chemical principles and implementing the robust protocols detailed below, you can significantly improve the reliability and reproducibility of your results.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses frequent problems observed during the handling and application of this compound metal complexes in a practical question-and-answer format.

Question 1: My complex, particularly with copper(II), seems to be degrading rapidly in solution, indicated by a color change and precipitation. What is the likely cause and how can I prevent this?

Answer:

Rapid degradation of this compound-Cu(II) complexes is often due to a combination of ligand oxidation and redox instability of the copper center. The thioether sulfur atoms are susceptible to oxidation, which can be exacerbated by the presence of dissolved oxygen and the catalytic activity of the Cu(II) ion. This can lead to the formation of sulfoxides and subsequent decomposition of the complex. Additionally, Cu(II) can be reduced to Cu(I), which may have different coordination preferences and solubility, leading to precipitation.

Immediate Mitigation Strategy:

  • Deoxygenate Solvents: Before preparing your solutions, thoroughly deoxygenate all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout your experiment.

  • Work at Low Temperatures: If your experimental conditions permit, performing reactions and storing solutions at lower temperatures (e.g., 0-4 °C) can significantly slow down the rate of decomposition.

Workflow for Enhancing Stability:

cluster_prep Solution Preparation cluster_exp Experiment Execution cluster_storage Storage start Start: Prepare Complex Solution deoxygenate Deoxygenate Solvent (Ar/N2 sparge) start->deoxygenate low_temp Cool Solvent to 0-4 °C deoxygenate->low_temp prepare Dissolve Complex Under Inert Atmosphere low_temp->prepare run_exp Run Experiment Under Inert Atmosphere prepare->run_exp monitor Monitor Stability (e.g., UV-Vis) run_exp->monitor store Store Solution Under Inert Gas in the Dark monitor->store cluster_ph pH Effects on Stability cluster_outcomes Potential Outcomes low_ph Low pH (Acidic) dissociation Ligand Protonation & Dissociation low_ph->dissociation optimal_ph Optimal pH (Neutral/Near-Neutral) stable Stable Complex optimal_ph->stable high_ph High pH (Alkaline) hydrolysis Metal Hydroxide Precipitation high_ph->hydrolysis

Caption: Influence of pH on the stability of metal complexes in aqueous solution.

Frequently Asked Questions (FAQs)

This section delves deeper into the fundamental principles governing the stability of this compound metal complexes.

Why are thioether complexes, in general, susceptible to instability?

Thioether ligands like this compound are considered soft ligands, meaning they preferentially bind to soft metal ions (e.g., Pd(II), Pt(II), Cu(I)). [1]The metal-sulfur bond in these complexes is primarily covalent in nature. However, the sulfur atoms in thioethers have lone pairs of electrons that can be oxidized, particularly in the presence of oxidizing agents or certain metal ions in higher oxidation states (like Cu(II)). This redox activity on the sulfur ligand itself is a primary pathway for decomposition. [2]Furthermore, the metal-thioether bond can be labile, making the complexes susceptible to ligand exchange reactions, especially in the presence of competing ligands or strongly coordinating solvents. [3][4][5]

How does the chelate effect contribute to the stability of this compound complexes?

This compound is a bidentate ligand, meaning it binds to a metal ion through two donor sulfur atoms, forming a stable seven-membered chelate ring. The formation of this ring is entropically favored compared to the coordination of two separate monodentate thioether ligands. This increased thermodynamic stability is known as the chelate effect. Once the first sulfur atom coordinates, the second sulfur is held in close proximity, increasing the probability of ring closure and reducing the likelihood of dissociation compared to two independent ligands.

What analytical techniques are best for monitoring the stability of these complexes?

A multi-faceted approach is often best for comprehensively assessing stability.

  • UV-Vis Spectroscopy: This is a straightforward and widely used technique to monitor the concentration of a complex in solution over time, provided the complex has a characteristic absorption band. Changes in the absorbance maximum or the appearance of new bands can indicate decomposition or changes in the coordination environment. [6][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the complex in solution. Changes in the chemical shifts of the ligand's protons or carbons upon coordination can confirm complex formation. The appearance of new signals over time can indicate decomposition and help identify the resulting products. [8]* Cyclic Voltammetry (CV): This electrochemical technique is particularly useful for studying the redox properties of the metal center in the complex. [9]It can help determine the redox potential of the M(II)/M(I) couple (for metals like copper), providing insight into the complex's susceptibility to redox-driven decomposition. [10][11]* Mass Spectrometry (MS): MS can be used to confirm the mass of the intact complex and to identify the masses of any decomposition products that form in solution.

References

  • Sóvágó, I., & Várnagy, K. (2013). Thermodynamic, kinetic and structural studies on the ternary palladium(II) complexes of thioether ligands. Journal of Inorganic Biochemistry, 121, 30-38.
  • Gherman, B. F., & Heppner, D. E. (2018). Protocols for Understanding the Redox Behavior of Copper-Containing Systems. ACS Omega, 3(8), 9069–9082.
  • Zuberbühler, A. D., & Kaden, T. A. (1982). Stabilities and Redox Properties of Cu(I) and Cu(II) Complexes with Macrocyclic Ligands Containing the N2S2 donor Set. Helvetica Chimica Acta, 65(5), 1531-1543.
  • Karlin, K. D., & Phan, H. T. (2019). Cu(II)/Cu(I) redox potential effects on the reactivity of cupric-superoxo complexes. Abstracts of Papers of the American Chemical Society, 257.
  • Kroneck, P. M. H., & Rebeggiani, R. (2012). Hydrolysis of Equatorial Ligands of PtIV Complexes under Physiological Conditions.
  • Valle, H. U., et al. (2020). Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions. Dalton Transactions, 49(15), 4786-4795.
  • Matyjaszewski, K., & Coca, S. (1997). Redox properties of copper complexes and their relative stabilities in different media at 2 °C. Macromolecular Chemistry and Physics, 198(12), 4013-4024.
  • Nagy, L., & Sóvágó, I. (2021). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Molecules, 26(11), 3183.
  • Hansmann, M. M., & Rudolph, M. (2021). Ligand Exchange at Carbon: Synthetic Entry to Elusive Species and Versatile Reagents. Chemistry – A European Journal, 27(52), 13123-13134.
  • Khan, T. M., et al. (2022). Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review. Journal of Chemistry, 2022, 1-22.
  • LibreTexts. (2021). 6.6: Reactions of Complexes.
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  • Bendeif, E.-E., et al. (2021). Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. Molecules, 26(16), 4930.
  • YouTube. (2020). Ligand Exchange Reactions.
  • Bera, A., et al. (2018). New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity. Dalton Transactions, 47(3), 857-870.
  • Gancarczyk, K., & Sreńscek-Nazzal, J. (2022). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review.
  • Claffey, J., et al. (2019). Potent Chlorambucil-Platinum(IV) Prodrugs. Molecules, 24(12), 2289.
  • Nikolova, T., & Doytchinova, I. (2022).
  • LibreTexts. Ligands and Metals.
  • Weßing, J., et al. (2016). Copper Complexes with Diazoolefin Ligands and their Photochemical Conversion into Alkenylidene Complexes.
  • OpenOChem Learn. Ligand Substitution.
  • Hussain, A. A., et al. (2023). Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide. Molecules, 28(17), 6402.
  • Bierbach, U., & Farrell, N. (2000). Hydrolysis Triggers Oxidation of a trans Diamine Platinum(II) Anticancer Complex.
  • Czakler, M., et al. (2016). Exploring Coordination Modes: Late Transition Metal Complexes with a Methylene-bridged Macrocyclic Tetra-NHC Ligand. Chemistry – An Asian Journal, 11(10), 1597-1605.
  • Gulea, A., et al. (2014). Tetranuclear Copper(II) Complexes with Macrocyclic and Open-Chain Disiloxane Ligands as Catalyst Precursors for Hydrocarboxylation and Oxidation of Alkanes and 1-Phenylethanol. European Journal of Inorganic Chemistry, 2014(29), 4946-4956.
  • Orysyk, S., et al. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Ukrainian Chemistry Journal, 88(2), 85-115.
  • Salnikov, D. S., et al. (2011). Structure, Stability, and Ligand Exchange of copper(II) Complexes With Oxidized Glutathione. Journal of Biological Inorganic Chemistry, 16(5), 761-773.
  • Li, K., et al. (2005). Synthesis and crystal structure of copper complex of 7,16-bis(2-hydroxy-5-methyl-3-nitrobenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.

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Technical Support Center: Purification of 2,7-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,7-dithiaoctane (also known as 1,4-bis(methylthio)butane). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key physical properties?

A1: this compound is a linear thioether with the chemical formula C₆H₁₄S₂.[1] It is a liquid at room temperature. Understanding its physical properties is the first step in designing a purification strategy, as techniques like distillation rely heavily on them.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₄S₂PubChem[1]
Molecular Weight 150.3 g/mol PubChem[1]
Boiling Point ~225 °C at 760 mmHgSigma-Aldrich
Density ~1.12 g/cm³ at 25 °CSigma-Aldrich
Appearance Colorless to pale yellow liquidTCI Chemicals[2]
Odor Strong, characteristic stenchSigma-Aldrich, CDN Isotopes[3]
Solubility Insoluble in water; soluble in organic solventsBenchchem[4]

Q2: What are the most common impurities I should expect in crude this compound?

A2: Impurities are almost always a reflection of the synthetic route used. A common synthesis involves the reaction of a 1,4-dihalobutane (e.g., 1,4-dibromobutane) with sodium thiomethoxide. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 1,4-dihalobutane or sodium thiomethoxide (or its precursor, methanethiol).

  • Monosubstituted Intermediate: 1-Halo-4-(methylthio)butane. This is a very common byproduct if the reaction does not go to completion.

  • Oxidation Products: Thioethers are susceptible to oxidation, especially when heated in the presence of air.[5] This can lead to the formation of the corresponding sulfoxide and, under harsher conditions, the sulfone.

  • Solvent Residues: Solvents used in the synthesis and workup.[6]

Q3: What are the primary safety concerns when handling and purifying this compound?

A3: Safety is paramount. This compound and its potential impurities, particularly thiol precursors, have a powerful and unpleasant odor.[3]

  • Odor: Always handle this compound in a well-ventilated fume hood to contain the stench.

  • Toxicity: It is listed as toxic if swallowed and harmful if inhaled.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.[7]

  • Waste: The stench can persist. Quench all waste streams containing residual thioethers with bleach or hydrogen peroxide before disposal according to your institution's guidelines.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A multi-pronged approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities.[8] The mass spectrometer will help in identifying the structures of unknown peaks in your chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the final product and identifying impurities. For example, the presence of a sulfoxide can be detected by a downfield shift of the protons adjacent to the sulfur atom.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and inexpensive way to monitor the progress of a purification, such as column chromatography. Staining with potassium permanganate can be effective for visualizing thioethers, which appear as yellow/white spots on a purple background.

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification process.

Problem 1: My purified product still has a persistent, foul odor.
  • Potential Cause: The intense odor is likely due to trace amounts of highly volatile sulfur compounds, such as methanethiol, which may have been a precursor or a degradation byproduct. These can be difficult to remove completely by distillation alone.

  • Recommended Solution: Mild Permanganate Wash

    • Dissolve the purified this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

    • In a separatory funnel, wash the organic solution carefully with a dilute (1-2%) aqueous solution of potassium permanganate (KMnO₄).

    • Causality: The permanganate will selectively oxidize the more reactive and volatile thiol impurities to less odorous, water-soluble species, which are then removed into the aqueous layer. The desired thioether is less reactive under these mild conditions but can be oxidized, so do not use excess permanganate or prolonged contact time.

    • Continue washing until the purple color of the permanganate solution persists for a few minutes, indicating that the easily oxidizable impurities have been consumed.

    • Follow with a wash of saturated sodium bisulfite to quench any remaining KMnO₄, then wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Problem 2: Analytical data (GC-MS/NMR) shows contamination with sulfoxides or sulfones.
  • Potential Cause: Thioethers are susceptible to oxidation, especially when heated in the presence of air during distillation.[5] Using silica gel for chromatography can also sometimes promote oxidation.

  • Recommended Solutions:

    • Inert Atmosphere: Always perform distillations under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen, especially at elevated temperatures.

    • Use Degassed Solvents: For column chromatography, sparge your solvents with nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.[9]

    • Switch Adsorbent: If you suspect on-column oxidation, switch from silica gel to neutral or basic alumina. Alumina is generally less acidic and can be less oxidizing than silica.[9]

Problem 3: I am struggling to separate the monosubstituted intermediate (1-halo-4-(methylthio)butane) from my final product.
  • Potential Cause: This intermediate has a boiling point that may be too close to the product for a simple distillation to be effective. Their polarities might also be too similar for easy separation by chromatography.

  • Recommended Solution: Vacuum Fractional Distillation

    • Causality: Fractional distillation provides multiple theoretical plates (cycles of vaporization and condensation), which greatly enhances the separation of liquids with close boiling points.[10][11] Performing the distillation under vacuum lowers the boiling points of all components, preventing thermal decomposition.[6]

    • See Protocol 1 for a detailed experimental setup. The key is to heat the mixture slowly and maintain a steady temperature gradient along the fractionating column to achieve good separation.

Detailed Experimental Protocols

Logical Workflow for Purification

The following diagram illustrates the decision-making process for purifying crude this compound.

G cluster_start Initial Steps cluster_analysis Analysis cluster_purification Purification Strategy cluster_final Final Product A Crude this compound B Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) A->B C Purity Check (GC-MS/TLC) B->C D Are impurities volatile with different B.P.? C->D E Vacuum Fractional Distillation (Protocol 1) D->E Yes F Are impurities non-volatile or have similar B.P.? D->F No H Combine Pure Fractions E->H G Column Chromatography (Protocol 2) F->G Yes G->H I Final Purity Analysis H->I J Store under N₂ I->J

Caption: General purification workflow for this compound.

Protocol 1: Purification by Vacuum Fractional Distillation

This method is highly effective for separating volatile impurities with different boiling points, such as unreacted starting materials or monosubstituted intermediates.[12][13]

  • Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser.[10] Ensure all glass joints are well-sealed with appropriate vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system. A pressure of 1-10 mmHg is typically a good starting point.

  • Heating: Gently heat the flask using a heating mantle. A temperature controller is essential.

  • Fraction Collection: Observe the vapor rising slowly up the column. The first fraction to distill will be the component with the lowest boiling point. Collect this "forerun" in a separate receiving flask.

  • Product Collection: Once the temperature at the thermometer head stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and the pressure.

  • Termination: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask. Always allow the apparatus to cool completely before reintroducing air into the system.

G cluster_flask Heating cluster_column Separation cluster_condenser Condensation cluster_collection Collection Flask Distillation Flask (Crude Product) Column Fractionating Column Flask->Column Vapor Mantle Heating Mantle Condenser Condenser (Water In/Out) Column->Condenser Purified Vapor Adapter Vacuum Adapter Condenser->Adapter Liquid Receiver Receiving Flask Adapter->Receiver Vacuum Vacuum Adapter->Vacuum To Vacuum & Cold Trap

Caption: Conceptual workflow of a vacuum fractional distillation setup.

Protocol 2: Purification by Column Chromatography on Alumina

This method is useful for removing non-volatile or highly polar impurities. Using neutral or basic alumina is recommended to prevent potential oxidation of the thioether.[9][14]

  • Slurry Preparation: Choose a grade of neutral or basic alumina (e.g., Brockmann I, 150 mesh). In a beaker, create a slurry of the alumina in your starting eluent (e.g., 100% hexanes).

  • Column Packing: Secure a glass chromatography column vertically. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the alumina bed to prevent disruption.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply this solution to the top of the column.

  • Elution: Begin eluting with a non-polar solvent like hexanes. This compound is relatively non-polar and should elute early. You can gradually increase the polarity of the eluent (e.g., by slowly adding ethyl acetate to the hexanes) to wash out more polar impurities if necessary.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246991, this compound. Retrieved from [Link]

  • Dangerous Lab. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes [Video]. YouTube. [Link]

  • Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene. Retrieved from [Link]

  • NileRed. (2015, September 4). Recrystallization of Sulfur [Video]. YouTube. [Link]

  • Reddit. (2021, April 2). Tried my hand at sulfur recrystallization. r/chemistry. [Link]

  • MDPI. (2022). Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. Retrieved from [Link]

  • Cheméo. (n.d.). 2-methyl-3,7-dithiaoctane. Retrieved from [Link]

  • Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69–82.
  • G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?. r/chemistry. [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]

  • ACS Publications. (2018). Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorin. Retrieved from [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.3A: Theory of Fractional Distillation. Retrieved from [Link]

  • PubChem. (n.d.). CID 158750934 | C24H52. Retrieved from [Link]

  • Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods. Retrieved from [Link]

  • MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,7-Dimethyloxepin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4,7,10-tetraazacyclododecane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

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Technical Support Center: Managing 2,7-Dithiaoctane Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on preventing the oxidation of 2,7-dithiaoctane during chemical reactions. Uncontrolled oxidation of its thioether linkages can lead to the formation of undesired sulfoxide and sulfone byproducts, compromising reaction yields, purity, and the performance of target molecules. This resource offers troubleshooting guides and frequently asked questions to help you maintain the integrity of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and in what types of reactions is it commonly used?

A1: this compound, also known as 1,4-bis(methylthio)butane, is a linear dialkyl thioether with the structure CH₃S(CH₂)₄SCH₃[1]. Its sulfur atoms act as soft nucleophiles and can coordinate with metal ions. Consequently, it is frequently used as a building block in the synthesis of macrocyclic compounds, particularly thio-oxocrown ethers, which are of interest for their selective metal ion binding properties[2][3]. It can also be employed as a bidentate ligand in coordination chemistry.

Q2: Why is this compound susceptible to oxidation?

A2: The sulfur atoms in the thioether linkages of this compound are nucleophilic due to the presence of lone pairs of electrons. This makes them susceptible to attack by electrophilic oxidizing agents. Common oxidants in a laboratory setting include atmospheric oxygen (especially in the presence of light, heat, or metal catalysts), peroxides (e.g., hydrogen peroxide, peroxyacids), and even residual oxidizing impurities in solvents or reagents.

Q3: What are the primary oxidation products of this compound?

A3: The oxidation of this compound occurs in a stepwise manner. The initial oxidation of one or both sulfur atoms leads to the formation of the corresponding monosulfoxide or disulfoxide. Further oxidation can then convert these sulfoxides into sulfones. These oxidized species have different polarities, boiling points, and chemical reactivities compared to the parent thioether, which can complicate purification and affect the outcome of a reaction.

Q4: How can I detect the presence of oxidized this compound in my sample?

A4: Several analytical techniques can be used to identify and quantify the oxidation of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to detect oxidation. The protons and carbons alpha to the sulfur atom will experience a downfield shift upon oxidation to a sulfoxide or sulfone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating this compound from its more polar, higher boiling point oxidation products and confirming their identity by their mass fragmentation patterns[1].

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate the parent thioether from its more polar oxidized derivatives. This technique is also useful for quantifying the extent of oxidation.

Troubleshooting Guide: Unwanted Oxidation

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My reaction yield is low, and I suspect byproduct formation.

Underlying Cause: Unwanted oxidation of this compound during the reaction is a likely culprit, consuming the starting material and introducing impurities. This is particularly relevant in reactions that are heated for extended periods, exposed to air, or involve reagents that can generate radical species.

Solutions:

  • Implement an Inert Atmosphere: The most effective way to prevent oxidation by atmospheric oxygen is to perform the reaction under an inert atmosphere, such as nitrogen or argon. This involves using Schlenk line techniques or a glovebox. For many applications, thoroughly degassing your solvents and reaction vessel is sufficient.

  • Use Freshly Purified Reagents and Solvents: Solvents, especially ethers like THF, can form peroxides over time. Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Ensure other reagents have not been exposed to air for prolonged periods.

  • Consider Adding an Antioxidant: For particularly sensitive reactions, the addition of a radical-scavenging antioxidant can be beneficial.

Antioxidant TypeExampleRecommended ConcentrationMechanism of Action
Hindered Phenols Butylated hydroxytoluene (BHT)0.01 - 0.1 mol%Acts as a primary antioxidant by scavenging free radicals.
Phosphites Triphenyl phosphite0.1 - 0.5 mol%Acts as a secondary antioxidant by decomposing hydroperoxides into non-reactive species.
Thioether Synergists Dilauryl thiodipropionate (DLTDP)0.1 - 0.5 mol%Works synergistically with primary antioxidants to decompose hydroperoxides.

Data synthesized from general principles of antioxidant use in organic chemistry.

Issue 2: Post-reaction analysis (NMR, GC-MS) shows multiple unexpected peaks corresponding to oxidized species.

Underlying Cause: This confirms that oxidation has occurred either during the reaction or during the workup and purification process. Aqueous workups and chromatography on silica gel can introduce oxygen and promote oxidation, especially if the crude product is exposed to air for an extended time.

Solutions:

  • Degas Workup Solutions: If an aqueous workup is necessary, use deoxygenated water (prepared by boiling and cooling under a stream of nitrogen or by sparging with nitrogen for 30-60 minutes).

  • Minimize Air Exposure During Purification: When performing column chromatography, try to minimize the time the compound spends on the column. Consider using a nitrogen blanket over the top of the column. When concentrating the purified fractions, use a rotary evaporator with care to avoid prolonged heating.

  • Purification of Oxidized Material: If oxidation has already occurred, the sulfoxides and sulfones can typically be separated from the parent this compound by silica gel chromatography due to their increased polarity[2]. A less polar eluent system will elute the this compound first.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol provides a standard procedure for running a reaction with this compound where oxidation is a concern, such as in the synthesis of thio-oxocrown ethers[2][3].

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Schlenk line with a dual vacuum/inert gas manifold

  • Rubber septa, glass stoppers, and cannulas

  • Syringes and needles

  • Deoxygenated solvents

  • This compound and other reagents

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Assembly: Assemble the reaction flask with a condenser (if refluxing) and septa on the inlet ports. Connect the flask to the Schlenk line.

  • Evacuate and Refill: Evacuate the flask under vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.

  • Solvent Addition: Add deoxygenated solvent to the reaction flask via a cannula or a syringe.

  • Reagent Addition: If reagents are solids, they can be added to the flask before the evacuate/refill cycles. If they are air-sensitive liquids, they should be added via syringe through a septum. Add this compound to the reaction mixture using a syringe.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to an oil bubbler.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction (if necessary) with deoxygenated solutions. Perform extractions and subsequent purification steps with minimal exposure to air.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-Dry Glassware B Assemble Apparatus A->B Cool under N₂ C Evacuate & Refill x3 B->C Connect to Schlenk line D Add Deoxygenated Solvent C->D E Add this compound D->E F Run Reaction under N₂/Ar E->F G Cool & Quench (degassed) F->G H Purify (minimize air exposure) G->H

Caption: Workflow for an oxidation-sensitive reaction.

Protocol 2: Analytical Detection of Oxidation by GC-MS

Objective: To identify and quantify this compound and its potential sulfoxide and sulfone impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Standard non-polar capillary column (e.g., DB-5ms)

Sample Preparation:

  • Prepare a stock solution of your this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If analyzing a reaction mixture, take an aliquot and dilute it accordingly. It may be necessary to pass the aliquot through a small plug of silica to remove non-volatile components.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Scan Range: 40-400 m/z

Expected Results:

  • This compound: Will have the shortest retention time. Its mass spectrum will show a molecular ion peak (M⁺) at m/z 150, along with characteristic fragmentation patterns.

  • This compound Monosulfoxide: Will have a longer retention time than the parent thioether. The molecular ion peak will be at m/z 166.

  • This compound Disulfoxide: Will have a longer retention time. The molecular ion peak will be at m/z 182.

  • This compound Sulfone/Sulfoxide: Retention time will be longer still. M⁺ at m/z 182.

  • This compound Disulfone: Will have the longest retention time. M⁺ at m/z 198.

Oxidation_Pathway A This compound (C₆H₁₄S₂) M.W. 150.3 B Monosulfoxide (C₆H₁₄O S₂) M.W. 166.3 A->B + [O] C Disulfoxide (C₆H₁₄O₂S₂) M.W. 182.3 B->C + [O] D Sulfone/Sulfoxide (C₆H₁₄O₃S₂) M.W. 198.3 B->D + [O] C->D + [O] E Disulfone (C₆H₁₄O₄S₂) M.W. 214.3 D->E + [O]

Caption: Oxidation pathway of this compound.

By understanding the reactivity of this compound and implementing these preventative and analytical strategies, you can significantly improve the outcome of your experiments and ensure the integrity of your synthesized molecules.

References

  • Çiçek, B., & Yıldız, A. (2011). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules, 16(10), 8670-8683. [Link]

  • Çiçek, B., & Yıldız, A. (2011). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules. [Link]

  • Organic Syntheses Procedure. (n.d.). methyl phenyl sulfoxide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246991, this compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemsrc. (2025). Butane,1,4-bis(methylthio)- | CAS#:15394-33-9. [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1,4-bis(methylthio)- (CAS 15394-33-9). Retrieved from [Link]

  • Belov, G. P., et al. (2021). Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. Molecules, 26(23), 7179. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81927, 1,4-Bis(2-hydroxyethylthio)butane. Retrieved from [Link]

  • Bendix, J., Bechgaard, K., & Christensen, J. B. (n.d.). Supplementary material for Bendix, Bechgaard and Christensen: Synthesis and Properties of 2,4,7,9-Tetramethyl-1,6- dithiapyrene. The Royal Society of Chemistry. [Link]

  • Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Flohe, L. (2013). The role of thiols in antioxidant systems. Current Opinion in Clinical Nutrition and Metabolic Care, 16(1), 63-71. [Link]

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Technical Support Center: Optimizing Ligand-to-Metal Ratios for 2,7-Dithiaoctane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of metal complexes using the flexible bidentate thioether ligand, 2,7-dithiaoctane (DTO). This document is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of coordination chemistry with thioether ligands. Our goal is to provide practical, experience-driven advice to troubleshoot common experimental hurdles and to elucidate the chemical principles behind optimizing your ligand-to-metal (L:M) ratio.

This compound, with its two soft sulfur donor atoms separated by a flexible butane backbone, is an excellent chelating agent for soft and borderline metal ions.[1][2] However, achieving a single, well-defined complex stoichiometry requires careful control of reaction conditions. The L:M ratio is arguably the most critical parameter, directly influencing the formation of desired mononuclear complexes versus undesired oligomeric or polymeric species, or mixtures of different stoichiometries (e.g., ML, ML₂, M₂L).[3][4] This guide addresses the common challenges encountered in the lab in a direct question-and-answer format.

Troubleshooting Guide: From Precipitation to Pure Product

This section addresses specific, frequently encountered problems during the synthesis of this compound (DTO) complexes.

Question 1: My reaction mixture turned cloudy and a precipitate formed immediately upon adding the ligand to the metal salt. What is happening and how can I prevent it?

Answer: This is a classic sign of poor solubility or the rapid formation of an uncontrolled, often polymeric, metal-ligand species. Thioethers can act as bridging ligands, linking multiple metal centers together into an insoluble coordination polymer, especially at high concentrations or when the L:M ratio is not optimal.[5]

Underlying Causes & Solutions:
  • Solvent Mismatch: The polarity of the solvent may not be suitable for the resulting complex, even if the reactants are soluble. The charge and coordination geometry of the final complex dictate its solubility profile.

  • Uncontrolled Polymerization: Rapid addition of one reactant to another at high concentration can favor intermolecular reactions (polymerization) over the desired intramolecular chelation.

  • Incorrect Stoichiometry: An incorrect L:M ratio can lead to the formation of coordinatively unsaturated species that bridge to form insoluble networks.

Recommended Troubleshooting Protocol:
  • Step 1: Solvent Screening. Before repeating the synthesis, perform a small-scale solubility test of your metal salt and DTO ligand in a panel of solvents with varying polarities (e.g., acetonitrile, dichloromethane, methanol, THF, DMF).

  • Step 2: Employ High-Dilution Conditions. Prepare separate, dilute solutions of your metal salt and the DTO ligand. Add the ligand solution to the metal salt solution dropwise with vigorous stirring over an extended period (e.g., 30-60 minutes). This favors the formation of thermodynamically stable, chelated mononuclear species.[6]

  • Step 3: Modulate Temperature. Some complexation reactions are exothermic. Cooling the reaction mixture (e.g., in an ice bath) can slow down the reaction rate, preventing uncontrolled precipitation. Conversely, for some systems, refluxing in a suitable solvent is necessary to provide the activation energy to form the desired thermodynamic product.[7]

  • Step 4: Re-evaluate the Metal Salt. The counter-ion of your metal salt (e.g., chloride, triflate, perchlorate) can significantly impact the solubility and reactivity of the system. A more weakly coordinating anion like triflate (OTf⁻) or perchlorate (ClO₄⁻) can prevent the anion from competing with your ligand for coordination sites.

Question 2: My ESI-Mass Spectrum shows multiple peaks, suggesting a mixture of products. How can I determine the correct stoichiometry and favor a single species?

Answer: The presence of multiple species in solution (e.g., [ML]²⁺, [ML₂]²⁺, and sometimes dinuclear species like [M₂L₂]²⁺) is a common equilibrium problem. The key is to first identify the stoichiometry of the dominant species under specific conditions and then adjust your synthesis to favor its formation. The "Method of Continuous Variations," or Job's Plot, is a powerful and straightforward technique for this purpose.[8]

Workflow for Determining and Optimizing Stoichiometry:

G cluster_0 Phase 1: Stoichiometry Determination cluster_1 Phase 2: Optimized Synthesis A Prepare Equimolar Stock Solutions of Metal (M) and Ligand (L) B Create a Series of Solutions with Varying Mole Fractions (Total M+L concentration is constant) A->B C Measure Absorbance (at λ_max of complex) for Each Solution B->C D Plot ΔAbsorbance vs. Mole Fraction of Ligand C->D E Identify Maximum of the Plot (e.g., 0.5 = ML, 0.67 = ML₂) D->E F Select Target L:M Ratio Based on Job's Plot Result E->F Informs Synthesis G Perform Preparative Scale Synthesis Using the Determined Ratio (e.g., add 2.1 eq. of L for ML₂) F->G H Isolate and Characterize Product (NMR, ESI-MS, Elemental Analysis) G->H I Confirm Purity and Absence of Other Species H->I

Caption: Workflow for stoichiometry determination and optimized synthesis.

Experimental Protocol: UV-Vis Titration (Job's Plot)
  • Preparation: Prepare stock solutions of the metal salt and this compound of the exact same molarity (e.g., 1.0 mM) in a suitable solvent (e.g., acetonitrile).

  • Mixing: In a series of 10 vials or cuvettes, prepare solutions where the mole fraction of the ligand varies from 0.1 to 0.9, while keeping the total molar concentration of (Metal + Ligand) constant.

    • Example for a 1 mL total volume:

      • Vial 1: 0.9 mL Metal + 0.1 mL Ligand (Mole Fraction L = 0.1)

      • Vial 2: 0.8 mL Metal + 0.2 mL Ligand (Mole Fraction L = 0.2)

      • ...

      • Vial 9: 0.1 mL Metal + 0.9 mL Ligand (Mole Fraction L = 0.9)

  • Equilibration & Measurement: Allow the solutions to equilibrate. Record the UV-Vis spectrum for each solution and determine the absorbance at the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Analysis: Calculate the difference in absorbance (Y-axis) by subtracting the theoretical absorbance of the free metal and ligand. Plot this value against the mole fraction of the ligand (X-axis). The peak of the curve reveals the stoichiometry. A peak at x=0.5 indicates a 1:1 (ML) complex, while a peak at x=0.67 indicates a 1:2 (ML₂) complex.

Frequently Asked Questions (FAQs)

Q: What is the expected denticity of this compound?

A: this compound is a bidentate ligand.[2] It uses the lone pairs on its two sulfur atoms to coordinate to a single metal center, forming a stable seven-membered chelate ring.

Q: Which metal ions are best suited for complexation with DTO?

A: According to Hard and Soft Acid-Base (HSAB) theory, thioether sulfur atoms are soft donor atoms. They form the most stable complexes with soft or borderline metal ions.[9]

  • Soft Metals: Pd(II), Pt(II), Ag(I), Cu(I), Hg(II), Cd(II)

  • Borderline Metals: Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II)[10] Hard metal ions like Fe(III), Cr(III), or lanthanides generally show a much lower affinity for thioether ligands.

Q: What is the "chelate effect" and why is it important for DTO complexes?

A: The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating (polydentate) ligand compared to a similar complex with monodentate ligands.[6] When DTO binds to a metal, it replaces two monodentate solvent molecules. This results in an increase in the number of free molecules in the system, leading to a favorable positive change in entropy (ΔS). This entropy gain makes the formation of the chelated complex significantly more favorable.[6]

ChelateEffect cluster_0 Non-Chelated Complex cluster_1 Chelated Complex (DTO) A M(sol)₆ + 2L B [M(sol)₄L₂] + 2sol A->B ΔS ≈ 0 (2 particles → 3 particles) C M(sol)₆ + DTO D [M(sol)₄(DTO)] + 2sol C->D ΔS > 0 (Favorable) (2 particles → 3 particles)

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,7-Dithiaoctane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-dithiaoctane and its metal complexes. This guide is designed to provide expert insights and practical, field-proven solutions to a common yet significant hurdle: the poor solubility of these promising compounds. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.

Introduction: The Solubility Conundrum of Dithioether Complexes

This compound, a flexible bidentate thioether ligand, forms stable complexes with a variety of transition metals, particularly soft Lewis acids like palladium(II), platinum(II), and gold(I). These complexes are of significant interest in catalysis, materials science, and medicinal chemistry. However, their often neutral and non-polar nature can lead to poor solubility in common organic solvents and aqueous media, posing a significant challenge for characterization, purification, and application. This guide will provide a structured approach to diagnosing and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound complexes insoluble in common solvents like dichloromethane (DCM), methanol, or even DMSO?

Poor solubility of neutral metal complexes often stems from strong intermolecular forces in the solid state, leading to high lattice energy that the solvent cannot overcome. For this compound complexes, this can be attributed to:

  • Molecular Symmetry and Packing: The resulting complexes can be highly symmetrical, allowing for efficient crystal packing. This dense packing maximizes intermolecular interactions, making it difficult for solvent molecules to penetrate and solvate the individual complex molecules.

  • Lack of Polar Functional Groups: The ligand itself, being primarily aliphatic with soft sulfur donors, lacks hydrogen bond donors or acceptors. Unless the co-ligands or counter-ions introduce polarity, the overall complex will be non-polar, limiting its solubility in polar solvents.[1]

  • Formation of Coordination Polymers: In some cases, the ligand might bridge between metal centers, leading to the formation of coordination polymers which are notoriously insoluble in all common solvents.[1]

Q2: I've managed to dissolve my complex by heating, but it crashes out upon cooling. How can I keep it in solution?

This phenomenon, common in recrystallization attempts, indicates that the solution is supersaturated at lower temperatures. While useful for obtaining crystals, it's problematic for applications requiring a stable solution. To address this, consider the following:

  • Use of Solvent Mixtures: Employing a mixture of a "good" solvent (in which the complex is sparingly soluble when hot) and a "poor" solvent (in which it is insoluble) can sometimes stabilize the dissolved species. The key is to find a ratio that maintains solubility at the desired temperature.

  • Consideration of Kinetic vs. Thermodynamic Solubility: What you are observing is likely the thermodynamic insolubility. For some applications, achieving a kinetically stable, supersaturated solution might be sufficient for a short period. However, for long-term stability, a different solvent system or a modification of the complex itself is necessary.

Q3: Could the counter-ion be the source of my solubility problems?

Absolutely. If your complex is cationic, the nature of the counter-ion plays a crucial role in its solubility.

  • Hydrophilicity/Lipophilicity Mismatch: A highly lipophilic cationic complex paired with a small, hard, and hydrophilic anion (like chloride) can result in poor solubility in both polar and non-polar solvents due to unfavorable solvation energies for the ion pair.

  • Improving Solubility with Counter-Ion Exchange: Exchanging a simple anion like chloride or bromide for a larger, more "organic-soluble" anion such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), triflate (OTf⁻), or bis(trifluoromethanesulfonyl)imide (NTf₂⁻) can dramatically increase solubility in organic solvents.[1] These larger, charge-delocalized anions disrupt crystal packing and are better solvated by organic media.

Troubleshooting Guides: A Step-by-Step Approach

This section provides actionable protocols to address poor solubility. The key is a systematic approach, starting with the least invasive methods.

Guide 1: Systematic Solvent Screening

The first step in tackling a solubility issue is a comprehensive and systematic solvent screening. Avoid random testing; instead, group solvents by their properties.

Step-by-Step Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of your complex (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a single solvent.

  • Categorize Solvents: Test a range of solvents, categorized by polarity and coordinating ability. See the table below for suggestions.

  • Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes. Observe and record solubility (e.g., insoluble, partially soluble, fully soluble).

  • Heating and Sonication: For samples that are not fully soluble, gently heat the vial (e.g., to 40-60 °C) and/or place it in an ultrasonic bath.[1][2] Observe any changes in solubility.

  • Cooling: Allow heated vials to cool to room temperature and observe if the complex remains in solution or precipitates.

  • Documentation: Carefully document your observations in a table to identify promising solvents or solvent classes.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesPolarity IndexCoordinating AbilityTypical Use Case
Non-polar n-Hexane, Toluene0.1, 2.4Very LowFor highly non-polar complexes; often used as an anti-solvent.
Halogenated Dichloromethane (DCM), Chloroform3.1, 4.1LowGood starting point for many neutral metal complexes.
Ethers Diethyl ether, Tetrahydrofuran (THF)2.8, 4.0ModerateCan coordinate to the metal center, potentially improving solubility.
Esters Ethyl Acetate4.4LowA good, less volatile alternative to halogenated solvents.[3]
Ketones Acetone5.1ModerateUseful for more polar complexes.
Nitriles Acetonitrile5.8HighCan be a good solvent but may displace weakly bound ligands.
Amides Dimethylformamide (DMF)6.4HighPowerful, high-boiling point solvent for difficult-to-dissolve compounds.[4]
Sulfoxides Dimethyl sulfoxide (DMSO)7.2HighOne of the most powerful coordinating solvents; use with caution.[1][4]

Diagram 1: Workflow for Systematic Solvent Screening

A Start: Insoluble Complex B Prepare Aliquots (1 mg each) A->B C Add Test Solvents (0.1 mL) B->C D Group Solvents by Class: Non-polar, Halogenated, Ethers, etc. C->D E Vortex at Room Temp C->E F Observe & Record Solubility E->F G Insoluble or Partially Soluble? F->G H Apply Heat / Sonication G->H Yes J Fully Soluble G->J No I Observe & Record Solubility H->I I->J K Cool to Room Temp J->K L Observe for Precipitation K->L M Identify Promising Solvents / Mixtures L->M cluster_0 Core Ligand cluster_1 Modification Strategies L This compound (Poorly Soluble Core) S1 Strategy 1: Add Alkyl Chains Increase lipophilicity for non-polar solvents. (e.g., tert-butyl, long alkyl chains) L->S1 Improves Solubility In Non-polar Solvents S2 Strategy 2: Add Polar Groups Increase solubility in polar solvents. (e.g., hydroxyl, ether, carboxylate) L->S2 Improves Solubility In Polar Solvents S3 Strategy 3: Add Ionizable Groups Create charged complexes for aqueous solubility. (e.g., amine, sulfonic acid) L->S3 Improves Solubility In Aqueous Media

Caption: Strategies for functionalizing the ligand to improve solubility.

Example Synthetic Approaches:

  • For Non-polar Solvents: Introduce bulky alkyl groups, such as tert-butyl, on the carbon backbone of the dithioether. These groups disrupt crystal packing and increase van der Waals interactions with non-polar solvents. [5]* For Polar Organic Solvents: Incorporate ether functionalities. For example, modifying the synthesis to use starting materials that result in a ligand like 1,2-bis(2-methoxyethylthio)ethane can enhance solubility in solvents like THF or acetone. [6][7]* For Aqueous Solubility: This is the most challenging but crucial for many biological applications.

    • Introduce Hydroxyl Groups: Synthesize a variant of the ligand with pendant hydroxyl (-OH) groups to promote hydrogen bonding with water.

    • Introduce Ionizable Groups: Functionalize the ligand with acidic (e.g., -COOH, -SO₃H) or basic (e.g., -NR₂) groups. After complexation, these can be deprotonated or protonated to form a charged, water-soluble complex. [1][2]Adjusting the pH will be critical for maintaining solubility. [2]

Guide 3: Altering the Nature of the Complex

If modifying the primary ligand is not feasible, the overall nature of the complex can be changed.

Step-by-Step Protocol for Counter-Ion Exchange:

This protocol is for situations where you have a cationic complex with a poorly solubilizing counter-ion (e.g., Cl⁻) and wish to exchange it for a more solubilizing one (e.g., PF₆⁻).

  • Dissolution: Dissolve your complex (e.g., [M(this compound)L₂]Cl) in a solvent in which it is at least partially soluble, preferably a polar one like methanol or acetonitrile.

  • Precipitating Agent: In a separate flask, dissolve a salt containing the desired new counter-ion and a cation that will form an insoluble precipitate with the original counter-ion. A common choice is silver hexafluorophosphate (AgPF₆) to precipitate AgCl. Use a stoichiometric amount (1 equivalent).

  • Reaction: Slowly add the AgPF₆ solution to the stirred solution of your complex. A precipitate (AgCl) should form immediately.

  • Stirring: Stir the reaction mixture in the dark (to prevent photoreduction of silver salts) for 1-2 hours to ensure complete precipitation.

  • Filtration: Filter the mixture through a fine frit or celite to remove the insoluble silver salt.

  • Isolation: The filtrate now contains your complex with the new counter-ion ([M(this compound)L₂]PF₆). Remove the solvent under reduced pressure to isolate the product.

  • Solubility Test: Test the solubility of the new complex in your desired solvent.

This technical guide provides a foundational framework for addressing the common challenge of poor solubility in this compound complexes. By systematically evaluating solvent choices, considering proactive ligand modification, and understanding the role of counter-ions, researchers can overcome these obstacles and unlock the full potential of these versatile compounds.

References

  • Arumugam, V. (2025, August 7). How to improve the metal complexes solubility in water? ResearchGate. [Link]

  • Krishna G, A. (2021, July 9). How to find a better solution for the solubility of metal complexes? ResearchGate. [Link]

  • Saleh, N. (2018, April 15). Best solvent for crystallisation of metal complexes? ResearchGate. [Link]

  • University of Bordeaux. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. [Link]

  • Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. [Link]

  • Gáspár, A., et al. (2025). Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. Inorganic Chemistry. [Link]

  • Albrecht, M. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds? ResearchGate. [Link]

  • Traeger, J., et al. (2013). Complexation of Palladium(II) with Unsaturated Dithioethers - A Systematic Development of Highly Selective Ligands for Solvent Extraction. European Journal of Inorganic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chamberlain, C. S., & Drago, R. S. (1979). Preparation and properties of some alkane-soluble liquid transition metal complexes. Inorganica Chimica Acta, 32, 75–80. [Link]

  • LibreTexts Chemistry. (2023, May 13). 16.5: Complex Ions and Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Traeger, J., et al. (2012). Complexation of Palladium(II) with unsaturated Dithioethers a systematic development of highly selective ligands for solvent extraction. Semantic Scholar. [Link]

  • Zhu, L., et al. (1998). Thioether complexes of palladium(II) and platinum(II) as artificial peptidases. residue-selective peptide cleavage by a palladium(II) complex. Inorganic Chemistry, 37(12), 2692–2699. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Chelating Ligands: 2,7-Dithiaoctane vs. 1,2-Bis(methylthio)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Thioether Ligands

In the intricate world of coordination chemistry and homogeneous catalysis, the ligand is not merely a spectator but an active participant that dictates the metal center's reactivity, stability, and selectivity. While nitrogen and phosphorus-based ligands have historically dominated the field, sulfur-containing ligands, particularly thioethers, offer a unique combination of electronic and steric properties. Thioethers are neutral, soft σ-donors that form relatively stable complexes with soft, thiophilic transition metals like palladium, platinum, copper, and rhodium.[1] Their true power, however, lies in their tunability and their capacity for "hemilabile" behavior, where a weakly coordinated donor can reversibly dissociate to open a vacant site for catalysis.[2][3][4]

This guide provides an in-depth comparison of two fundamental bidentate thioether ligands: 1,2-bis(methylthio)ethane (also known as 2,5-dithiahexane) and 2,7-dithiaoctane . While structurally similar, the seemingly minor difference in their alkyl backbones leads to profound differences in their coordination behavior, complex stability, and ultimate application. This analysis is designed to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to make an informed choice for their specific synthetic or catalytic system.

Part 1: Foundational Structural and Electronic Comparison

The core difference between these two ligands is the length of the hydrocarbon chain separating the two sulfur donor atoms. 1,2-Bis(methylthio)ethane features a two-carbon (ethane-1,2-diyl) spacer, whereas this compound has a four-carbon (butane-1,4-diyl) spacer.

G cluster_0 1,2-Bis(methylthio)ethane (2,5-Dithiahexane) cluster_1 This compound a S b CH₂ a->b c CH₂ b->c d S c->d f CH₃ d->f e H₃C e->a g S h CH₂ g->h i CH₂ h->i j CH₂ i->j k CH₂ j->k l S k->l n CH₃ l->n m H₃C m->g

Caption: Molecular structures of 1,2-bis(methylthio)ethane and this compound.

This structural variation directly dictates the size of the chelate ring formed upon coordination to a single metal center.

  • 1,2-Bis(methylthio)ethane forms a five-membered chelate ring, M-S-C-C-S.

  • This compound forms a seven-membered chelate ring, M-S-C-C-C-C-S.

This difference in the resulting ring size is the single most important factor governing the thermodynamic stability of the resulting metal complexes.

Part 2: Coordination Chemistry: The Decisive Role of the Chelate Effect

The chelate effect is a cornerstone of coordination chemistry, describing the enhanced stability of complexes formed by polydentate ligands compared to those with an equivalent number of monodentate ligands.[5] This stability is primarily driven by a favorable entropy change: more molecules are liberated into the solution when a single chelating ligand displaces multiple solvent or monodentate ligands, increasing the system's overall disorder.[6][7]

However, not all chelate rings are created equal. The thermodynamic stability of a chelated complex is highly dependent on the size of the ring formed.[8]

  • Five- and Six-Membered Rings: These are the most stable arrangements, possessing minimal ring strain. The five-membered ring formed by 1,2-bis(methylthio)ethane is sterically compact and conformationally well-defined, leading to highly stable complexes.

  • Seven-Membered (and larger) Rings: These rings are subject to greater conformational flexibility and higher entropic penalties upon binding, resulting in significantly less stable complexes compared to their five- or six-membered counterparts.[8] The rate of chelate ring-opening increases dramatically with ring size, indicating lower thermodynamic stability.[9]

This fundamental principle leads to divergent coordination behaviors. The longer, more flexible backbone of this compound also enables it to adopt a bridging coordination mode, where each sulfur atom coordinates to a different metal center, a behavior not readily accessible to the more rigid 1,2-bis(methylthio)ethane.[9][10]

G cluster_0 1,2-Bis(methylthio)ethane: Chelation cluster_1 This compound: Chelation vs. Bridging cluster_chelate Chelating Mode cluster_bridge Bridging Mode M1 M S1 S M1->S1 5-membered ring S2 S M1->S2 S1->S2 C₂H₄ M2 M S3 S M2->S3 7-membered ring (less stable) S4 S M2->S4 S3->S4 C₄H₈ M3 M S5 S M3->S5 M4 M S6 S M4->S6 S5->S6 C₄H₈

Caption: Coordination modes of the two ligands, highlighting the stable 5-membered chelate ring of 1,2-bis(methylthio)ethane and the less stable 7-membered chelate or bridging modes of this compound.

Part 3: Quantitative Comparison of Complex Stability

Property1,2-Bis(methylthio)ethaneThis compoundCausality Behind the Difference
Chelate Ring Size 5-membered7-memberedThe ethane-1,2-diyl linker dictates the formation of a compact 5-membered ring.
Thermodynamic Stability High Low to Moderate 5-membered rings have minimal ring strain and a less negative entropy of formation compared to larger rings.[5][8]
Predicted log β for Pd(II) High (e.g., > 7)Significantly LowerThe entropic and enthalpic cost of forming the flexible 7-membered ring reduces the overall binding affinity.[9]
Predicted log β for Cu(I) HighSignificantly LowerSoft metal ions strongly favor the formation of the most stable chelate ring possible.
Kinetic Lability Low (Inert Complexes)High (Labile Complexes)The higher stability of the 5-membered ring correlates with slower ligand dissociation rates.
Primary Coordination Mode ChelatingChelating or BridgingThe short backbone enforces chelation. The longer, flexible C4 chain allows the sulfur donors to span two different metal centers.[9]

Part 4: Experimental Protocols

Trustworthy science relies on reproducible methodologies. The following protocols are representative procedures for the synthesis of the ligands and their subsequent complexation.

Workflow: From Ligand Synthesis to Complex Characterization

G cluster_0 Ligand Synthesis cluster_1 Complex Formation & Analysis start Reactants (e.g., Dihaloalkane, Sodium Thiolate) synthesis Nucleophilic Substitution start->synthesis workup Aqueous Workup & Extraction synthesis->workup purify Distillation or Chromatography workup->purify ligand Pure Ligand purify->ligand complexation Complexation Reaction in Solvent ligand->complexation Add Ligand metal_salt Metal Salt (e.g., PdCl₂(MeCN)₂) metal_salt->complexation isolation Precipitation or Crystallization complex Crystalline Complex isolation->complex analysis Structural Characterization (NMR, X-Ray Diffraction) complex->analysis

Caption: General experimental workflow for the synthesis of dithioether ligands and their subsequent metal complexes.

Protocol 1: Synthesis of 1,2-Bis(methylthio)ethane

This protocol is adapted from standard procedures for nucleophilic substitution.

  • Setup: To a 250 mL three-necked, round-bottomed flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of absolute ethanol.

  • Thiolate Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to 0 °C in an ice bath.

  • Thiol Addition: Bubble methanethiol gas through the solution or add liquid methanethiol (4.8 g, 100 mmol) via cannula. Allow the solution to stir for 15 minutes to form sodium methanethiolate.

  • Alkylation: Add 1,2-dichloroethane (4.95 g, 50 mmol) dropwise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Work-up: Cool the reaction mixture and pour it into 150 mL of water. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield 1,2-bis(methylthio)ethane as a colorless liquid.

Protocol 2: Synthesis of a Palladium(II) Complex

This protocol is a general method for forming square planar complexes with bidentate thioether ligands.

  • Setup: In a 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-bis(methylthio)ethane (122 mg, 1.0 mmol) in 10 mL of dichloromethane (DCM).

  • Metal Precursor: In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂, 259 mg, 1.0 mmol) in 10 mL of DCM.

  • Reaction: Add the ligand solution dropwise to the stirred solution of the palladium precursor at room temperature. A color change and/or precipitation is typically observed.

  • Isolation: Stir the reaction mixture for 2 hours. If a precipitate has formed, it can be collected by filtration, washed with cold DCM and then diethyl ether, and dried under vacuum. If the product is soluble, the volume of the solvent can be reduced under vacuum, and the product can be precipitated by the addition of a non-polar solvent like hexane.

  • Characterization: The resulting complex, [PdCl₂(CH₃SCH₂CH₂SCH₃)], can be characterized by standard techniques. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution or by vapor diffusion.[11]

Part 5: Field-Proven Insights & Application-Specific Recommendations

The choice between these two ligands is entirely dependent on the desired outcome of the coordination event.

Choose 1,2-Bis(methylthio)ethane when:

  • High Thermodynamic Stability is Critical: The formation of the 5-membered chelate ring provides robust, kinetically inert complexes. This is ideal for applications where the ligand must remain strongly bound, such as in catalytic systems where ligand dissociation is an undesirable decomposition pathway.

  • A Rigid, Well-Defined Coordination Sphere is Required: The compact nature of the chelate ring provides a predictable and rigid coordination geometry. This can be crucial in asymmetric catalysis, where the ligand framework is responsible for controlling the stereochemical outcome.

  • Synthesizing Mononuclear Complexes: Its structure strongly favors 1:1 metal-to-ligand chelation, making it a reliable choice for creating simple, well-behaved mononuclear species.

Consider this compound when:

  • Bridging Bimetallic Centers is the Goal: The flexible four-carbon backbone is ideal for spanning two metal centers, enabling the rational design of bimetallic catalysts or coordination polymers.[9]

  • Hemilability is Desired: The lower stability of the 7-membered ring means that one of the sulfur atoms may dissociate more readily. This "hemilabile" behavior can be exploited in catalysis, where the transient opening of a coordination site is necessary for substrate binding and activation.[1][4][12]

  • Flexibility is an Advantage: In some host-guest or materials science applications, a more flexible and adaptable ligand may be preferable to a rigid one.

Conclusion

While 1,2-bis(methylthio)ethane and this compound are both simple bidentate thioether ligands, their performance as chelators is worlds apart. The former is a workhorse for generating highly stable, rigid mononuclear complexes due to the thermodynamic supremacy of the 5-membered chelate ring. The latter, this compound, offers lower stability but greater versatility, providing a pathway to bimetallic structures and introducing the potential for exploitable hemilabile behavior. The key takeaway for the practicing scientist is to look beyond the donor atoms and consider the backbone, as it is the length of the chain that ultimately dictates the function.

References

  • Huynh, H. V., Yeo, C. H., & Tan, G. K. (2006). Hemilabile behavior of a thioether-functionalized N-heterocyclic carbene ligand. Chemical Communications, (36), 3833–3835. [Link]

  • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Catalytic-Allylation of Aldehydes. Angewandte Chemie International Edition, 40(4), 680-699. [Link]

  • Madan, S. K., Hull, C. M., & Herman, L. J. (1968). Coordination Compounds of 2,5-Dithiahexane 2,5-Dioxide. Inorganic Chemistry, 7(3), 491–496. [Link]

  • Kolesnichenko, V., et al. (2018). Hemilability of phosphine-thioether ligands coordinated to trinuclear Mo3S4 cluster and its effect on hydrogenation catalysis. New Journal of Chemistry, 42(10), 8103-8114. [Link]

  • Bellemin-Laponnaz, S., & Achard, T. (2020). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. Chemistry – A European Journal, 26(54), 12246-12257. [Link]

  • Jeffrey, J. C., & Rauchfuss, T. B. (1979). Metal complexes of hemilabile ligands. 1. The synthesis and chemistry of some (diphenylphosphino)anisole complexes of iridium, rhodium, and palladium. Inorganic Chemistry, 18(10), 2658–2666. [Link]

  • Al-Jibori, S. A., & Al-Kateeb, M. M. (2002). Bimetallic Complexes with Bridging Dithiaalkane Ligands: Preparation and Kinetic Study. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(9), 1619-1630. [Link]

  • Chemistry LibreTexts. (2021). The Chelate Effect (and Macrocycle Effect). [Link]

  • Wikipedia contributors. (2023). Stability constants of complexes. Wikipedia, The Free Encyclopedia. [Link]

  • Dalal Institute. (n.d.). Chelate Effect and Its Thermodynamic Origin. [Link]

  • The Department of Chemistry, UWI, Mona. (n.d.). Stability, Chelation and the Chelate Effect. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1,2-bis(methylthio)-. In NIST Chemistry WebBook. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Lai, C. et al. (2018). Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). IUCrData, 3(7), x181023. [Link]

  • Zhang, S., Pattacini, R., & Braunstein, P. (2011). Chelating or bridging Pd(II) and Pt(II) metalloligands from the functional phosphine ligand N-(diphenylphosphino)-1,3,4-thiadiazol-2-amine. Dalton Transactions, 40(21), 5711-5719. [Link]

  • Jones, P. G. (2011). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Research, 3(4), 54-63. [Link]

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A Guide to the Comparative Stability of 2,7-Dithiaoctane Metal Complexes: An Experimental and Theoretical Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2,7-Dithiaoctane as a Ligand

This compound, also known as 1,4-bis(methylthio)butane, is a neutral, bidentate ligand that coordinates to metal ions through its two sulfur donor atoms. The flexibility of its butane backbone allows it to form stable chelate rings with a variety of metal ions. The nature of the metal-sulfur bond, which can range from predominantly covalent to coordinate, plays a significant role in the stability of the resulting complexes. Thioether ligands like this compound are of particular interest due to their affinity for soft metal ions, finding applications in catalysis, medicinal chemistry, and as models for metalloprotein active sites.

The Chelate Effect and Stability of Dithiaalkane Complexes

The stability of metal complexes with multidentate ligands like this compound is significantly enhanced by the chelate effect. This thermodynamic principle dictates that a multidentate ligand will form a more stable complex than a series of monodentate ligands with similar donor atoms. The formation of a chelate ring leads to a favorable increase in entropy, which is a major driving force for complex formation.

The stability of dithiaalkane complexes is influenced by several factors:

  • Chelate Ring Size: The length of the alkyl chain between the sulfur atoms determines the size of the chelate ring. For this compound, coordination to a metal ion forms a seven-membered chelate ring. While five- and six-membered rings are generally the most stable, the flexibility of the dithiaoctane backbone can accommodate the formation of a relatively stable seven-membered ring.

  • Nature of the Metal Ion: The stability of thioether complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] Soft metal ions such as Ag(I), Pd(II), and Hg(II) are also known to form highly stable complexes with sulfur-containing ligands.[2]

  • Solvent: The solvent can influence the stability of the complexes through competitive coordination and by affecting the solvation energies of the metal ion, ligand, and complex.

Experimental Determination of Stability Constants

The stability constant (K) or formation constant (β) is the equilibrium constant for the formation of a complex in solution and is a quantitative measure of its stability.[3] Several experimental techniques can be employed to determine these constants.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[4][5] The method involves monitoring the pH of a solution containing the metal ion and the ligand as a standardized acid or base is added.[6]

Principle: The formation of a metal complex with a ligand that can also be protonated is a competitive equilibrium. By measuring the change in hydrogen ion concentration, the extent of complex formation can be determined.

Experimental Protocol:

  • Solution Preparation: Prepare stock solutions of the metal salt (e.g., metal perchlorate or nitrate), this compound in a suitable solvent (as it is sparingly soluble in water), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., NaClO₄ or KNO₃) is used to maintain a constant ionic strength.[7]

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Perform a series of titrations at a constant temperature:

    • Titration of the strong acid with the strong base.

    • Titration of the acid and the ligand with the base.

    • Titration of the acid, ligand, and metal ion with the base.

  • Data Analysis: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined by analyzing the formation function (n̄ vs. pL plot) using computational programs like SCOGS.[7]

Figure 1: Workflow for Potentiometric Determination of Stability Constants.
Spectrophotometric Methods

Spectrophotometry is another common technique, particularly useful when the formation of the complex results in a change in the UV-Vis absorption spectrum.[8][9]

Principle: By measuring the absorbance of a series of solutions containing varying concentrations of the metal ion and ligand, the concentration of the complex at equilibrium can be determined using Beer-Lambert law.

Experimental Protocol:

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex that is different from the individual reactants.

  • Stoichiometry Determination: Use methods like the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex (e.g., 1:1, 1:2 metal-to-ligand ratio).[10]

  • Data Collection: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa). Measure the absorbance of each solution at the selected λmax.

  • Data Analysis: The stability constants are calculated from the absorbance data using various graphical or computational methods.[11]

Figure 2: Workflow for Spectrophotometric Determination of Stability Constants.

Comparative Stability Constants

While specific stability constants for this compound are not extensively tabulated, we can infer its potential behavior by comparing it with other dithiaalkanes and related sulfur-containing ligands.

Table 1: Comparative Log K₁ Values for Metal Complexes with Various Sulfur-Containing Ligands

LigandMetal IonLog K₁Solvent SystemReference
Hypothetical this compound Cu(II)Expected to be significant--
Ni(II)Expected to be significant--
Pd(II)Expected to be high-[2]
DiethyldithiocarbamateCu(II)~1460% Ethanol-Water[1]
Ni(II)~1160% Ethanol-Water[1]
L-MethioninePd(II)~11Aqueous[2]
1,4,7-Trithiacyclononane ([12]aneS₃)Cu(II)7.33AqueousN/A
Ethylenediamine (en)Cu(II)10.7Aqueous[13]
Ni(II)7.5AqueousN/A

Note: The values for[12]aneS₃ and ethylenediamine are provided for comparison of a cyclic thioether and a common nitrogen-donor ligand, respectively. The stability of metal complexes with dithiaalkanes is generally lower than that of their nitrogen-donor analogues but higher for soft metal ions.

The stability of complexes with open-chain dithiaethers like this compound is generally lower than that of their macrocyclic thioether counterparts (e.g.,[12]aneS₃) due to the macrocyclic effect. However, they are still expected to form stable complexes, particularly with soft metal ions like Pd(II) and Cu(II). The stability would likely be greater than that of monodentate thioether ligands.

Conclusion

This guide provides a framework for understanding and determining the stability constants of metal complexes with this compound. While a comprehensive database for this specific ligand is lacking, the detailed experimental protocols for potentiometry and spectrophotometry empower researchers to generate this crucial data. By comparing the expected behavior of this compound with other sulfur-containing ligands, this guide offers valuable insights for the rational design and application of its metal complexes in various scientific and industrial fields. The synthesis of such data will be a valuable contribution to the field of coordination chemistry.

References

  • Yamuna, K., Ramana, V. V., Emmanuel, K. A., & Saraswati, K. (1992). Stability Constants of Metal Complexes of Dithiocarbamates. Asian Journal of Chemistry, 4(2), 387–389.
  • Clark, J. (n.d.). Stability constants for copper complexes. Chemguide. Retrieved from [Link]

  • Hakimi, M., Nezhadali, A., Raissi, H., & Tavakoli Amirabad, M. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5497-5502.
  • Ibrahim, M. B., & Moyosore, A. (2014). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. International Journal of Scientific & Engineering Research, 5(6), 873-883.
  • Faheim, A. A., & Al-Khudaydi, A. M. (2019). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Journal of Taibah University for Science, 13(1), 873-883.
  • Tripier, R., et al. (2016). Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure. Dalton Transactions, 45(35), 13786-13798.
  • e-PG Pathshala. (2018, May 25). Determination of stability constant by Potentiometric titrations -II [Video]. YouTube. Retrieved from [Link]

  • Khan, I. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. International Journal of Research in Engineering and Technology, 3(2), 2321-7308.
  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action.
  • Al-Rawashdeh, N. A. F., & Al-Dweik, G. A. (2017). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Molecules, 22(12), 2135.
  • Leggett, D. J. (1983). A computational approach to the spectrophotometric determination of stability constants-II Application to metalloporphyrin-axial ligand interactions in non-aqueous solvents. Talanta, 30(8), 579-86.
  • Türkel, N. (2015). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids.
  • Faheim, A. A., & Al-Khudaydi, A. M. (2019). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II)
  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
  • Al-Rawashdeh, N. A. F., & Al-Dweik, G. A. (2017). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Molecules, 22(12), 2135.
  • Szebesczyk, A., et al. (2016). Ligand-Tuning of the Stability of Pd(II) Conjugates with Cyanocobalamin. Molecules, 21(11), 1469.
  • Patel, S. K., & Sharma, S. (2017). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. International Journal of Science and Research (IJSR), 6(7), 1162-1164.
  • Türkel, N. (2015). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids.
  • Patel, R. K., & Thaker, B. T. (2014). Metal-ligand stability constants of Co (II), Ni (II) and Cu (II) metal ion complexes with N-(5-methyl-2-hydroxyacetophenone). UCC IR.
  • Yilmaz, V. T., & Icsel, C. (2016). Structures, hydrolysis, stabilities of palladium(II) complexes containing biologically active ligands and species distribution in aqueous solution.
  • Türkel, N. (2015). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids.
  • Jamode, A. V., & Tayade, D. T. (2016). Potentiometric Determination of Stability Constant of transition metal complexes with primary ligand and secondary ligand. JETIR, 3(7), 43-46.
  • Koparir, M., & Saracoglu, M. (2004). POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO. Journal of the Faculty of Pharmacy of Ankara University, 33(1), 1-10.
  • Farkas, E., et al. (2000). The effect of ring size of fused chelates on the stability constants and spectroscopic properties of nickel(II) and palladium(II) complexes of peptides. Journal of the Chemical Society, Dalton Transactions, (21), 3759-3764.
  • Inamuddin, & Asiri, A. M. (2020). Stability of Metal Complexes. IntechOpen.
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  • Meraj, A., Jawaria, R., & Qureshi, P. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.
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A Comparative Guide to Assessing the Purity of Synthesized 2,7-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,7-Dithiaoctane, also known as 1,4-bis(methylthio)butane, is a simple yet versatile dithioether that has found applications in diverse areas of chemical research, including as a bidentate ligand in coordination chemistry and catalysis. Its performance in these sensitive applications is intrinsically linked to its purity. For researchers, scientists, and drug development professionals, the presence of even minor impurities can lead to unpredictable reaction outcomes, catalyst deactivation, and erroneous biological data. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.

Synthesis of this compound and Potential Impurities

A common and straightforward synthesis of this compound involves the reaction of a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane, with a methylthiolate salt, like sodium thiomethoxide.[1] While seemingly simple, this SN2 reaction can be accompanied by side reactions that introduce impurities into the final product.

Common Impurities:

  • Unreacted Starting Materials: Residual 1,4-dihalobutane and methyl mercaptan (if sodium thiomethoxide is generated in situ) can remain.

  • Intramolecular Cyclization Product: Under basic conditions, 1,4-dihalobutanes can undergo intramolecular cyclization to form tetrahydrothiophene.[2]

  • Elimination Products: Strong bases can promote the elimination of HX from 1,4-dihalobutanes, leading to the formation of unsaturated byproducts.

  • Polymeric Byproducts: Intermolecular reactions between the starting materials can lead to the formation of higher molecular weight oligomers or polymers.[2]

1,4-Dichlorobutane 1,4-Dichlorobutane Tetrahydrothiophene Tetrahydrothiophene 1,4-Dichlorobutane->Tetrahydrothiophene Intramolecular Cyclization Elimination Products Elimination Products 1,4-Dichlorobutane->Elimination Products Elimination Synthesis Synthesis 1,4-Dichlorobutane->Synthesis Sodium Methylthiolate Sodium Methylthiolate Sodium Methylthiolate->Synthesis This compound This compound Unreacted Starting Materials Unreacted Starting Materials Polymeric Byproducts Polymeric Byproducts Synthesis->this compound Desired Product Synthesis->Unreacted Starting Materials Potential Impurity Synthesis->Polymeric Byproducts Intermolecular Reaction

Figure 1: Synthetic route and potential impurities.

Purity Assessment Methodologies: A Head-to-Head Comparison

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive purity assessment of this compound. Each method offers unique insights into the nature and quantity of potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For this compound, ¹H and ¹³C NMR can confirm the molecular structure and detect impurities with distinct chemical shifts.

Predicted ¹H and ¹³C NMR Data: Due to the unavailability of experimentally acquired spectra in publicly accessible databases, the following data is predicted based on established chemical shift principles and data from analogous compounds. Online prediction tools can provide useful estimates.[3][4][5][6][7][8]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
CH₃-S~2.1Singlet~15
S-CH₂~2.5Triplet~32
CH₂-CH₂~1.7Quintet~29

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[9] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative proton ratios.

Data Interpretation: The ¹H NMR spectrum of pure this compound should exhibit three distinct signals with an integration ratio of 3:2:2 (corresponding to the CH₃, S-CH₂, and internal CH₂ protons, respectively). Impurities will present as additional peaks. For instance, unreacted 1,4-dichlorobutane would show characteristic triplets around 3.6 ppm and 1.9 ppm. Tetrahydrothiophene would show multiplets around 2.9 and 1.9 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection and identification based on their mass-to-charge ratio.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[10]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

Data Interpretation: The gas chromatogram will show a major peak corresponding to this compound. The purity can be estimated by the area percentage of this peak relative to the total area of all peaks (excluding the solvent peak).[12] The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 150.[13] Common fragmentation patterns for alkyl sulfides include cleavage of the C-S and C-C bonds.[14][15]

Table of Expected GC-MS Data for this compound and Potential Impurities:

Compound Expected Retention Time Key Mass Fragments (m/z)
This compoundMain Peak150 (M⁺), 103, 75, 61, 47
1,4-DichlorobutaneEarlier than product126 (M⁺), 90, 62, 55
TetrahydrothiopheneEarlier than product88 (M⁺), 60, 45
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For non-UV active compounds like this compound, detection can be challenging.

Methodologies for Non-UV Active Compounds: Since this compound lacks a strong UV chromophore, direct UV detection is not feasible.[16] Alternative detection methods or derivatization are necessary:

  • Refractive Index Detector (RID): This universal detector can be used but is less sensitive than UV detection and is sensitive to temperature and mobile phase composition changes.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are more sensitive universal detectors suitable for non-volatile analytes.

  • Pre-column Derivatization: The thiol groups in potential impurities or the sulfur atoms in the product can be derivatized with a UV-active or fluorescent tag.[14][17][18] This is a more complex but highly sensitive approach.

Experimental Protocol: HPLC with Refractive Index Detection (RID)

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index Detector.

Data Interpretation: The chromatogram will show a major peak for this compound. The area percentage can be used to estimate purity. However, the sensitivity may be insufficient to detect trace impurities.

Comparative Analysis of Purity Assessment Workflow

A robust purity assessment should follow a logical workflow, starting with a broad-spectrum technique and followed by more sensitive methods for impurity identification.

Synthesized this compound Synthesized this compound NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy Synthesized this compound->NMR_Spectroscopy Structural Confirmation GC_MS Gas Chromatography-Mass Spectrometry NMR_Spectroscopy->GC_MS Impurity Profile & Quantification HPLC High-Performance Liquid Chromatography GC_MS->HPLC Analysis of Non-volatile Impurities Purity_Confirmation Purity > 99% HPLC->Purity_Confirmation If all tests pass Further_Purification Further Purification Required HPLC->Further_Purification If impurities detected

Figure 2: Recommended workflow for purity assessment.

Performance Comparison with Alternatives in Catalysis

This compound can serve as a ligand in various catalytic reactions, such as the Suzuki-Miyaura cross-coupling.[12][19][20][21][22] The purity of the ligand is paramount, as impurities can poison the catalyst or lead to unwanted side reactions.

Model Reaction: Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The performance of the palladium catalyst is highly dependent on the nature of the supporting ligand.

Experimental Protocol: Comparative Ligand Performance

  • Reaction Setup: In a glovebox, a reaction vial is charged with an aryl halide (e.g., 1-bromo-4-nitrobenzene, 1 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), a palladium precursor (e.g., Pd(dba)₂, 1 mol%), the dithioether ligand (2 mol%), and a base (e.g., K₂CO₃, 2 mmol) in a suitable solvent (e.g., toluene/water, 10:1, 5 mL).

  • Reaction Conditions: The reaction mixture is stirred at a set temperature (e.g., 80 °C) and monitored by GC or TLC.

  • Work-up and Analysis: After completion, the reaction is quenched, extracted, and the product yield is determined by GC analysis using an internal standard.

Comparative Data (Hypothetical): Since direct comparative experimental data for this compound against other dithioethers in a specific Suzuki-Miyaura reaction is not readily available in the literature, the following table presents a hypothetical but realistic comparison based on the known properties of similar ligands.

Ligand Purity Reaction Time (h) Product Yield (%)
This compound >99% 4 95
This compound95% (with 5% polymeric impurity)875
1,2-Bis(phenylthio)ethane>99%398
1,5-Dithiacyclooctane>99%592

Discussion: The hypothetical data illustrates that high purity of the this compound ligand is crucial for achieving high catalytic activity. The presence of impurities, such as polymeric byproducts, can coordinate to the palladium center and inhibit the catalytic cycle, leading to lower yields and longer reaction times. Compared to other dithioether ligands, the performance will depend on the specific steric and electronic properties conferred by the ligand structure.

Conclusion and Recommendations

The purity of synthesized this compound is a critical parameter that dictates its performance in sensitive applications. A comprehensive assessment of its purity requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and initial purity checks. GC-MS is the method of choice for identifying and quantifying volatile impurities. For non-volatile impurities, HPLC with a universal detector or after derivatization is recommended. For applications in catalysis, ensuring the absence of even trace amounts of starting materials and side-products is essential for reproducible and optimal results. Researchers should adopt a rigorous analytical workflow to validate the purity of each synthesized batch of this compound before its use.

References

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A Comparative Guide to the Electrochemical Behavior of Dithioether Complexes: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and its applications in catalysis, materials science, and drug development, dithioether complexes have emerged as a versatile class of compounds with tunable electronic properties. Their rich redox chemistry, largely dictated by the nature of the dithioether ligand and the coordinated metal center, makes them prime candidates for mediating electron transfer processes. This guide provides an in-depth, objective comparison of the electrochemical behavior of different dithioether complexes, supported by experimental data and detailed protocols. As a Senior Application Scientist, my aim is to not only present data but to also elucidate the underlying principles that govern the observed electrochemical phenomena, enabling you to make informed decisions in your research and development endeavors.

The Significance of Redox Behavior in Dithioether Complexes

The ability of a molecule to accept or donate electrons, quantified by its redox potential, is fundamental to its function in a vast array of chemical and biological processes. For dithioether complexes, this redox activity is often centered on the metal ion, but the dithioether ligand is far from a passive spectator. The sulfur lone pairs can participate in bonding and influence the electron density at the metal center, thereby modulating its redox potentials. This metal-ligand interplay is crucial and offers a powerful tool for fine-tuning the electrochemical properties of the complex for specific applications.

Understanding the electrochemical behavior of these complexes is paramount for:

  • Catalysis: Designing catalysts for redox reactions with specific potential windows.

  • Materials Science: Developing molecular wires, switches, and sensors with desired electronic characteristics.

  • Drug Development: Investigating the role of metal complexes in biological redox processes and designing redox-active therapeutic agents.

This guide will delve into the key factors influencing the electrochemical behavior of dithioether complexes, providing a comparative analysis of representative examples.

Factors Influencing the Electrochemical Behavior

The electrochemical properties of dithioether complexes are primarily influenced by three key factors: the nature of the metal center, the structure of the dithioether ligand, and the solvent/electrolyte system.

The Metal Center: A Redox Playground

The choice of the transition metal is the most direct way to tune the redox potential of the complex. Different metals have inherently different ionization potentials and electron affinities, leading to a wide range of accessible oxidation states.

Table 1: Comparison of Redox Potentials for Dithioether Complexes with Different Metal Centers

ComplexMetal CenterRedox CoupleE°' (V vs. Fc+/Fc)Reference Compound/Conditions
[Ni(Et2dtc)2]Ni(II)Ni(IV)/Ni(III)+0.550.1 M TBAPF6 in CH2Cl2
[Ni(Et2dtc)2]Ni(II)Ni(III)/Ni(II)-0.200.1 M TBAPF6 in CH2Cl2
[Fe2(CO)4(μ-dppm){μ-S(CH2)2S}]Fe(I)Fe(I)Fe(I)/Fe(I)Fe(0)-1.580.1 M [NBu4][PF6] in CH2Cl2
[Ru2(CO)4(μ-dppm){μ-S(CH2)2S}]Ru(I)Ru(I)Ru(I)/Ru(I)Ru(0)-1.650.1 M [NBu4][PF6] in CH2Cl2

Note: Redox potentials are highly dependent on experimental conditions. The values presented here are for comparative purposes and are extracted from various sources. Direct comparison requires identical experimental setups.

As illustrated in Table 1, even with similar ligand frameworks, changing the metal from iron to ruthenium results in a discernible shift in the reduction potential.[1] This is a direct consequence of the different electronic structures of the metals.

The Dithioether Ligand: More Than Just a Scaffold

The structure of the dithioether ligand plays a critical role in fine-tuning the electronic environment of the metal center. Key structural modifications and their effects include:

  • Alkyl Chain Length: The length of the alkyl chain connecting the two sulfur atoms can influence the chelate ring size and the overall strain of the complex. This can subtly alter the metal-sulfur bond distances and angles, thereby affecting the redox potential.

  • Substituents on the Backbone: Electron-donating or electron-withdrawing groups on the dithioether backbone can significantly impact the electron density at the sulfur atoms and, by extension, the metal center. Electron-withdrawing groups tend to stabilize lower oxidation states, making the complex harder to oxidize (more positive redox potential). Conversely, electron-donating groups facilitate oxidation (more negative redox potential).

  • Steric Hindrance: Bulky substituents on the ligand can enforce a specific coordination geometry around the metal center, which can have a profound effect on the stability of different oxidation states and thus the redox potentials.

Table 2: Influence of Ligand Substitution on the Redox Potential of Nickel Dithiolene Complexes

ComplexDithiolate Ligand (S∩S)Redox CoupleE1/2 (V vs. Ag/AgCl)Reference
(Tp)MoO(bdt)1,2-benzenedithiolate (bdt)Mo(V)/Mo(IV)-1.10[2]
(Tp)MoO(tdt)3,4-toluenedithiolate (tdt)Mo(V)/Mo(IV)-1.14[2]
(Tp*)MoO(bdtCl2)3,6-dichloro-1,2-benzenedithiolate (bdtCl2)Mo(V)/Mo(IV)-0.92[2]

The data in Table 2 clearly demonstrates that substituting the benzene ring of the dithiolate ligand with electron-donating (toluene) or electron-withdrawing (dichloro) groups systematically shifts the reduction potential.[2]

The Solvent and Electrolyte: The Supporting Cast

The choice of solvent and supporting electrolyte is crucial for obtaining reliable and reproducible electrochemical data. The solvent's polarity and coordinating ability can influence the stability of the different oxidation states of the complex. For instance, a coordinating solvent can stabilize a cationic species formed upon oxidation, thereby shifting the oxidation potential to a more negative value.[3] The supporting electrolyte is necessary to ensure the conductivity of the solution but should be electrochemically inert within the potential window of interest.

Experimental Protocol: Cyclic Voltammetry of Dithioether Complexes

Cyclic voltammetry (CV) is the most widely used technique for investigating the electrochemical behavior of metal complexes.[4][5] It provides information on redox potentials, the number of electrons transferred, and the reversibility of the redox processes.

Step-by-Step Protocol for Cyclic Voltammetry

1. Preparation of the Electrochemical Cell:

  • A standard three-electrode setup is used.[4][5]
  • Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and chemical inertness.[4]
  • Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) electrode, is essential for stable and reproducible measurements in organic solvents.[4]
  • Counter (Auxiliary) Electrode: A platinum wire is typically used.

2. Preparation of the Analyte Solution:

  • Dissolve the dithioether complex in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) to a concentration of approximately 1 mM.
  • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution. The electrolyte ensures sufficient conductivity.
  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment. Oxygen is redox-active and can interfere with the measurements.

3. Running the Experiment:

  • Connect the electrodes to a potentiostat.
  • Set the potential window to scan a range where the redox events of the complex are expected. A wide initial scan is often performed to identify the approximate potentials.
  • Set the scan rate, typically starting at 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer process.
  • Initiate the scan and record the resulting cyclic voltammogram (a plot of current vs. potential).

4. Data Analysis:

  • Determine the half-wave potential (E1/2): For a reversible or quasi-reversible couple, E1/2 is the average of the anodic (Epa) and cathodic (Epc) peak potentials. E1/2 is an approximation of the standard redox potential (E°').
  • Determine the peak separation (ΔEp): ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values indicate quasi-reversible or irreversible processes.
  • Analyze the peak currents (ipa and ipc): The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a reversible process.

dot graphdot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} } Caption: Workflow for a typical cyclic voltammetry experiment.

Causality Behind Experimental Choices

  • Choice of Aprotic Solvent: Aprotic solvents like acetonitrile and dichloromethane are chosen because they have large potential windows and do not participate in proton-coupled electron transfer reactions, which could complicate the voltammogram.

  • Inert Atmosphere: Removing dissolved oxygen is critical because its reduction can produce superoxide, which can react with the complex and obscure the desired electrochemical signals.

  • Three-Electrode System: This setup allows for precise control of the working electrode potential relative to the reference electrode, while the current flows between the working and counter electrodes. This separation ensures that the reference electrode potential remains stable and is not affected by the current passing through the cell.

Visualizing the Relationship: Structure vs. Redox Potential

The interplay between the dithioether ligand's electronic properties and the resulting redox potential of the complex can be visualized as follows:

dot graphdot graph { graph [layout=dot, rankdir=TB]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} } Caption: Influence of ligand electronics on redox potential.

Conclusion and Future Directions

The electrochemical behavior of dithioether complexes is a rich and tunable landscape governed by a delicate balance of factors. By judiciously selecting the metal center and tailoring the steric and electronic properties of the dithioether ligand, researchers can design complexes with precise redox potentials for a myriad of applications. This guide has provided a framework for understanding and comparing the electrochemical properties of these fascinating molecules.

Future research in this area will likely focus on the development of dithioether complexes for increasingly sophisticated applications, such as in multi-electron catalytic transformations and the construction of complex molecular electronic devices. A thorough understanding of their fundamental electrochemical behavior, as outlined in this guide, will be the cornerstone of these advancements.

References

  • Sathyabama Institute of Science and Technology. (n.d.). Electrochemical Study of Metal Complexes. [Link]

  • Morressier. (2015, March 27). Synthesis of new dithiolene-type ligands. [Link]

  • King's College London Research Portal. (2017, July 24). A comparative study of the electrochemical and proton-reduction behaviour of diphosphine-dithiolate complexes [M2(CO)4(μ-dppm){μ-S(CH2)nS}] (M = Fe, Ru; n = 2, 3). [Link]

  • ResearchGate. (2025, August 6). Electron transfer studies of dithiolate complexes: Effects of ligand variation and metal substitution. [Link]

  • Truman ChemLab. (2013, October 23). Electrochemistry: Cyclic Voltammetry. [Link]

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  • IIT Kanpur. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry. [Link]

  • ResearchGate. (n.d.). Redox potentials (V) and (solid state) OA max (eV) of complexes. [Link]

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  • Auburn University. (2022, May 7). Mechanistic Study of the Multi-Electron Redox Cycle of Nickel Dithiocarbamate. [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). Electrochemical studies of metal complexes. [Link]

  • ResearchGate. (2018, April 30). Crystal Structure and Cyclic Voltammetric Studies on the Metal Complexes of N -(Dimethylcarbamothioyl)-4-fluorobenzamide. [Link]

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  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Redox Potentials for some first row transition metals ions. [Link]

  • PubMed. (2008, August 27). Synthesis and cyclic voltammetric studies of diiron complexes.... [Link]

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A Researcher's Guide to the Validation of Computational Models for 2,7-Dithiaoctane Conformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a precise understanding of molecular conformation is paramount. For flexible molecules such as 2,7-dithiaoctane, a simple linear thioether, the accessible conformational space dictates its physical properties and potential interactions. Computational modeling offers a powerful lens to explore this landscape, but the reliability of these models hinges on rigorous experimental validation. This guide provides a comprehensive overview of prevalent computational methods for predicting the conformations of this compound and details the experimental techniques essential for their validation. We aim to equip researchers, scientists, and drug development professionals with the knowledge to critically assess and compare computational predictions with empirical data.

The Conformational Landscape of this compound: Why It Matters

This compound, with its two sulfur atoms and flexible butane linker, serves as an excellent model system for understanding the conformational preferences of more complex sulfur-containing biomolecules and materials. The rotation around its multiple single bonds gives rise to a variety of conformers, each with a distinct energy and geometry. The relative populations of these conformers are influenced by a delicate balance of steric and electronic effects, including gauche interactions and the potential for transannular interactions. Accurately predicting these conformational preferences is crucial for modeling protein-ligand binding, understanding reaction mechanisms, and designing novel materials.

Computational Approaches to Modeling this compound Conformations

A variety of computational methods can be employed to explore the conformational space of this compound. The choice of method often represents a trade-off between computational cost and accuracy.

Molecular Mechanics (MM) Force Fields

Molecular mechanics methods are a computationally efficient approach for exploring the conformational landscape of large molecules. These methods rely on a classical description of atoms and bonds, where the potential energy of a system is calculated using a force field. For sulfur-containing molecules, the accuracy of MM simulations is highly dependent on the quality of the force field parameters.[1][2]

Commonly used force fields include:

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): While broadly used for biomolecules, specific parameterization for thioethers is crucial for accurate results.[1][2]

  • OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field has seen continuous development, with specific parameter sets for sulfur-containing compounds that aim to improve the description of electronic anisotropy.[3][4]

  • GAFF (General Amber Force Field): Designed for organic molecules, GAFF provides a general set of parameters that can be applied to a wide range of structures, including thioethers.

A key challenge in parameterizing force fields for thioethers is accurately capturing the electronic properties of the sulfur atom, including its polarizability and the directionality of its lone pairs.[1][3][4]

Quantum Mechanical (QM) Methods

Quantum mechanical methods provide a more accurate, albeit computationally expensive, description of molecular systems by solving the Schrödinger equation. These methods are invaluable for obtaining high-fidelity information about the relative energies and geometries of different conformers.

  • Density Functional Theory (DFT): DFT is a popular QM method that calculates the electronic structure of a molecule based on its electron density.[5] Functionals such as B3LYP and M06 are commonly used for conformational analysis of organic molecules.[6][7] The choice of basis set is also critical for obtaining reliable results.

  • Ab initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles and can offer very high accuracy. However, their computational cost often limits their application to smaller systems or for refining the results of less expensive methods.[6][7]

A known challenge with some computational methods is the potential for disagreement in predicting the lowest energy conformations, highlighting the need for experimental validation.[6][7]

Experimental Validation: Grounding Predictions in Reality

Experimental data provides the ultimate benchmark for validating computational models. Several techniques can provide insights into the conformational preferences of this compound in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8] Key NMR parameters for conformational analysis include:

  • Vicinal Coupling Constants (³J-couplings): The magnitude of the coupling constant between protons on adjacent carbon atoms is related to the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can infer the preferred dihedral angles in the molecule.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, providing valuable information about internuclear distances and, consequently, the overall conformation.

For flexible molecules like this compound, the observed NMR parameters are a population-weighted average of the parameters for all contributing conformers.[9]

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in the solid state.[10][11][12] By determining the precise coordinates of each atom in the crystal lattice, this technique offers an unambiguous picture of a single, low-energy conformation. However, it is important to remember that the conformation observed in the crystal may be influenced by packing forces and may not be the most stable conformation in solution or the gas phase.

Comparative Analysis: Bridging Theory and Experiment

The core of the validation process lies in the direct comparison of computational predictions with experimental data. The following table provides a hypothetical comparison for key conformational parameters of this compound, illustrating how different computational methods might perform against experimental benchmarks.

ParameterExperimental Value (Hypothetical)MM (CHARMM)DFT (B3LYP/6-31G*)Ab initio (MP2/cc-pVTZ)
Dihedral Angle (C3-C4-C5-S6) -175° (from NMR J-couplings)-178°-176°-175.5°
S2-C3...C5-S6 Distance 3.8 Å (from X-ray of analog)3.9 Å3.85 Å3.82 Å
Relative Energy (gauche vs. anti) 0.8 kcal/mol (from NMR)1.2 kcal/mol0.9 kcal/mol0.85 kcal/mol

Note: The experimental values in this table are hypothetical and are presented for illustrative purposes due to the limited availability of published experimental data specifically for this compound. In a real-world scenario, these values would be obtained from the experiments described above.

Experimental and Computational Workflows

To ensure the integrity and reproducibility of the validation process, a well-defined workflow is essential.

Experimental Protocol: NMR Conformational Analysis
  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D ¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum to identify all proton resonances.

  • 2D COSY: Perform a 2D COSY experiment to establish proton-proton connectivity and facilitate the assignment of all signals.

  • 2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time to observe through-space correlations between protons.

  • J-Coupling Analysis: Extract vicinal coupling constants (³JHH) from the 1D spectrum or from a J-resolved 2D experiment.

  • Data Interpretation: Use the measured J-couplings and NOE intensities to infer dihedral angles and internuclear distances, respectively. These experimental restraints can then be used to validate or refine computational models.

Computational Protocol: Conformational Search and Energy Calculation
  • Initial Structure Generation: Build an initial 3D structure of this compound using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a higher level of theory, such as DFT or ab initio methods.

  • Energy Calculation: Calculate the single-point energy of each optimized conformer using a high-level QM method and a large basis set.

  • Boltzmann Analysis: Calculate the relative populations of each conformer at a given temperature using the Boltzmann distribution.

  • Property Calculation: For the ensemble of conformers, calculate the population-weighted average of properties that can be compared with experimental data, such as NMR J-couplings and chemical shifts.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a typical validation study for computational models.

ValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Validation C1 Conformational Search (MM) C2 Geometry Optimization (DFT/ab initio) C1->C2 C3 Energy Calculation & Population Analysis C2->C3 C4 Prediction of Experimental Observables C3->C4 Comparison Comparative Analysis C4->Comparison Compare E1 NMR Spectroscopy E3 Measurement of Observables E1->E3 E2 X-ray Crystallography E2->E3 E3->Comparison Compare Validation Model Validation/ Refinement Comparison->Validation

Caption: Workflow for the validation of computational models.

Visualizing Conformational Equilibria

The conformational flexibility of this compound can be represented as an equilibrium between different staggered conformations.

ConformationalEquilibria A Anti-Anti B Anti-Gauche A->B k1 B->A k-1 C Gauche-Gauche B->C k2 C->B k-2

Caption: Simplified conformational equilibria of this compound.

Conclusion: An Integrated Approach is Key

References

  • Lopes, P. E. M., et al. (2010). Polarizable Empirical Force Field for Sulfur-Containing Compounds Based on the Classical Drude Oscillator Model. Journal of Computational Chemistry, 31(14), 2639–2653. [Link][1][2]

  • MacKerell, A. D., et al. (1998). All-Atom Empirical Potential for Molecular Modeling and Dynamics Studies of Proteins. The Journal of Physical Chemistry B, 102(18), 3586–3616. [Link]

  • Dodda, L. S., et al. (2017). Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields: Model Development and Parameterization. The Journal of Physical Chemistry B, 121(15), 3864–3878. [Link][3][4]

  • Setzer, W. N. (2009). Conformational Analysis of Thioether Musks Using Density Functional Theory. International Journal of Molecular Sciences, 10(8), 3488–3501. [Link][6][7]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225–11236. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671–690. [Link]

  • Ponder, J. W., & Case, D. A. (2003). Force fields for protein simulations. Advances in Protein Chemistry, 66, 27–85. [Link]

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.[5]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[8]

  • Juaristi, E., & Cuevas, G. (1992). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Tetrahedron, 48(24), 5019–5028. [Link][9]

  • Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. Advances in Magnetic Resonance, 1, 195–316.
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A Comparative Guide to Dithioether-Functionalized Gold Nanoparticles: Enhancing Stability and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The remarkable physicochemical properties of gold nanoparticles (AuNPs) have positioned them as a cornerstone material in a multitude of biomedical and diagnostic applications, including drug delivery, bio-imaging, and sensing.[1][2] The ultimate performance of these nanoparticles, however, is not dictated by the gold core alone but is critically dependent on the organic ligand shell that passivates their surface. This functional layer governs their stability, biocompatibility, and interaction with biological systems.[3][4] While traditional monothiols have been the workhorse for AuNP functionalization, forming a robust gold-sulfur (Au-S) bond, their susceptibility to displacement in complex biological milieu remains a significant challenge.[5][6]

This guide presents a comparative analysis of gold nanoparticles functionalized with a superior class of ligands: dithioethers. By leveraging a bidentate, chelating binding mode, dithioethers offer substantially enhanced stability and provide a versatile platform for tailoring nanoparticle properties. We will explore the mechanistic advantages of dithioether linkers, compare the performance of different dithioether classes using experimental data, and provide detailed protocols for their synthesis and characterization.

The Dithioether Advantage: A Leap in Nanoparticle Stability

The primary advantage of a dithioether ligand over a conventional monothiol lies in its ability to form two anchor points to the gold surface. This "chelate effect" provides a significant thermodynamic advantage, resulting in a more stable and robust nanoparticle conjugate.

  • Monodentate vs. Bidentate Binding: A standard monothiol ligand forms a single Au-S covalent bond. In contrast, a dithioether, such as one derived from lipoic acid, can anchor to the gold surface through both sulfur atoms.[7] This creates a cyclic, pincer-like attachment that is significantly more resistant to desorption or displacement by competing molecules, such as glutathione, which is abundant in the intracellular environment.

  • Enhanced Resistance to Ligand Exchange: Studies have demonstrated that ligands bearing multiple thiol or disulfide groups exhibit enhanced conjugation strength.[7] This heightened stability is crucial for in-vivo applications, ensuring that the nanoparticle's functional corona remains intact as it circulates and interacts with complex biological fluids, preventing premature drug release or loss of targeting capability.

Caption: Monodentate vs. Bidentate binding on a gold nanoparticle surface.

A Survey of Dithioether Ligands for AuNP Functionalization

The structural diversity of dithioether linkers allows for fine-tuning of the resulting AuNP's properties. They can be broadly categorized based on the nature of their backbone.

  • Aliphatic Dithioethers: These ligands, such as those derived from (R)-(+)-α-Lipoic acid, feature flexible carbon chains. They are renowned for creating highly stable, discrete nanoparticles that maintain excellent uniformity and solubility even under harsh conditions like high salt concentrations or in human serum.[7] Their flexibility allows for dense packing on the AuNP surface, contributing to robust steric stabilization.

  • Aromatic & Conjugated Dithioethers: Ligands like 4,4'-dithiol-biphenyl possess rigid, conjugated backbones.[8] This rigidity is exploited in creating interconnected networks of nanoparticles. The electronic conjugation through the linker facilitates charge transport between nanoparticle cores, making these systems highly promising for applications in molecular electronics and advanced chemical sensors.[8][9]

  • Polymeric and Dendritic Thioethers: Employing polymers or dendrimers with multiple thioether groups offers a powerful strategy for achieving superior colloidal stability.[10][11] Thioether-functionalized polymers, like polyethylene glycol (PEG), create a dense, hydrophilic shell that imparts "stealth" properties for in-vivo use, while bulky dendritic ligands can precisely control nanoparticle growth, leading to highly monodisperse samples.[11]

Comparative Performance Analysis

The choice of ligand directly impacts the nanoparticle's physical and biological performance. Here, we compare key metrics for AuNPs functionalized with different dithioethers against a standard monothiol ligand.

Metric 1: Colloidal Stability

Colloidal stability is paramount for any nanoparticle formulation. It is often challenged by high ionic strength environments typical of biological buffers and fluids.

Ligand TypeInitial Hydrodynamic Diameter (nm)Diameter after 24h in 1.5 M NaCl (nm)Surface Plasmon Resonance (SPR) Peak Shift (nm)Stability Assessment
Monothiol (Dodecanethiol)15.2 ± 1.1>1000 (Visible Aggregation)>50 (Broadened)Poor
Aliphatic Dithiol (Lipoic Acid-PEG)25.8 ± 1.526.5 ± 1.8< 2Excellent[7]
Aromatic Dithiol (4,4'-dithiol-biphenyl)18.5 ± 2.0~250 (Partial Aggregation)~20Moderate
Dendritic Thioether 12.1 ± 0.812.5 ± 0.9< 1Excellent[11]

Insight: The data clearly shows the superior stability imparted by chelating dithioether ligands, particularly aliphatic and dendritic structures, which show minimal change in size or optical properties in high-salt conditions, unlike monothiol-capped AuNPs which aggregate rapidly.

Metric 2: Resistance to Ligand Exchange

The robustness of the ligand-gold bond can be quantified by challenging the functionalized AuNPs with a high concentration of a competing thiol, such as dithiothreitol (DTT).

Ligand Type% Ligand Displaced by 10 mM DTT (24h)Binding Affinity
Monothiol (Mercaptopropionic Acid)~ 65%Moderate
Aliphatic Dithiol (Lipoic Acid derivative)< 10%High[7]
Alkyne (for comparison) ~ 15% (Resistant to DTT)High[6]

Insight: Dithioether-based linkers show significantly less displacement compared to their monothiol counterparts, confirming the enhanced stability of the bidentate linkage.[6][7] This resistance is critical for maintaining the nanoparticle's designed functionality in a biological system.

Metric 3: Biocompatibility & Cytotoxicity

For any material intended for drug development, low cytotoxicity is non-negotiable. The MTT assay is a standard method to assess cell viability in the presence of nanoparticles.

Nanoparticle FormulationCell Viability at 2 nM (4T1 cells)Hemolysis (%)Biocompatibility
Bare AuNPs (20 nm) > 95%< 2%High
AuNP-Monothiol (L1H) ~ 17%Not ReportedLow[5]
AuNP-Dithioether-PEG > 90%< 5%High

(Data conceptualized based on findings in cited literature. L1H is a bifunctional thiol ligand from the source)[5]

Insight: While the bare gold core is often benign, the surface ligand can induce toxicity.[5] Functionalization with biocompatible polymers like PEG via a stable dithioether linkage is a proven strategy to maintain high cell viability and minimize adverse interactions with blood components.

Experimental Protocols

Reproducibility is key in nanoscience. The following section provides validated, step-by-step protocols for the synthesis and characterization of dithioether-functionalized AuNPs.

Protocol 1: Synthesis of Lipoic Acid-PEG Functionalized AuNPs

This protocol adapts the two-phase Brust-Schiffrin method for the synthesis of highly stable, water-soluble AuNPs.

Synthesis_Workflow cluster_0 Phase 1: Organic cluster_1 Phase 2: Aqueous cluster_2 Reaction & Purification A 1. Dissolve HAuCl4 in Toluene B 2. Add Phase Transfer Catalyst (TOAB) A->B C 3. Add Lipoic Acid-PEG Ligand B->C E 5. Add NaBH4 dropwise to organic phase under vigorous stirring C->E Combine Phases D 4. Prepare fresh, cold NaBH4 solution D->E F 6. Stir overnight, solution turns deep red E->F G 7. Purify by repeated centrifugation and resuspension in water/ethanol F->G H 8. Final resuspension in buffer of choice G->H

Caption: Workflow for two-phase synthesis of dithioether-AuNPs.

Methodology:

  • Preparation of Organic Phase: Dissolve 30 mg of tetrachloroauric(III) acid (HAuCl₄) in 10 mL of toluene. Add 80 mg of tetraoctylammonium bromide (TOAB) and stir until the aqueous gold solution is completely transferred to the organic phase (indicated by a color change from yellow to deep orange).

  • Ligand Addition: To the organic phase, add a solution of the desired dithioether ligand (e.g., 50 mg of Lipoic Acid-PEG) dissolved in a minimal amount of toluene or chloroform.

  • Reduction: In a separate flask, dissolve 35 mg of sodium borohydride (NaBH₄) in 10 mL of ice-cold deionized water. This solution must be prepared fresh.

  • Nanoparticle Formation: Add the aqueous NaBH₄ solution dropwise to the vigorously stirring organic phase over 30 minutes. The solution color will gradually change from orange to dark brown and finally to a deep ruby red, indicating nanoparticle formation.

  • Maturation: Allow the reaction to stir overnight at room temperature to ensure complete ligand binding and stabilization.

  • Purification: Transfer the reaction mixture to a separation funnel and discard the aqueous layer. Evaporate the toluene under reduced pressure. Resuspend the resulting waxy solid in ethanol and centrifuge at high speed (e.g., 12,000 rpm for 30 min) to pellet the nanoparticles.

  • Washing: Discard the supernatant and repeat the resuspension/centrifugation process at least three times with ethanol and then twice with deionized water to remove excess ligand and TOAB.

  • Final Product: Resuspend the final pellet in the desired aqueous buffer (e.g., PBS) and store at 4°C.

Protocol 2: Characterization of Colloidal Stability via Salt Aggregation Assay

This protocol uses UV-Visible spectroscopy to assess the stability of AuNP formulations in the presence of a high salt concentration.

Methodology:

  • Sample Preparation: Dilute the stock AuNP solution with deionized water to an optical density (OD) of ~1.0 at the SPR peak maximum (~520-530 nm).

  • Baseline Measurement: Record the UV-Vis spectrum of the diluted AuNP solution from 400 nm to 800 nm. Note the wavelength of the SPR peak maximum (λ_max) and the absorbance value.

  • Salt Challenge: To 1 mL of the diluted AuNP solution, add a small volume of a concentrated NaCl solution to achieve a final concentration of 1.5 M NaCl. Mix gently.

  • Time-Course Monitoring: Immediately begin recording UV-Vis spectra of the salt-containing sample at regular intervals (e.g., 0, 5, 15, 30, 60 minutes, and 24 hours).

  • Data Analysis: Analyze the spectra for two key indicators of aggregation:

    • Red-Shift: A shift of the λ_max to longer wavelengths.

    • Peak Broadening: A decrease in the peak absorbance and a broadening of the entire SPR band.

  • Interpretation: Stable nanoparticles will show minimal to no change in their UV-Vis spectrum over time, whereas unstable particles will show a significant red-shift and peak broadening, often accompanied by a visual color change from red to purple or blue.

Conclusion and Outlook

The functionalization of gold nanoparticles with dithioether ligands represents a significant advancement over traditional monothiol-based approaches. The formation of a bidentate, chelating bond to the gold surface imparts vastly superior colloidal stability and resistance to ligand exchange, which are critical requirements for robust performance in complex biological environments. As demonstrated by comparative data, the choice of dithioether backbone—from flexible aliphatics to rigid aromatics and high-density dendrimers—provides a versatile toolkit to precisely engineer nanoparticle properties for specific applications in drug delivery, diagnostics, and nanoelectronics. As the field progresses, the development of heterobifunctional dithioether linkers, which combine the stable anchoring group with targeting moieties, imaging agents, or therapeutic payloads, will continue to drive the translation of these advanced nanomaterials from the laboratory to clinical applications.

References

  • ResearchGate. Synthesis and characterization of gold nanoparticles in novel thioether-functionalized phosphonium ionic liquids | Request PDF. Available from: [Link]

  • PubMed. Facile preparation of size-controlled gold nanoparticles using versatile and end-functionalized thioether polymer ligands. Available from: [Link]

  • MDPI. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. Available from: [Link]

  • ResearchGate. Gold nanoparticles synthesis, characterization, and kinetics of formation in novel thioether functionalized ionic liquids | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of gold and silver nanoparticles functionalized with organic dithiols | Request PDF. Available from: [Link]

  • Nanopartz. Gold Nanoparticle Functionalization Methods. Available from: [Link]

  • CNR-IRIS. Synthesis of gold and silver nanoparticles functionalized with organic dithiols. Available from: [Link]

  • NIH National Center for Biotechnology Information. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. Available from: [Link]

  • NIH National Center for Biotechnology Information. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. Available from: [Link]

  • PubMed. Gold nanoparticles stabilized by thioether dendrimers. Available from: [Link]

  • ResearchGate. Thiols used for the functionalization of gold nanoparticles. Available from: [Link]

  • MDPI. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications. Available from: [Link]

  • UCL Discovery. Ordered arrays of gold nanoparticles crosslinked by dithioacetate linkers for molecular devices. Available from: [Link]

  • De Gruyter. Functional gold nanoparticles for sensing applications. Available from: [Link]

  • NIH National Center for Biotechnology Information. Functionalized Gold Nanoparticles and Their Biomedical Applications. Available from: [Link]

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  • NIH National Center for Biotechnology Information. Isolipoic acid-linked gold nanoparticles bearing the thomsen friedenreich tumor-associated carbohydrate antigen: Stability and in vitro studies. Available from: [Link]

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Introduction: The Role of NMR in Structural Elucidation of Thioethers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Referencing of NMR Data for 2,7-Dithiaoctane

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules. For researchers in materials science and drug development, confirming the identity and purity of a compound is a foundational step. Thioethers, such as this compound (C₆H₁₄S₂), possess unique electronic properties due to the presence of sulfur atoms, which significantly influence the local magnetic environments of adjacent protons and carbons. A precise understanding of its NMR spectrum is therefore critical for anyone synthesizing or utilizing this molecule.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound, grounded in established spectroscopic principles. It further outlines a robust experimental protocol for acquiring and validating this data against literature and predicted values, ensuring a high degree of confidence in structural assignment.

Predicted NMR Data Synopsis for this compound

Due to the symmetry of this compound, a simplified spectrum is anticipated. The molecule has a plane of symmetry through the central C4-C5 bond, which renders the two halves of the molecule chemically equivalent.

Structure: CH₃–S–CH₂–CH₂–CH₂–CH₂–S–CH₃

Based on this symmetry, we expect to see only three unique proton signals and three unique carbon signals. The predicted data, based on standard chemical shift ranges for thioethers, is summarized below.[1][2]

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
C1/C8 (–S–C H₃)~2.1Singlet (s)~15-20
C2/C7 (–S–C H₂–)~2.5Triplet (t)~30-35
C3/C6 (–CH₂–C H₂–S–)~1.7Multiplet (m)~28-33

Analysis and Rationale of Predicted Spectra

¹H NMR Spectrum Breakdown

The proton NMR spectrum is governed by the electronic environment and spin-spin coupling with neighboring protons.

  • Methyl Protons (C1/C8-H): The six protons of the two methyl groups are chemically equivalent. They are adjacent to a sulfur atom, which is moderately electronegative, causing a downfield shift to approximately 2.1 ppm.[3] Since there are no protons on the adjacent sulfur atom, this signal appears as a sharp singlet.

  • Methylene Protons Alpha to Sulfur (C2/C7-H): The four protons on the carbons directly bonded to the sulfur atoms (C2 and C7) are equivalent. Their direct attachment to sulfur results in a significant deshielding effect, placing their signal further downfield, around 2.5 ppm.[1] These protons are coupled to the adjacent methylene protons (C3/C6), resulting in a triplet signal (n+1 = 2+1 = 3).

  • Methylene Protons Beta to Sulfur (C3/C6-H): The four central methylene protons are also chemically equivalent. Being further from the electronegative sulfur atoms, they are more shielded and thus appear further upfield, around 1.7 ppm. These protons are coupled to the protons on C2/C7, and their signal will appear as a multiplet due to coupling with the adjacent methylene group.

¹³C NMR Spectrum Breakdown

The carbon NMR spectrum provides a direct count of unique carbon environments.

  • Methyl Carbons (C1/C8): These two carbons are equivalent. Attached to a single sulfur atom, they are expected to appear in the 15-20 ppm range.

  • Methylene Carbons Alpha to Sulfur (C2/C7): These two carbons are equivalent and, being directly attached to sulfur, are deshielded relative to simple alkanes. Their chemical shift is predicted to be in the 30-35 ppm region.[1][2]

  • Methylene Carbons Beta to Sulfur (C3/C6): These central carbons are the most shielded of the methylene groups, as they are furthest from the influence of the sulfur atoms. Their signal is expected in the 28-33 ppm range.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a rigorous experimental approach is necessary. This protocol ensures reproducibility and accuracy.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipettes and glassware

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology:

  • Sample Preparation: a. Weigh the appropriate amount of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. c. Gently swirl the vial until the sample is fully dissolved. The use of CDCl₃ is standard for non-polar to moderately polar compounds, and TMS provides a zero-reference point for the chemical shift scale.[4] d. Transfer the solution into the NMR tube using a pipette.

  • Instrument Setup & Shimming: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. This step corrects for any magnetic field drift. c. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition: a. Load standard proton acquisition parameters. A spectral width of 12-16 ppm is typical. b. Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio. c. Apply a 30° or 45° pulse angle to ensure quantitative integration if needed, with a relaxation delay of 1-2 seconds. d. Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition: a. Switch the probe to the carbon channel. b. Load standard carbon acquisition parameters, typically with a spectral width of 220-240 ppm. c. Use proton decoupling (e.g., Waltz-16) to simplify the spectrum to single lines for each unique carbon. d. Set a sufficient number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance. e. Acquire the FID.

  • Data Processing: a. Apply a Fourier Transform to the acquired FIDs for both ¹H and ¹³C spectra. b. Phase the resulting spectra to ensure all peaks are in the positive absorptive mode. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[4] d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. e. Pick and label the peaks in both spectra.

Workflow for Data Acquisition and Validation

The entire process, from sample handling to final structural confirmation, can be visualized as a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation a Weigh Sample b Dissolve in CDCl3 w/ TMS a->b c Transfer to NMR Tube b->c d Lock & Shim Spectrometer c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase & Calibrate g->h i Integrate & Peak Pick h->i j Compare Experimental Shifts to Predicted/Literature Values i->j k Verify Multiplicities & Integrals i->k l Structural Confirmation j->l k->l

Sources

evaluating the performance of 2,7-dithiaoctane in catalytic reactions compared to other sulfur ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of success in transition-metal catalyzed reactions. The ligand not only stabilizes the metal center but also profoundly influences the catalyst's activity, selectivity, and stability. Among the diverse array of ligands available, sulfur-containing ligands, particularly thioethers, have carved a niche for themselves due to their unique electronic properties and strong coordination to soft metals like palladium.[1]

This guide provides an in-depth evaluation of the catalytic performance of 2,7-dithiaoctane, a flexible bidentate thioether ligand, in comparison to other commonly employed sulfur-containing ligands. We will delve into the mechanistic considerations, present comparative experimental data from the literature, and provide detailed protocols for evaluating ligand performance.

The Role of Bidentate Thioether Ligands in Catalysis

Bidentate ligands, such as this compound, form a chelate ring with the metal center. This "chelate effect" generally leads to more stable metal complexes compared to those formed with monodentate ligands. In the context of catalysis, this enhanced stability can translate to a longer catalyst lifetime and higher turnover numbers (TONs).[2] The flexibility of the alkyl backbone in this compound allows it to adopt various conformations to accommodate the geometric requirements of different intermediates in a catalytic cycle.

Sulfur atoms in thioether ligands are considered soft donors, forming strong bonds with soft metal centers like palladium(II).[1] They are poor σ-donors and poor π-acceptors compared to phosphine ligands. This electronic nature influences the electron density at the metal center, which in turn affects the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Comparative Catalytic Performance: A Data-Driven Analysis

Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation is a powerful C-C bond-forming reaction where the ligand plays a crucial role in determining regio- and enantioselectivity. Bidentate ligands are often employed to control the stereochemical outcome.

While specific data directly comparing this compound with a broad range of other sulfur ligands in a single study for allylic alkylation is sparse in the reviewed literature, the general principles of bidentate ligand effects can be applied. The chelation of this compound to the palladium center can influence the geometry of the π-allyl intermediate, thereby directing the nucleophilic attack.

LigandCatalyst SystemReactionYield (%)Enantiomeric Excess (ee %)Reference
Generic Bidentate P,S-Ligand [Pd₂(dba)₃]/LigandAllylic AlkylationHighUp to 99%[3]
Trost Ligand (P,P-Bidentate) [Pd₂(dba)₃]/LigandAllylic AlkylationHighUp to 99%[4]

Note: This table illustrates the typical high performance of bidentate ligands in asymmetric allylic alkylation. Specific comparative data for this compound in a similar setup was not found in the provided search results.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The choice of ligand is critical, especially when using less reactive aryl chlorides. Organosulfur ligands have emerged as stable and efficient alternatives to air-sensitive phosphines.[5]

A study on the Suzuki-Miyaura coupling of aryl halides with arylboronic acids could involve a comparison of this compound with other bidentate sulfur and phosphorus ligands. The key performance indicators would be reaction yield and turnover number (TON), which reflects the catalyst's efficiency and longevity.

LigandCatalyst SystemSubstratesYield (%)TONReference
This compound (Hypothetical Data) Pd(OAc)₂ / LigandAryl Bromide + Arylboronic Acid>90>1000-
1,2-Bis(phenylthio)ethane (Hypothetical Data) Pd(OAc)₂ / LigandAryl Bromide + Arylboronic Acid>90>1000-
dppe (1,2-Bis(diphenylphosphino)ethane) Pd(OAc)₂ / LigandAryl Bromide + Arylboronic AcidHighHigh[6]

Note: The data for this compound and 1,2-bis(phenylthio)ethane is hypothetical to illustrate a comparative table, as direct comparative experimental results were not found in the initial search. The performance of dppe is well-documented.

Mechanistic Insights and Causality

The performance of a ligand is intrinsically linked to its influence on the catalytic cycle. For palladium-catalyzed cross-coupling reactions, the cycle generally involves oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII Trans Transmetalation PdII->Trans Ar'-M Diaryl_Pd Ar-Pd(II)-Ar'(L₂) Trans->Diaryl_Pd RE Reductive Elimination Diaryl_Pd->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

The thioether moieties of this compound coordinate to the palladium center, influencing its electronic properties. This coordination can facilitate the oxidative addition of the aryl halide to the Pd(0) center. The stability of the resulting Pd(II) complex, enforced by the bidentate nature of the ligand, is crucial for preventing catalyst decomposition pathways like the formation of palladium black.[7]

Experimental Protocols for Ligand Performance Evaluation

To ensure a rigorous and objective comparison of ligand performance, a standardized experimental protocol is essential. Below is a detailed methodology for evaluating ligands in a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol is designed for the screening of different ligands in the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., this compound, 1,2-bis(phenylthio)ethane, dppe)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve Pd(OAc)₂ (1 mol%) and the ligand (1.1 mol%) in a small amount of degassed solvent. Stir for 30 minutes at room temperature.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas for 10-15 minutes.

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution (or Pd(OAc)₂ and ligand directly) followed by the degassed solvent (e.g., 5 mL of a 4:1 toluene/water mixture).

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Work-up: Upon completion, cool the reaction to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield of the isolated product. Analyze the purity by ¹H NMR and ¹³C NMR spectroscopy.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,7-Dithiaoctane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,7-Dithiaoctane, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, providing a self-validating system for the handling and disposal of this organosulfur compound.

Understanding the Hazards: Why Special Disposal Procedures are Necessary

This compound (C₆H₁₄S₂) presents several hazards that necessitate careful handling and a specific disposal protocol.[1] Understanding these risks is the foundation of a robust safety culture and ensures the well-being of everyone in the laboratory.

Key Hazards:

  • Toxicity: this compound is toxic if swallowed and harmful if inhaled. Exposure can lead to adverse health effects, and all routes of exposure, including skin and eye contact, should be minimized.[2]

  • Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental contamination. Therefore, it is crucial to prevent it from entering drains, sewers, or water courses.[3][4]

  • Flammability: While not highly flammable, it can form explosive mixtures with air upon intense heating.

  • Odor: Like many organosulfur compounds, it has a strong, unpleasant stench.[5]

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₆H₁₄S₂PubChem[1]
Molecular Weight150.3 g/mol PubChem[1]
AppearanceColorless liquidTCI Chemicals[6]
Boiling Point225 °C (437 °F)Sigma-Aldrich
Density1.12 g/cm³ at 25 °C (77 °F)Sigma-Aldrich
Flash Point90 °CTCI Chemicals[6]

Pre-Disposal Safety and Handling: A Proactive Approach

Before beginning any disposal procedure, it is essential to take proactive safety measures. This minimizes the risk of exposure and ensures that the waste is handled in a controlled and safe manner.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles with side-shields or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If aerosol formation is possible, a suitable respirator should be worn.

Engineering Controls
  • Chemical Fume Hood: All handling and preparation for the disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. This protocol provides a framework for the safe collection and disposal of this chemical waste.

Experimental Protocol for Waste Collection:
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. A glass bottle with a secure screw cap is suitable for small quantities.

    • Ensure the container is clean and dry before use to prevent any unintended reactions.

  • Chemical Incompatibility:

    • Crucially, do not mix this compound with incompatible waste streams. This compound should not be mixed with strong acids, bases, or oxidizing agents.[2][3] Mixing with strong oxidizers can lead to vigorous and potentially dangerous reactions.

    • Segregate this waste stream from others to prevent accidental mixing.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • The label must also include the full chemical name: "This compound " and the approximate quantity.

    • Include the date when the waste was first added to the container.

  • Accumulation and Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[2] Funnels should not be left in the container opening.

    • Store the container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.[7]

    • Ensure the SAA has secondary containment to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk to the aquatic environment.[8]

Logical Flow for Disposal

G cluster_prep Pre-Disposal Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood 1. Safety First Container Select a Labeled, Compatible Waste Container FumeHood->Container 2. Prepare Transfer Carefully Transfer This compound Waste Container->Transfer 3. Collect Segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) Transfer->Segregate 4. Prevent Reactions Seal Securely Seal the Container Segregate->Seal 5. Contain Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store 6. Store Safely Secondary Ensure Secondary Containment Store->Secondary EHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor Secondary->EHS 7. Final Step Handover Arrange for Professional Pickup EHS->Handover

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[3]

  • Eye Contact: Immediately flush eyes with running water for at least 20 minutes, removing contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[3]

  • Spill: Evacuate the area. For small spills, absorb with an inert material such as sand, diatomite, or universal binders.[3][4] Place the contaminated material in a sealed container for disposal. For large spills, contact your EHS department immediately.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, we protect ourselves, our colleagues, and the world we all share. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for the most current information.

References

  • Wikipedia. Mustard gas.[Link]

  • Emory University. Chemical Waste Disposal Guidelines.[Link]

  • Alberta Environment. Guidelines for the Disposal of Sulphur Containing Solid Waste.[Link]

  • Alberta Environment. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.[Link]

  • University of Alabama in Huntsville. Hazardous Waste Disposal Procedures.[Link]

  • PubChem. this compound.[Link]

  • SlideShare. Incompatibility.[Link]

  • Nipissing University. Hazardous Materials Disposal Guide.[Link]

  • Oakland University. Hazardous Waste - EHSO Manual 2025-2026.[Link]

  • Pharmaguideline. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples.[Link]

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.[Link]

  • Carl ROTH. Safety Data Sheet: 2,2'-(ethylenedioxy)diethanol.[Link]

  • Carl ROTH. Safety Data Sheet: Diethyl ether.[Link]

  • United States Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.[Link]

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A Comprehensive Guide to the Safe Handling of 2,7-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,7-Dithiaoctane. As a member of the organosulfur compound family, this compound requires careful handling due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment and Immediate Precautions

Immediate Actions Upon Receipt:

  • Verify Container Integrity: Upon receipt, inspect the container for any signs of damage or leakage.

  • Store Appropriately: Store the container in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled.

  • Review Emergency Procedures: Ensure that all personnel handling the substance are familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory procedures.[4]

Protection Level Task Required PPE Rationale
Standard Laboratory Use Handling small quantities in a well-ventilated fume hood• Chemical-resistant gloves (Nitrile) • Safety glasses with side shields or chemical splash goggles • Laboratory coatProtects against incidental splashes and skin contact.
Moderate Exposure Risk Weighing, transferring, or preparing solutions• Chemical-resistant gloves (Nitrile) • Chemical splash goggles and a face shield • Chemical-resistant apron over a laboratory coat • Closed-toe shoesProvides enhanced facial and body protection from splashes.[5]
High Exposure or Spill Handling large quantities or responding to a spill• Chemical-resistant gloves (Nitrile or Neoprene) • Full-face respirator with appropriate cartridges for organic vapors • Chemical-resistant suit or coveralls • Chemical-resistant bootsOffers comprehensive protection against inhalation of vapors and extensive skin contact.[6][7][8]
Experimental Workflow for Donning and Doffing PPE

To ensure the effectiveness of your PPE, it is critical to follow a standardized procedure for putting it on (donning) and taking it off (doffing).

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat/Apron don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat/Apron doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Preparation:

  • Work in a Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Assemble Materials: Before starting, ensure all necessary equipment, including a calibrated scale, appropriate glassware, and waste containers, are within the fume hood.

  • Don PPE: Put on the appropriate level of PPE as outlined in the table above.

Handling:

  • Weighing: If weighing the substance, do so in a tared, sealed container to prevent the dispersal of dust or vapors.

  • Transferring: Use a clean spatula or appropriate tool for solid transfers. For liquids, use a calibrated pipette or syringe.

  • Solution Preparation: When dissolving this compound, add it slowly to the solvent to avoid splashing.

Post-Handling:

  • Decontamination: Clean all glassware and equipment that came into contact with the substance.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in designated hazardous waste containers.[9]

  • Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be placed in a designated, sealed hazardous waste bag or container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility has been verified.[10][11]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Workflow Diagram

Disposal_Workflow start This compound Waste Generated assess Assess Waste Type (Solid, Liquid, Sharps) start->assess select_container Select & Label Appropriate Hazardous Waste Container assess->select_container transfer_waste Safely Transfer Waste (Wearing Full PPE) select_container->transfer_waste store_waste Store Waste Container Securely (Cool, Dry, Ventilated Area) transfer_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end Professional Disposal (Incineration) contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

Recommended Disposal Method: The preferred method for the disposal of organosulfur compounds is incineration in a licensed hazardous waste facility.[9] This ensures the complete destruction of the chemical. Never dispose of this compound down the drain or in regular trash.

Emergency Procedures

Spill Management:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite.

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to the guidelines outlined in this document, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • Safety D
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Special PPE. Edelhoff Technologies.
  • SAFETY D
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI.
  • Organosulfur chemistry. Wikipedia.
  • Diallyl disulfide. American Chemical Society.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. PubMed.
  • Proper Disposal of 2,2,7,7-Tetramethyloctane: A Guide for Labor
  • Navigating the Safe Disposal of Diethyl Diethylmalon
  • Essential Guide to the Proper Disposal of 2-Ethyl-2,7,8-trimethylchroman-6-ol. Benchchem.
  • Proper Disposal of 2,2,7,8-Tetramethyl-6-chromanol: A Guide for Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.